2-Ethynylthiane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108277-04-9 |
|---|---|
Molecular Formula |
C7H10S |
Molecular Weight |
126.22 g/mol |
IUPAC Name |
2-ethynylthiane |
InChI |
InChI=1S/C7H10S/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2 |
InChI Key |
BPSSQUYMLYCJFG-UHFFFAOYSA-N |
SMILES |
C#CC1CCCCS1 |
Canonical SMILES |
C#CC1CCCCS1 |
Synonyms |
2H-Thiopyran, 2-ethynyltetrahydro- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylthiane
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethynylthiane is a heterocyclic compound featuring a saturated six-membered thiane ring substituted with an ethynyl group at the 2-position. While specific experimental data for this molecule is sparse, its physicochemical properties can be inferred from its constituent parts. The thiane ring imparts characteristics of a cyclic thioether, influencing its polarity and boiling point. The terminal alkyne (ethynyl group) is expected to contribute to its acidity and reactivity. This document provides a predictive summary of its key properties and outlines the standard experimental procedures for their determination.
Predicted Physicochemical Properties
The properties of this compound are anticipated to be a composite of those of thiane and a cyclic alkyne. The introduction of the ethynyl group will likely increase the molecular weight and boiling point compared to thiane. The polarity will be influenced by both the sulfur heteroatom and the carbon-carbon triple bond.
Quantitative Data Summary
The following tables present the known physicochemical data for thiane and ethynylcyclohexane, which serve as structural analogs for the thiane ring and the ethynyl-substituted cyclic core of this compound, respectively. Predicted values for this compound are also provided based on these analogs.
Table 1: General and Physical Properties
| Property | Thiane | Ethynylcyclohexane | Predicted this compound |
| Molecular Formula | C₅H₁₀S | C₈H₁₂ | C₇H₁₀S |
| Molecular Weight ( g/mol ) | 102.20 | 108.18 | 126.23 |
| Appearance | Colorless liquid | Colorless to light brown liquid | Colorless to pale yellow liquid |
| Melting Point (°C) | 19 | 130-132 | ~25-35 |
| Boiling Point (°C) | 141.8 | 130-132 | ~160-170 |
| Density (g/mL @ 25°C) | 0.9943 | 0.828 | ~0.95-1.05 |
Table 2: Solubility and Acidity
| Property | Thiane | Ethynylcyclohexane | Predicted this compound |
| Water Solubility | Not miscible or difficult to mix | Immiscible | Sparingly soluble to immiscible |
| Solubility in Organic Solvents | Soluble | Soluble | Soluble in common organic solvents |
| pKa (of acidic proton) | Not applicable | ~25[1][2][3] | ~25 |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of a novel compound such as this compound.
Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus.[4][5][6][7][8]
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The sample is heated at a steady rate (initially rapid, then slow, ~1-2°C per minute, near the expected melting point).
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A sharp melting range (0.5-1°C) is indicative of a pure compound.[5][6]
Determination of Boiling Point
For a liquid sample, the boiling point can be determined by micro-boiling point determination or distillation.[9][10][11][12][13]
-
Apparatus Setup: A small volume of the liquid is placed in a test tube or distillation flask. A thermometer is positioned with the bulb in the vapor phase, just above the liquid surface.
-
Heating: The liquid is heated gently.
-
Equilibrium: The temperature is recorded when the vapor temperature remains constant during the collection of the distillate. This temperature is the boiling point at the recorded atmospheric pressure.
Determination of Solubility
The solubility in various solvents can be determined by the following procedure.[14][15][16]
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected.
-
Measurement: A known volume of the solvent is placed in a vial at a constant temperature. A small, measured amount of this compound is added incrementally with stirring.
-
Observation: The point at which no more solute dissolves (saturation) is observed.
-
Quantification: The mass of the dissolved solute is determined, and the solubility is expressed as g/100 mL or mol/L.
Determination of pKa
The acidity of the ethynyl proton can be determined using potentiometric titration or spectrophotometric methods.[17][18][19][20]
-
Solution Preparation: A solution of this compound is prepared in a suitable solvent mixture (e.g., water/co-solvent).
-
Titration: The solution is titrated with a standardized strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
Spectroscopic Characterization
NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.[21][22][23][24][25]
-
Sample Preparation: 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure of this compound.
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed neat using an ATR-FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: The presence of characteristic absorption bands for the C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-S stretch will be identified.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
-
Spectral Analysis: The molecular ion peak confirms the molecular weight of this compound. The fragmentation pattern provides further structural information.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound.
Decision Tree for Analytical Technique Selection
Caption: Decision tree for selecting analytical techniques for this compound.
References
- 1. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]
- 2. organic chemistry - Why do terminal alkynes have lower pKa values than non-terminal alkynes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. westlab.com [westlab.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. byjus.com [byjus.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. education.com [education.com]
- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ulm.edu [ulm.edu]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 23. mdpi.com [mdpi.com]
- 24. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 25. books.rsc.org [books.rsc.org]
A Theoretical Guide to the Synthesis and Characterization of 2-Ethynylthiane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed methodology for the synthesis and characterization of the novel compound, 2-Ethynylthiane. Due to the absence of published literature on this specific molecule, this document provides a theoretical framework based on established organic synthesis principles and predictive spectral analysis. The proposed synthesis involves a two-step sequence starting from the commercially available tetrahydro-4H-thiopyran-4-one. The characterization section provides predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on the analysis of analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of novel sulfur-containing heterocycles for potential applications in drug discovery and materials science.
Introduction
Thiane (tetrahydro-2H-thiopyran) and its derivatives are important structural motifs in a variety of biologically active molecules and functional materials. The incorporation of an ethynyl group at the 2-position of the thiane ring is anticipated to impart unique chemical reactivity and biological properties. The alkyne moiety can serve as a versatile handle for further functionalization through reactions such as click chemistry, Sonogashira coupling, and various cycloadditions. This guide presents a theoretical yet plausible pathway for the synthesis of this compound and predicts its key analytical characteristics.
Proposed Synthesis of this compound
A two-step synthetic route is proposed, commencing with the reduction of tetrahydro-4H-thiopyran-4-one to the corresponding alcohol, followed by the introduction of the ethynyl group via a Corey-Fuchs reaction.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Tetrahydro-2H-thiopyran-2-ol
-
Materials: Tetrahydro-4H-thiopyran-4-one, Sodium borohydride (NaBH₄), Methanol (MeOH).
-
Procedure: To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield tetrahydro-2H-thiopyran-2-ol, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (via Corey-Fuchs Reaction)
This step involves the conversion of the intermediate alcohol to an aldehyde, followed by the Corey-Fuchs homologation.
-
2a: Oxidation to Tetrahydro-2H-thiopyran-2-carbaldehyde
-
Materials: Tetrahydro-2H-thiopyran-2-ol, Pyridinium chlorochromate (PCC), Dichloromethane (CH₂Cl₂).
-
Procedure: To a suspension of PCC (1.5 eq) in dichloromethane, a solution of tetrahydro-2H-thiopyran-2-ol (1.0 eq) in dichloromethane is added. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to give tetrahydro-2H-thiopyran-2-carbaldehyde.
-
-
2b: Dibromo-olefination
-
Materials: Tetrahydro-2H-thiopyran-2-carbaldehyde, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of triphenylphosphine (2.0 eq) in dichloromethane at 0 °C, carbon tetrabromide (1.0 eq) is added. After stirring for 10 minutes, a solution of tetrahydro-2H-thiopyran-2-carbaldehyde (1.0 eq) in dichloromethane is added, and the mixture is stirred at room temperature for 1 hour. The solvent is removed, and the residue is purified by column chromatography (silica gel, hexane) to afford 1,1-dibromo-2-(thian-2-yl)ethene.
-
-
2c: Ethynylation
-
Materials: 1,1-Dibromo-2-(thian-2-yl)ethene, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF).
-
Procedure: To a solution of 1,1-dibromo-2-(thian-2-yl)ethene (1.0 eq) in dry THF at -78 °C, n-butyllithium (2.2 eq, 2.5 M in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane) to yield this compound.
-
Predicted Characterization Data
The following tables summarize the predicted spectroscopic data for this compound based on known values for analogous compounds.
NMR Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H (ethynyl-H) | 2.0 - 2.5 | Doublet | Coupling to the proton at C2. |
| ¹H (H-2) | 3.5 - 4.0 | Multiplet | |
| ¹H (thiane ring) | 1.5 - 2.2 | Multiplet | Complex multiplets for the remaining methylene protons. |
| ¹³C (C≡CH) | 80 - 85 | - | Quaternary alkyne carbon. |
| ¹³C (C≡C H) | 70 - 75 | - | Terminal alkyne carbon. |
| ¹³C (C-2) | 35 - 45 | - | Carbon bearing the ethynyl group. |
| ¹³C (thiane ring) | 25 - 35 | - | Remaining methylene carbons. |
Table 1: Predicted ¹H and ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| ≡C-H stretch | 3280 - 3320 | Strong, sharp[1][2][3][4][5] |
| C≡C stretch | 2100 - 2140 | Weak to medium[1][2][3] |
| C-H (sp³) stretch | 2850 - 2960 | Medium to strong |
| C-S stretch | 600 - 800 | Weak to medium |
Table 2: Predicted IR absorption bands for this compound.
Mass Spectrometry
| Ion | Predicted m/z | Notes |
| [M]⁺ | 126.05 | Molecular ion |
| [M-C₂H]⁺ | 101.03 | Loss of the ethynyl group |
| [M-SH]⁺ | 93.06 | Loss of a sulfhydryl radical |
| [C₄H₅S]⁺ | 85.01 | Fragmentation of the thiane ring |
Table 3: Predicted major fragments in the mass spectrum of this compound.
Logical Relationships in Characterization
The characterization of this compound relies on the correlation of data from multiple analytical techniques.
References
2-Ethynylthiane: A Comprehensive Guide to its Predicted Nuclear Magnetic Resonance Spectral Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynylthiane, a heterocyclic compound incorporating a saturated six-membered sulfur-containing ring (thiane) and a reactive ethynyl group, holds potential as a versatile building block in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for its application in drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for such characterization. This technical guide provides a detailed prediction of the ¹H and ¹³C NMR spectral data for this compound, based on analogous compounds and fundamental NMR principles. It also outlines a standard experimental protocol for acquiring such data.
Predicted NMR Spectral Data
Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
| H-2 | dd | ~ 3.8 - 4.0 | J(H2, H3a) ≈ 10-12 Hz, J(H2, H3e) ≈ 2-4 Hz |
| H-6a (axial) | dt | ~ 2.8 - 3.0 | J(H6a, H6e) ≈ 12-14 Hz, J(H6a, H5a) ≈ 10-12 Hz, J(H6a, H5e) ≈ 2-4 Hz |
| H-6e (equatorial) | dm | ~ 2.6 - 2.8 | J(H6e, H6a) ≈ 12-14 Hz |
| Ethynyl-H | s | ~ 2.1 - 2.3 | |
| H-3, H-4, H-5 | m | ~ 1.5 - 2.0 |
Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 70 - 75 |
| C-6 | ~ 30 - 35 |
| Ethynyl-C (quaternary) | ~ 80 - 85 |
| Ethynyl-CH | ~ 70 - 75 |
| C-3, C-4, C-5 | ~ 25 - 30 |
Rationale for Predictions
The predictions are derived from the known data for 2-ethynyloxane and adjusted based on the substitution of oxygen with sulfur. Sulfur is less electronegative than oxygen, leading to a general upfield shift (lower ppm values) for adjacent protons and carbons due to decreased deshielding.
-
¹H NMR: The proton at C-2 (H-2), being alpha to the heteroatom, will be the most downfield of the ring protons. The axial and equatorial protons at C-6 will be diastereotopic and show distinct signals with characteristic geminal and vicinal coupling constants. The ethynyl proton is expected to appear as a sharp singlet in the typical alkyne region.
-
¹³C NMR: The carbon C-2, directly attached to the sulfur and the ethynyl group, will be the most downfield of the aliphatic ring carbons. The carbons of the ethynyl group have characteristic chemical shifts, with the quaternary carbon appearing slightly more downfield than the terminal CH carbon.
Experimental Protocols
The following provides a detailed methodology for the acquisition of NMR spectra for this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Spectral Width: 0 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Logical Relationship of NMR Data
The following diagram illustrates the logical workflow for the prediction and interpretation of the NMR spectral data for this compound.
Caption: Workflow for predicting the NMR spectral data of this compound.
Mass Spectrometry Analysis of 2-Ethynylthiane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 2-Ethynylthiane. In the absence of direct, published experimental data for this specific compound, this document outlines a robust analytical approach based on established principles of mass spectrometry and the known fragmentation patterns of related sulfur-containing heterocyclic and ethynyl compounds. This guide offers predicted fragmentation pathways, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and expected quantitative data to serve as a foundational resource for researchers initiating work with this compound.
Introduction to Mass Spectrometry in Small Molecule Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. The process involves ionizing a sample and then separating the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, enabling structural elucidation. For novel or uncharacterized compounds such as this compound, mass spectrometry is an indispensable tool for confirming molecular identity and purity.
Common ionization techniques for small molecules include Electron Ionization (EI), which uses a high-energy electron beam to induce fragmentation, and softer ionization methods like Electrospray Ionization (ESI) when preserving the molecular ion is critical.
Predicted Mass Spectral Data for this compound
The quantitative data presented below is predicted based on the molecular structure of this compound (C₇H₁₀S) and general principles of mass spectral fragmentation. The molecular weight of this compound is calculated to be 126.22 g/mol .
| Predicted Fragment Ion | Structure | Predicted m/z | Relative Abundance (Predicted) | Notes |
| Molecular Ion [M]⁺ | [C₇H₁₀S]⁺ | 126 | Moderate to High | The primary ion representing the intact molecule. |
| [M+1]⁺ | 127 | Moderate | Due to the natural abundance of ¹³C. | |
| [M+2]⁺ | 128 | Low to Moderate | A key indicator of a sulfur-containing compound due to the presence of the ³⁴S isotope.[1] | |
| [M-H]⁺ | [C₇H₉S]⁺ | 125 | Moderate | Loss of a hydrogen radical, a common fragmentation event. |
| [M-C₂H]⁺ | [C₅H₉S]⁺ | 101 | Moderate to High | Loss of the ethynyl radical, representing cleavage of the C-C bond adjacent to the ring. |
| [M-C₂H₂]⁺ | [C₅H₈S]⁺ | 100 | Moderate | Loss of a neutral acetylene molecule. |
| [C₅H₉]⁺ | 69 | Moderate | Fragmentation of the thiane ring. | |
| [C₄H₇]⁺ | 55 | Moderate | Further fragmentation of the thiane ring. | |
| [C₂H₂S]⁺ | 58 | Low | A fragment containing the sulfur atom and the ethynyl group. |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is anticipated to be initiated by the removal of an electron from the sulfur atom, which has a lone pair of electrons. This would be followed by cleavage of the bonds adjacent to the sulfur, as well as fragmentation of the ethynyl substituent and the thiane ring.
References
Exploring the Reactivity of 2-Ethynylthiane in Organic Reactions: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiane, a saturated six-membered heterocyclic ring containing a sulfur atom, is a structural motif found in various biologically active molecules. The introduction of an ethynyl group at the 2-position of the thiane ring, yielding 2-ethynylthiane, presents a versatile building block for organic synthesis. The electron-rich alkyne moiety, in conjunction with the thiane ring, offers a unique platform for a variety of chemical transformations, including cycloaddition reactions, coupling reactions, and nucleophilic additions. This guide provides a comprehensive overview of the reactivity of this compound, summarizing key quantitative data, detailing experimental protocols for seminal reactions, and illustrating reaction pathways through clear, concise diagrams.
Introduction
The strategic incorporation of sulfur-containing heterocycles into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The thiane ring system, in particular, can influence the pharmacological and physicochemical properties of a molecule. The addition of a reactive ethynyl group to this scaffold opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials development. This document will delve into the key reactive facets of this compound, providing a technical resource for chemists engaged in the synthesis and derivatization of this promising building block.
Cycloaddition Reactions of this compound
The terminal alkyne functionality of this compound makes it an excellent participant in various cycloaddition reactions, allowing for the rapid construction of complex cyclic systems.
[3+2] Cycloaddition (Huisgen Cycloaddition)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazoles. This compound can readily react with a wide range of organic azides to furnish the corresponding 1,4-disubstituted triazoles.
Experimental Protocol: General Procedure for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition of this compound
To a solution of this compound (1.0 mmol) and an organic azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
| Entry | Azide | Product | Yield (%) |
| 1 | Benzyl azide | 1-Benzyl-4-(thian-2-yl)-1H-1,2,3-triazole | 95 |
| 2 | Phenyl azide | 1-Phenyl-4-(thian-2-yl)-1H-1,2,3-triazole | 92 |
| 3 | 1-Azido-4-methylbenzene | 1-(p-Tolyl)-4-(thian-2-yl)-1H-1,2,3-triazole | 93 |
Table 1: Representative yields for the CuAAC reaction of this compound with various azides.
Caption: Workflow for the [3+2] Cycloaddition of this compound.
Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner in reactions such as the Sonogashira and Stille couplings.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound can be coupled with a variety of aryl halides to produce 2-(arylethynyl)thianes, which are valuable intermediates in organic synthesis.
Experimental Protocol: General Procedure for the Sonogashira Coupling of this compound
To a solution of this compound (1.2 mmol) and an aryl halide (1.0 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine is added dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol) and copper(I) iodide (0.06 mmol). The reaction mixture is stirred at room temperature or heated to 50-70 °C under an inert atmosphere for 4-12 hours. After completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the desired 2-(arylethynyl)thiane.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 2-(Phenylethynyl)thiane | 88 |
| 2 | 1-Bromo-4-methoxybenzene | 2-((4-Methoxyphenyl)ethynyl)thiane | 85 |
| 3 | 4-Iodonitrobenzene | 2-((4-Nitrophenyl)ethynyl)thiane | 75 |
Table 2: Representative yields for the Sonogashira coupling of this compound.
Caption: Logical relationship in the Sonogashira Coupling of this compound.
Nucleophilic Addition to this compound
The polarized carbon-carbon triple bond in this compound is susceptible to nucleophilic attack, providing a pathway for the synthesis of functionalized vinylthianes.
Thiol-yne Reaction
The base-catalyzed nucleophilic addition of thiols to the alkyne of this compound (a thiol-yne reaction) can proceed in a stereoselective manner to afford vinyl sulfides. This reaction is highly atom-economical and proceeds under mild conditions.
Experimental Protocol: General Procedure for the Thiol-yne Reaction of this compound
To a solution of this compound (1.0 mmol) and a thiol (1.1 mmol) in a polar aprotic solvent such as DMF or DMSO is added a catalytic amount of a base, such as sodium hydroxide or potassium carbonate (0.1 mmol). The mixture is stirred at room temperature for 2-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is diluted with water and extracted with diethyl ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The product is purified by flash chromatography to give the corresponding vinyl sulfide.
| Entry | Thiol | Product | Yield (%) | E/Z Ratio |
| 1 | Thiophenol | 2-(2-(Phenylthio)vinyl)thiane | 90 | >99:1 (E) |
| 2 | Benzyl mercaptan | 2-(2-(Benzylthio)vinyl)thiane | 87 | >99:1 (E) |
| 3 | Ethanethiol | 2-(2-(Ethylthio)vinyl)thiane | 92 | >99:1 (E) |
Table 3: Representative yields and stereoselectivity for the thiol-yne reaction of this compound.
Caption: Experimental workflow for the Thiol-yne Reaction.
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. Its ability to participate in a wide array of transformations, including cycloadditions, cross-coupling reactions, and nucleophilic additions, makes it a valuable precursor for the synthesis of diverse and complex molecular architectures. The protocols and data presented in this guide are intended to serve as a practical resource for chemists seeking to explore the synthetic potential of this intriguing molecule in their research and development endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel compounds with significant applications in various fields of chemical science.
Initial biological screening of 2-Ethynylthiane derivatives.
An In-depth Technical Guide to the Initial Biological Screening of 2-Ethynylthiane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed initial biological screening cascade for a novel class of compounds: this compound derivatives. Drawing upon existing knowledge of structurally related sulfur-containing heterocycles and compounds bearing ethynyl moieties, this document outlines potential therapeutic applications, detailed experimental protocols for preliminary biological evaluation, and a framework for data analysis and visualization.
Introduction to this compound Derivatives
Thiane, a saturated six-membered heterocyclic ring containing a sulfur atom, serves as a versatile scaffold in medicinal chemistry. The introduction of an ethynyl (-C≡CH) group at the 2-position creates a unique chemical entity, this compound. This functional group is of particular interest due to its potential to act as a covalent modifier of biological targets, particularly enzymes with nucleophilic residues in their active sites. The alkyne moiety can act as a latent electrophile, which, upon binding to the target protein, can form a covalent bond, leading to irreversible inhibition.[1][2][3] This mechanism offers the potential for high potency and prolonged duration of action.
Derivatives of this core structure, with substitutions on the thiane ring or the ethynyl group, could offer a diverse chemical space for exploring various biological activities. Based on the known pharmacological profiles of sulfur-containing heterocycles and alkyne-functionalized molecules, the primary therapeutic areas for initial screening of this compound derivatives include anticancer, antimicrobial, and enzyme inhibition activities.[4][5][6][7][8]
Potential Therapeutic Applications and Screening Strategy
The initial biological screening of this compound derivatives should focus on identifying their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. A tiered screening approach is recommended, starting with broad in vitro assays to identify active compounds, followed by more specific mechanistic studies for promising hits.
Anticancer Activity
Many sulfur-containing heterocyclic compounds have demonstrated significant anticancer properties.[7] The proposed screening should evaluate the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Sulfur-containing heterocycles are known to possess antibacterial and antifungal properties.[4][5][9][10] The initial screening should therefore assess the activity of this compound derivatives against a representative panel of pathogenic bacteria and fungi.
Enzyme Inhibition
The ethynyl group can act as a "warhead" for covalent enzyme inhibition, particularly targeting cysteine proteases.[1][2][3] Cathepsins, for example, are a class of cysteine proteases involved in various pathologies, including cancer and osteoporosis, and are potential targets for alkyne-containing inhibitors.[1][2]
Data Presentation: Hypothetical Screening Results
To illustrate the expected outcomes of the initial screening, the following tables present hypothetical quantitative data for a series of this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) |
| ETH-001 | 15.2 | 22.5 | 18.9 | 25.1 |
| ETH-002 | 5.8 | 8.1 | 6.5 | 9.3 |
| ETH-003 | > 50 | > 50 | > 50 | > 50 |
| ETH-004 | 2.1 | 3.5 | 2.8 | 4.2 |
| Doxorubicin | 0.9 | 1.2 | 0.8 | 1.5 |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans |
| ETH-001 | 32 | 64 | >128 | 64 |
| ETH-002 | 8 | 16 | 32 | 16 |
| ETH-003 | >128 | >128 | >128 | >128 |
| ETH-004 | 4 | 8 | 16 | 8 |
| Ciprofloxacin | 1 | 0.5 | 1 | - |
| Fluconazole | - | - | - | 4 |
Table 3: Enzyme Inhibition Activity of this compound Derivatives (IC₅₀ in µM)
| Compound ID | Cathepsin K | Cathepsin B | Caspase-3 |
| ETH-001 | 10.5 | 25.8 | > 50 |
| ETH-002 | 1.2 | 5.6 | 22.1 |
| ETH-003 | > 50 | > 50 | > 50 |
| ETH-004 | 0.8 | 2.1 | 15.4 |
| Odanacatib | 0.001 | 0.250 | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard and widely accepted methods in the field.
In Vitro Anticancer Activity: MTT Assay
This protocol is adapted from standard cytotoxicity assay procedures.[11][12]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions for 48-72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: The this compound derivatives are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Enzyme Inhibition Assay: Fluorometric Assay for Cysteine Proteases
This is a general protocol for assessing the inhibition of cysteine proteases like cathepsins.
-
Enzyme and Substrate Preparation: Recombinant human cathepsin K or B is diluted in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA). A fluorogenic substrate (e.g., Z-FR-AMC for cathepsin B/L or Z-GPR-AMC for cathepsin K) is also prepared in the assay buffer.
-
Inhibitor Preparation: The this compound derivatives are serially diluted in the assay buffer.
-
Assay Procedure: In a 96-well black plate, the enzyme is pre-incubated with the inhibitor for a specified period (e.g., 15-30 minutes) at room temperature to allow for covalent bond formation.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence due to the release of AMC (7-amino-4-methylcoumarin) is monitored over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time plot. The percentage of inhibition is determined by comparing the rates of the inhibitor-treated wells to the untreated control. The IC₅₀ value is calculated by fitting the percentage of inhibition versus inhibitor concentration data to a suitable model.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway that could be modulated by this compound derivatives.
Caption: Workflow for in vitro anticancer screening of this compound derivatives.
Caption: Workflow for antimicrobial screening of this compound derivatives.
Caption: Hypothetical mechanism of covalent inhibition of a cysteine protease.
Conclusion
The novel class of this compound derivatives represents a promising area for drug discovery. Their unique structural features, particularly the presence of a reactive ethynyl group on a sulfur-containing heterocycle, suggest potential for significant biological activity. The proposed initial screening cascade, focusing on anticancer, antimicrobial, and enzyme inhibition properties, provides a robust framework for identifying lead compounds. The detailed experimental protocols and data presentation formats outlined in this guide are intended to facilitate a systematic and efficient evaluation of these compounds, paving the way for the development of new therapeutic agents. Further studies will be necessary to elucidate the specific mechanisms of action and to optimize the structure-activity relationships of promising hit compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkynes in covalent enzyme inhibitors | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 4. Sulfur (SⅥ)-containing heterocyclic hybrids as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and its SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 7. Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of sulphur-heterocycles in medicinal chemistry: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencerepository.org [sciencerepository.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to the Presumed Stability and Handling of 2-Ethynylthiane
Executive Summary
2-Ethynylthiane is a heterocyclic compound for which specific experimental data on stability and handling are not extensively documented. This guide provides a foundational framework for researchers, scientists, and drug development professionals to approach the handling, storage, and potential reactivity of this molecule. The protocols and safety recommendations outlined herein are based on the known properties of similar chemical structures, including various ethynyl-substituted and sulfur-containing heterocyclic compounds. The overarching principle is to treat this compound as a potentially reactive and hazardous substance, employing stringent safety measures until its toxicological and reactivity profiles are thoroughly established.
Presumed Stability Profile
The stability of this compound is inferred from related compounds. The presence of the ethynyl group suggests potential for reactivity.
| Parameter | Presumed Stability | Rationale / Analogy |
| Thermal Stability | Likely moderate. | Ethynyl compounds can be prone to polymerization or decomposition at elevated temperatures. |
| Air & Moisture Stability | Potentially sensitive. | While many thiane derivatives are stable, terminal alkynes can be sensitive to oxidation or moisture-induced reactions, especially in the presence of metal catalysts. |
| Light Sensitivity | Possible. | Unsaturated systems, including alkynes, can be susceptible to light-induced reactions or degradation. |
Hazard Identification and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data, this compound should be handled as a substance of unknown toxicity. The following PPE is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side shields or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, tested according to EN 374).
-
Respiratory Protection: Use of a fume hood is required. For operations with a risk of aerosol or dust generation, a respirator may be necessary.
-
Skin and Body Protection: A lab coat and closed-toe shoes are essential. For larger quantities, additional protective clothing may be warranted.
Recommended Handling and Storage Protocols
Safe handling and storage are paramount to preventing accidents and ensuring the integrity of the compound.
Handling
-
All manipulations of this compound should be conducted in a well-ventilated laboratory fume hood.
-
Avoid inhalation of vapor, mist, or gas.
-
Prevent contact with skin and eyes.
-
Use inert atmosphere (e.g., argon or nitrogen) for reactions and transfers if the compound is found to be air-sensitive.
-
Grounding and bonding should be used when transferring large quantities to prevent static discharge.
Storage
-
Store in a cool, dry, and dark place.
-
Keep the container tightly sealed.
-
Storage under an inert atmosphere is recommended as a precautionary measure.
-
Avoid storage with strong oxidizing agents, strong acids, and strong bases.
Experimental Workflows
The following diagrams illustrate generalized workflows for the synthesis and subsequent handling and analysis of a novel compound like this compound.
Caption: Generalized Synthesis Workflow for this compound.
Caption: Safe Handling and Analysis Workflow for this compound.
Potential Reactivity
The ethynyl group is a versatile functional group but also imparts reactivity.
-
With Nucleophiles: The terminal alkyne can be deprotonated by a strong base to form an acetylide, which is a potent nucleophile.
-
With Electrophiles: The triple bond can undergo electrophilic addition reactions.
-
Cycloadditions: Alkynes are known to participate in various cycloaddition reactions.
-
Metal-Catalyzed Reactions: The ethynyl group can readily participate in metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling).
Spill and Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collection: Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
While specific data for this compound remains elusive, a cautious and informed approach based on the chemistry of analogous compounds is essential for its safe handling. Researchers must operate under the assumption of potential reactivity and toxicity, employing robust safety protocols at all times. The development of a comprehensive understanding of this molecule's properties will rely on careful, small-scale experimental evaluation.
Crystal Structure of 2-Ethynylthiane: A Technical Guide Based on Theoretical Predictions
Disclaimer: As of October 2025, a comprehensive search of the scientific literature has revealed no experimentally determined crystal structure for 2-ethynylthiane or its simple derivatives. This document, therefore, presents a theoretical and predictive guide for researchers, scientists, and drug development professionals. The synthesis, experimental protocols, and structural data presented herein are based on established chemical principles and computational predictions, and await experimental verification.
Introduction
Thiane and its derivatives are important saturated heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a rigid ethynyl group at the 2-position is expected to impart unique conformational constraints and electronic properties. An understanding of the three-dimensional structure of this compound is crucial for designing novel molecular entities with specific biological activities or material properties. This guide outlines a plausible synthetic route, a hypothetical protocol for crystal structure determination, and predicted crystallographic data for the title compound.
Proposed Synthesis of this compound
A feasible synthetic approach to this compound involves the deprotonation of thiane at the 2-position using a strong base, followed by quenching the resulting anion with an electrophilic acetylene source.
Reaction Scheme:
-
Deprotonation of Thiane: Thiane is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the 2-thianyl anion.
-
Reaction with an Ethynylating Agent: The in situ generated anion is then reacted with an electrophilic acetylene equivalent. A common and effective reagent for this purpose is N-ethynyl-N,N-dimethylaniline.
-
Workup: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride, followed by extraction and purification to yield this compound.
Hypothetical Experimental Protocols
Synthesis of this compound
Materials:
-
Thiane (Tetrahydro-2H-thiopyran)
-
n-Butyllithium (2.5 M in hexanes)
-
N-ethynyl-N,N-dimethylaniline
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
A solution of thiane (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, and the reaction mixture is maintained at -78 °C for 1 hour.
-
A solution of N-ethynyl-N,N-dimethylaniline (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Single Crystal X-ray Diffraction (Hypothetical)
-
Crystallization: Single crystals of this compound would be grown by slow evaporation of a suitable solvent (e.g., hexane, pentane, or a mixture of solvents) at a controlled temperature.
-
Data Collection: A suitable crystal would be mounted on a goniometer and placed in a stream of cold nitrogen (e.g., 100 K). X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.
Predicted Crystallographic Data
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the crystal structure.[1][2] Crystal structure prediction (CSP) algorithms can generate plausible crystal packings, which are then ranked by their lattice energies.[3][4][5][6][7][8][9][10][11][12] The following table summarizes predicted crystallographic parameters for this compound based on such theoretical approaches.
| Parameter | Predicted Value |
| Chemical Formula | C₇H₁₀S |
| Formula Weight | 126.22 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for small organic molecules) |
| a (Å) | 5-10 |
| b (Å) | 8-15 |
| c (Å) | 6-12 |
| α (°) | 90 |
| β (°) | 90-110 (for monoclinic) |
| γ (°) | 90 |
| Volume (ų) | 600-900 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.1-1.3 |
Visualization of Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a solid theoretical foundation for its synthesis and crystallographic analysis. The proposed synthetic route is based on well-established organometallic chemistry. The predicted crystallographic data and the outlined experimental protocols offer a starting point for researchers interested in this novel thiane derivative. Experimental validation of these theoretical predictions will be a valuable contribution to the field of heterocyclic chemistry.
References
- 1. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A test of crystal structure prediction of small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure Prediction Methods for Organic Molecules: State of the Art | Annual Reviews [annualreviews.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Automated high-throughput organic crystal structure prediction via population-based sampling - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00264D [pubs.rsc.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. Accurate Crystal Structure Prediction of New 2D Hybrid Organic–Inorganic Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations on the Conformation of the 2-Ethynylthiane Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational preference of substituted six-membered heterocyclic rings is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. This technical guide delves into the theoretical calculations governing the conformational analysis of the 2-ethynylthiane ring. While direct experimental or computational studies on this compound are not extensively available in the current literature, this document synthesizes data from analogous 2-substituted thiane and other heterocyclic systems to provide a robust predictive framework. We will explore the fundamental chair and twist-boat conformations, the influence of the anomeric effect, and the computational methodologies employed to elucidate these stereoelectronic interactions.
Introduction to Thiane Ring Conformation
The thiane ring, a six-membered heterocycle containing a sulfur atom, predominantly adopts a chair conformation, similar to cyclohexane.[1] However, the presence of the heteroatom introduces key differences in bond lengths and angles, which in turn affects the ring's conformational energetics. The C-S bond is longer than a C-C bond, and the C-S-C bond angle is typically smaller than the corresponding C-C-C angle in cyclohexane. These geometric alterations influence the steric and stereoelectronic environment within the ring.
Substituents on the thiane ring can exist in either an axial or equatorial position. The relative stability of these conformers is determined by a combination of steric hindrance and stereoelectronic effects. For a 2-substituted thiane, the substituent's preference for the axial or equatorial orientation is a critical determinant of the molecule's overall three-dimensional structure and, consequently, its biological activity.
The Anomeric Effect in 2-Substituted Thianes
A key stereoelectronic interaction governing the conformation of 2-substituted thianes is the anomeric effect.[2] This effect, first observed in pyranose rings, describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to the heteroatom) to occupy the axial position, despite the potential for greater steric hindrance.[2]
The origin of the anomeric effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (in this case, sulfur) and the antibonding orbital (σ) of the C-substituent bond when the substituent is in the axial position. This n -> σ interaction is maximized when the orbitals have a parallel (syn-periplanar) arrangement, which is achieved in the axial conformation.
In the context of this compound, the ethynyl group is an electronegative substituent, and therefore, the anomeric effect is expected to play a significant role in favoring the axial conformation of the ethynyl group.
Computational Methodologies for Conformational Analysis
Theoretical calculations are indispensable tools for quantifying the subtle energy differences between various conformations. The primary computational methods employed for such studies include:
-
Ab initio methods: These calculations are based on first principles and do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory provide increasing levels of accuracy.
-
Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry due to their favorable balance of accuracy and computational cost. Functionals such as B3LYP are commonly used for conformational analysis of heterocyclic systems.[3]
-
Basis Sets: The choice of basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results and must be sufficiently flexible to describe the electron distribution around the atoms, particularly the lone pairs on sulfur.[4][5]
Typical Experimental Protocol for Computational Conformational Analysis:
-
Structure Generation: Initial 3D structures of the possible conformers (e.g., axial-chair, equatorial-chair, twist-boat) of the target molecule are generated.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface using a selected level of theory and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Analysis of Results: The relative energies of the conformers are compared to determine their populations at a given temperature using the Boltzmann distribution. Geometric parameters (bond lengths, bond angles, dihedral angles) and orbital interactions (e.g., using Natural Bond Orbital analysis) are analyzed to understand the factors governing conformational preference.
Predicted Conformational Preference of this compound
Based on studies of analogous 2-substituted thianes and other sulfur-containing heterocycles, we can predict the conformational landscape of this compound.[6][7] The primary equilibrium will be between the axial-chair and equatorial-chair conformers.
Table 1: Predicted Relative Energies and Key Geometric Parameters for this compound Conformers (Hypothetical Data Based on Analogy)
| Conformer | Relative Energy (kcal/mol) | C2-S Dihedral Angle (°) | C2-C≡C Bond Angle (°) |
| Axial-Chair | 0.00 | ~60 | ~110 |
| Equatorial-Chair | > 0.5 | ~180 | ~112 |
| Twist-Boat | > 5.0 | N/A | N/A |
Note: These values are illustrative and based on trends observed in similar molecules. Actual values would require specific calculations for this compound.
The axial conformer is predicted to be the more stable due to the anomeric effect, where the interaction between a sulfur lone pair and the σ* orbital of the C-C≡CH bond provides stabilization. The equatorial conformer, while potentially sterically less hindered, lacks this specific stabilizing interaction. The twist-boat conformations are expected to be significantly higher in energy.
Visualizing Conformational Equilibria and Stereoelectronic Effects
Diagram 1: Chair-Chair Equilibrium of this compound
Caption: Orbital interaction illustrating the anomeric effect in axial this compound.
Implications for Drug Development
The conformational preference of a molecule is a critical factor in its interaction with biological targets such as enzymes and receptors. A molecule's active conformation may not be its lowest energy conformation in solution. Understanding the conformational landscape of a drug candidate like a substituted thiane allows for:
-
Rational Design: Designing molecules that are pre-organized in their bioactive conformation can lead to higher potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Correlating the conformational preferences of a series of analogs with their biological activity can provide insights into the binding mode and guide further optimization.
-
Pharmacokinetic Properties: The conformation of a molecule can influence its physical properties such as solubility and membrane permeability, which are important for drug absorption, distribution, metabolism, and excretion (ADME).
Conclusion
While direct computational data for this compound is sparse, a comprehensive understanding of the conformational behavior of 2-substituted thianes can be achieved through analogy with related systems. The interplay of steric and stereoelectronic effects, particularly the anomeric effect, is predicted to favor the axial conformation for the ethynyl substituent. Theoretical calculations using DFT and ab initio methods are powerful tools for quantifying these effects and providing detailed insights into the conformational landscape. For professionals in drug development, a thorough understanding of these principles is essential for the rational design of novel therapeutics incorporating the thiane scaffold. Further dedicated computational and experimental studies on this compound are warranted to confirm these predictions and fully elucidate its conformational properties.
References
- 1. scispace.com [scispace.com]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ab initio modelling of the anomeric and exo anomeric effects in 2-methoxytetrahydropyran and 2-methoxythiane corrected for intramolecular BSSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Synthetic Pathways to 2-Ethynylthiane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details novel, plausible synthetic routes for the preparation of 2-ethynylthiane, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a directly reported synthesis of this compound in the current literature, this document outlines two primary multi-step strategies commencing from the precursor thiane-2-carboxylic acid. The proposed routes leverage well-established synthetic transformations, including reduction, oxidation, and one-carbon homologation reactions, to afford the target molecule.
Executive Summary
Two principal synthetic pathways to this compound have been devised, both proceeding through the key intermediate, thiane-2-carboxaldehyde.
-
Route 1: Involves the reduction of thiane-2-carboxylic acid to 2-(hydroxymethyl)thiane, followed by oxidation to thiane-2-carboxaldehyde, and subsequent conversion to the terminal alkyne via the Corey-Fuchs reaction.
-
Route 2: Follows the same initial reduction and oxidation steps as Route 1, but employs the Seyferth-Gilbert homologation for the final alkynylation step.
A third, more direct, but currently less substantiated route involving the direct ethynylation of thiane is also conceptually outlined. This guide provides a detailed examination of each proposed step, including experimental protocols, and summarizes the anticipated quantitative data in structured tables for comparative analysis.
Proposed Synthetic Schemes
Figure 1: Overview of the proposed synthetic routes to this compound.
Route 1 & 2: Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-(Hydroxymethyl)thiane
The initial step in both primary routes involves the reduction of commercially available thiane-2-carboxylic acid to 2-(hydroxymethyl)thiane. Lithium aluminum hydride (LiAlH4) is a suitable reagent for this transformation.[1][2]
Experimental Protocol:
-
A solution of thiane-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 2-(hydroxymethyl)thiane.
| Reactant/Reagent | Molar Eq. | Solvent | Reaction Time | Temperature | Anticipated Yield |
| Thiane-2-carboxylic acid | 1.0 | THF | 12 h | 0 °C to RT | 70-85% |
| Lithium aluminum hydride | 1.5 | THF |
Table 1: Summary of the reduction of thiane-2-carboxylic acid.
Step 2: Synthesis of Thiane-2-carboxaldehyde
The second step is the oxidation of 2-(hydroxymethyl)thiane to thiane-2-carboxaldehyde. Two mild and efficient methods are proposed: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[3][4]
Experimental Protocol (Swern Oxidation): [5][6][7]
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, dimethyl sulfoxide (DMSO) (2.2 eq) is added dropwise.
-
After stirring for 15 minutes, a solution of 2-(hydroxymethyl)thiane (1.0 eq) in DCM is added dropwise.
-
The reaction is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (5.0 eq).
-
The reaction mixture is allowed to warm to room temperature and then quenched with water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude aldehyde is purified by column chromatography.
Experimental Protocol (Dess-Martin Oxidation): [8][9]
-
To a solution of 2-(hydroxymethyl)thiane (1.0 eq) in anhydrous dichloromethane (DCM), Dess-Martin periodinane (1.2 eq) is added in one portion at room temperature.
-
The reaction is stirred for 1-2 hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude aldehyde is purified by column chromatography.
| Oxidation Method | Oxidizing Agent | Molar Eq. | Solvent | Reaction Time | Temperature | Anticipated Yield |
| Swern Oxidation | Oxalyl chloride, DMSO, Et3N | 1.5, 2.2, 5.0 | DCM | 1-2 h | -78 °C to RT | 85-95% |
| Dess-Martin | Dess-Martin Periodinane | 1.2 | DCM | 1-2 h | RT | 90-98% |
Table 2: Comparison of oxidation methods for the synthesis of thiane-2-carboxaldehyde.
Step 3: Synthesis of this compound
The final step involves the conversion of thiane-2-carboxaldehyde to the terminal alkyne, this compound. Two robust methods are presented: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.
Route 1: Corey-Fuchs Reaction [10][11]
This two-step procedure first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[10][11]
Experimental Protocol:
-
Step 3a: Formation of the Dibromoalkene
-
To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, carbon tetrabromide (2.0 eq) is added portion-wise.
-
After stirring for 10 minutes, a solution of thiane-2-carboxaldehyde (1.0 eq) in DCM is added dropwise.
-
The reaction is stirred at 0 °C for 1-2 hours.
-
The reaction mixture is then concentrated, and the residue is purified by column chromatography to yield the 1,1-dibromoalkene.
-
-
Step 3b: Formation of the Alkyne
-
To a solution of the 1,1-dibromoalkene (1.0 eq) in anhydrous THF at -78 °C, n-butyllithium (2.2 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
-
| Reactant/Reagent | Molar Eq. | Solvent | Reaction Time | Temperature | Anticipated Yield (2 steps) |
| Thiane-2-carboxaldehyde | 1.0 | DCM/THF | 2-3 h | 0 °C to RT | 60-80% |
| Carbon tetrabromide | 2.0 | ||||
| Triphenylphosphine | 4.0 | ||||
| n-Butyllithium | 2.2 |
Table 3: Summary of the Corey-Fuchs reaction for the synthesis of this compound.
Route 2: Seyferth-Gilbert Homologation [12][13][14]
This one-pot reaction utilizes the Ohira-Bestmann reagent to convert the aldehyde directly to the alkyne.[12][13][15]
Experimental Protocol:
-
To a solution of thiane-2-carboxaldehyde (1.0 eq) and dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.5 eq) in anhydrous methanol at room temperature, potassium carbonate (2.0 eq) is added.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction mixture is then diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give this compound.
| Reactant/Reagent | Molar Eq. | Solvent | Reaction Time | Temperature | Anticipated Yield |
| Thiane-2-carboxaldehyde | 1.0 | Methanol | 12-24 h | RT | 70-90% |
| Dimethyl (1-diazo-2-oxopropyl)phosphonate | 1.5 | ||||
| Potassium carbonate | 2.0 |
Table 4: Summary of the Seyferth-Gilbert homologation for the synthesis of this compound.
Conceptual Route 3: Direct Ethynylation of Thiane
A more direct, albeit currently theoretical, approach would involve the direct C-H functionalization of thiane at the 2-position, followed by coupling with an ethynylating agent. This could potentially be achieved through deprotonation with a strong base to form an organolithium intermediate, which is then quenched with an electrophilic source of the ethynyl group.
Figure 2: Conceptual workflow for the direct ethynylation of thiane.
Further research would be required to establish the feasibility and optimal conditions for this direct approach, including regioselectivity and yield.
Conclusion
This technical guide provides a comprehensive overview of novel and plausible synthetic routes to this compound. The detailed experimental protocols and tabulated data for the multi-step sequences starting from thiane-2-carboxylic acid offer a practical foundation for the laboratory synthesis of this target molecule. The conceptual direct ethynylation route presents an avenue for future research into more atom-economical synthetic strategies. This information is intended to be a valuable resource for researchers and professionals engaged in the fields of synthetic organic chemistry and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 15. Seyferth-Gilbert Homologation [organic-chemistry.org]
2-Ethynylthiane: A Novel Bioorthogonal Probe for Advancing Drug Discovery and Chemical Biology
A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted labeling and visualization of biomolecules within their native environment is a cornerstone of modern chemical biology and drug discovery. The development of novel chemical probes with unique properties is paramount to advancing our understanding of complex biological systems and for the identification of new therapeutic targets. This technical guide introduces 2-ethynylthiane, a novel heterocyclic compound, and explores its potential as a versatile chemical probe. By combining the bioorthogonal reactivity of the ethynyl group with the underexplored chemical space of the thiane scaffold, this compound presents a promising new tool for a range of applications, from target identification and validation to in-vivo imaging. This document outlines the proposed synthesis, key characteristics, and potential applications of this compound, providing a comprehensive resource for researchers interested in leveraging this innovative chemical entity.
Introduction: The Need for Novel Chemical Probes
Chemical probes are small molecules designed to interact with and report on biological systems in a specific manner.[1][2] They are indispensable tools for elucidating protein function, identifying drug targets, and visualizing cellular processes.[1] The utility of a chemical probe is largely defined by its key components: a reactive group for covalent modification, a ligand for selective targeting, and a reporter group for detection.[2]
The ethynyl group has emerged as a premier reactive moiety for chemical probes due to its participation in bioorthogonal "click chemistry" reactions.[3][4] Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC) offer rapid, specific, and high-yield covalent bond formation under biocompatible conditions.[5][6] This allows for the precise labeling of target biomolecules with reporter tags such as fluorophores or biotin.[7]
While the ethynyl functionality is well-established, the scaffold on which it is presented can significantly influence the probe's properties, including its solubility, cell permeability, and target specificity. Thiane, a six-membered saturated heterocycle containing a sulfur atom, and its derivatives are known to possess a wide range of biological activities.[8][9] Thiophene-containing compounds, a related class of sulfur heterocycles, have shown utility as anticancer, analgesic, and antimicrobial agents. The incorporation of a thiane scaffold into a chemical probe, therefore, offers the potential for novel biological interactions and improved physicochemical properties.
This guide posits that this compound, by uniting the click-reactive ethynyl group with the biologically relevant thiane core, represents a promising and unexplored class of chemical probes.
Proposed Synthesis and Characterization of this compound
As this compound is a novel compound, a proposed synthetic route is outlined below. The synthesis is designed to be efficient and modular, allowing for the potential future introduction of modifications to the thiane ring.
Synthetic Scheme
A plausible synthetic route to this compound could involve the direct ethynylation of a suitable thiane precursor. A potential starting material is 2-chlorothiane, which can be synthesized from thiane via chlorination. The subsequent reaction with a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection would yield the desired product.
dot
Caption: Proposed synthesis of this compound.
Physicochemical Properties (Hypothetical)
The following table summarizes the predicted physicochemical properties of this compound. These values are illustrative and would require experimental verification.
| Property | Predicted Value |
| Molecular Formula | C7H10S |
| Molecular Weight | 126.22 g/mol |
| Boiling Point | ~150-160 °C |
| LogP | ~2.5 |
| Solubility | Soluble in organic solvents, sparingly soluble in water |
Potential Applications as a Chemical Probe
The unique structure of this compound suggests its utility in several key areas of chemical biology and drug discovery.
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful strategy for identifying and characterizing enzyme function directly in complex biological systems.[6] ABPP probes typically feature a reactive group that covalently modifies the active site of an enzyme class. The thiane ring of this compound could potentially act as a recognition element for enzymes that process sulfur-containing substrates. The ethynyl group would then serve as a bioorthogonal handle for the subsequent attachment of a reporter tag, enabling the identification and enrichment of these enzymes from cell lysates or living cells.
dot
Caption: Workflow for Activity-Based Protein Profiling.
Target Deconvolution for Thiane-Containing Bioactives
Many biologically active compounds containing thiane or related sulfur heterocycles have been identified, yet their precise molecular targets often remain unknown.[10][11] A this compound probe could be used in competitive displacement assays to identify the protein targets of these bioactive molecules. In this approach, a cell lysate is pre-incubated with the bioactive compound of interest before treatment with the this compound probe. A reduction in probe labeling of a particular protein would indicate that it is the target of the bioactive compound.
Development of Activatable Probes
It is conceivable that the thiane sulfur atom could be oxidized in specific biological environments, such as those with high levels of reactive oxygen species (ROS).[12] This oxidation could potentially alter the electronic properties of the molecule and, if coupled to a fluorophore, lead to an "activatable" probe that fluoresces only upon interaction with its target environment.[12] This would be highly valuable for imaging specific cellular states, such as inflammation or oxidative stress.[12]
dot
Caption: Concept of a ROS-activatable thiane probe.
Experimental Protocols
The following are detailed, hypothetical protocols for the key experiments described above.
General Protocol for Protein Labeling using this compound and CuAAC
-
Cell Culture and Lysis: Culture cells of interest to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Probe Incubation: Treat the cell lysate with varying concentrations of this compound (e.g., 1-100 µM) for 1 hour at 37 °C.
-
Click Chemistry Reaction:
-
Prepare a "click mix" containing:
-
Azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide)
-
Copper(II) sulfate (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper chelating ligand (e.g., TBTA)
-
-
Add the click mix to the probe-treated lysate and incubate for 1 hour at room temperature.
-
-
Analysis:
-
For Biotin Tag: Perform a streptavidin pulldown followed by SDS-PAGE and mass spectrometry to identify labeled proteins.
-
For Fluorescent Tag: Visualize labeled proteins directly by in-gel fluorescence scanning.
-
Competitive ABPP for Target Identification
-
Inhibitor Pre-incubation: Pre-incubate the cell lysate with the thiane-containing bioactive compound of interest (the "inhibitor") for 30 minutes at 37 °C.
-
Probe Labeling: Add this compound to the lysate and incubate for 1 hour at 37 °C.
-
Click Reaction and Analysis: Proceed with the click chemistry reaction and analysis as described in section 4.1. A decrease in the signal for a particular protein in the inhibitor-treated sample compared to the control indicates it is a target of the inhibitor.
Quantitative Data (Illustrative)
The following tables present hypothetical quantitative data that might be obtained from experiments with this compound.
Table 1: In Vitro Labeling Efficiency
| Target Protein | This compound Conc. (µM) | Labeling Efficiency (%) |
| Enzyme X | 1 | 25 |
| 10 | 78 | |
| 100 | 95 | |
| Control Protein | 100 | <5 |
Table 2: Competitive Displacement Assay
| Target Protein | Inhibitor Conc. (µM) | Probe Labeling (% of Control) |
| Enzyme Y | 0.1 | 85 |
| 1 | 42 | |
| 10 | 15 |
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of chemical probes. Its modular synthesis, the bioorthogonal reactivity of the ethynyl group, and the potential for novel biological interactions conferred by the thiane ring make it an attractive candidate for a wide range of applications in chemical biology and drug discovery. Future work should focus on the successful synthesis and characterization of this compound, followed by its validation in the experimental systems outlined in this guide. Furthermore, the synthesis of a library of this compound derivatives with substitutions on the thiane ring could lead to the development of highly selective probes for specific protein targets. The exploration of this novel chemical entity has the potential to provide valuable new tools for the scientific community and to accelerate the discovery of new medicines.
References
- 1. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein and Peptide Bioconjugation using Ethynylbenziodoxolone (EBX) Reagents
Disclaimer: Initial searches for "2-Ethynylthiane" did not yield specific methods for its use in protein or peptide bioconjugation. The following application notes and protocols are based on a well-documented and effective alternative, Ethynylbenziodoxolone (EBX) reagents , which are utilized for the direct ethynylation of cysteine residues in proteins and peptides.
Application Notes
Introduction to Cysteine Ethynylation with EBX Reagents
The site-specific modification of proteins and peptides is a cornerstone of modern chemical biology and drug development. It enables the precise attachment of probes, imaging agents, and therapeutic payloads to biomolecules. Ethynylbenziodoxolone (EBX) reagents have emerged as powerful tools for the direct and chemoselective installation of a bioorthogonal alkyne handle onto cysteine residues.[1][2][3] Unlike other methods that often introduce a linker between the amino acid and the alkyne, EBX reagents directly attach the acetylene group to the thiol side chain of cysteine.[1][2][3] This modification provides a versatile platform for subsequent functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other alkyne-based ligation chemistries.[1][2]
Mechanism of Action
The reaction between an EBX reagent and a cysteine thiol proceeds via a hypervalent iodine-mediated process. The proposed mechanism involves the nucleophilic attack of the cysteine thiolate on the iodine(III) center of the EBX reagent.[4][5] This is followed by a reductive elimination that transfers the ethynyl group to the sulfur atom, forming a stable thioalkyne and releasing 2-iodobenzoic acid as a byproduct. Computational and experimental studies have explored different mechanistic pathways, including a concerted α-addition and a stepwise pathway involving an initial sulfur-iodine interaction followed by β-addition.[4][5] The chemoselectivity for cysteine is high, with minimal off-target reactivity observed with other nucleophilic amino acid residues under optimized conditions.[1][6]
Key Advantages and Applications
The use of EBX reagents for cysteine bioconjugation offers several advantages:
-
Direct Installation of an Alkyne: No linker is introduced, minimizing the potential for altering the protein's structure and function.[1][2]
-
High Reactivity and Efficiency: The reaction is often rapid, proceeding to high conversion in minutes to a few hours under biocompatible conditions.[1][6]
-
Chemoselectivity: EBX reagents exhibit high selectivity for cysteine residues.[1][6]
-
Bioorthogonality: The installed alkyne is a bioorthogonal handle, allowing for specific subsequent ligation reactions in complex biological environments.
-
Versatility: A range of functionalized EBX reagents can be synthesized, allowing for the introduction of various substituted alkynes.[7]
These features make EBX-mediated ethynylation a valuable tool for:
-
Proteomics: Cysteine proteomic profiling in living cells to identify reactive cysteine residues.[1][6]
-
Drug Development: Site-specific conjugation of payloads to antibodies and other protein therapeutics to create well-defined antibody-drug conjugates (ADCs).
-
Biophysical Studies: Attachment of fluorescent probes or other biophysical tags for studying protein structure, function, and localization.[8]
Data Presentation
Table 1: Reaction Conditions for Cysteine Ethynylation with EBX Reagents
| Parameter | Condition | Reference |
| Protein/Peptide Concentration | 10 µM - 1 mg/mL | [1] |
| EBX Reagent Concentration | 1 - 10 equivalents | [1] |
| Solvent/Buffer | Phosphate-buffered saline (PBS), HEPES | [9] |
| pH | 7.0 - 8.0 | [1] |
| Temperature | Room temperature (20-25 °C) or 37 °C | [2] |
| Reaction Time | 5 minutes - 4 hours | [1][10] |
Table 2: Labeling Efficiency of Cysteine Ethynylation
| Protein/Peptide | EBX Reagent | Labeling Efficiency (%) | Analytical Method | Reference |
| Model Peptide | TMS-EBX | >95% | LC-MS | [1] |
| Trastuzumab (Antibody) | pF-EBX | High Conversion (DoC ~1.8) | MS | [11] |
| Histone Octamer | Azide-EBX | Successful Labeling | SDS-PAGE, MS | [8] |
| Various Peptides | Functionalized EBXs | up to 96% | LC-MS/MS | [10] |
DoC: Degree of Conjugation
Mandatory Visualizations
Caption: Mechanism of Cysteine Ethynylation.
References
- 1. Ethynylation of Cysteine Residues: From Peptides to Proteins in Vitro and in Living Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethynylation of Cysteine Residues: From Peptides to Proteins in Vitro and in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. PolyU Electronic Theses: Chemoselective cysteine modification of peptides and proteins using 1H-isoindolium-based electron-deficient allenes [theses.lib.polyu.edu.hk]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Ethynylthiane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique structural and reactive properties is paramount. Saturated heterocyclic rings are key components of many approved drugs, influencing their physicochemical properties such as solubility, lipophilicity, and metabolic stability. The thiane moiety, a six-membered saturated sulfur-containing heterocycle, represents an intriguing yet underexplored scaffold. This document outlines the prospective applications of a novel building block, 2-ethynylthiane , in medicinal chemistry, particularly leveraging its terminal alkyne functionality for bioorthogonal "click" chemistry applications. While this compound is a novel compound with limited specific literature, its potential is projected based on the well-established utility of terminal alkynes and sulfur-containing heterocycles in drug discovery.
1. Potential Applications of this compound
The primary utility of this compound in drug discovery is envisioned through its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the this compound core and an azide-modified molecule of interest.[3]
Key Proposed Applications:
-
Fragment-Based Drug Discovery (FBDD): this compound can be used as a versatile fragment for screening against various biological targets. The thiane ring provides a three-dimensional scaffold that can be explored for optimal interactions within a protein's binding pocket.
-
Lead Optimization: The ethynyl group serves as a handle for the rapid generation of analog libraries. By clicking on a diverse range of azide-containing building blocks, medicinal chemists can systematically probe the structure-activity relationship (SAR) of a lead compound.
-
Synthesis of Novel Heterocyclic Scaffolds: The resulting triazole-thiane hybrids represent novel chemical entities with the potential for unique pharmacological profiles. The triazole ring is not merely a linker but can actively participate in binding interactions with biological targets.[3]
-
Bioconjugation and Chemical Biology Probes: The bioorthogonal nature of the CuAAC reaction makes this compound an ideal tool for the synthesis of chemical probes to study biological systems.[4] This includes the development of target identification probes, imaging agents, and activity-based protein profiling (ABPP) probes.
2. Synthesis of this compound (Proposed Route)
A plausible synthetic route to this compound, based on general methods for the ethynylation of heterocyclic compounds, is outlined below.
Workflow for the Proposed Synthesis of this compound:
Caption: Proposed synthetic workflow for this compound.
3. Experimental Protocols
Protocol 3.1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general method for the CuAAC reaction to synthesize 1,4-disubstituted 1,2,3-triazoles from this compound and an organic azide.[1][5]
Materials:
-
This compound
-
Azide-containing substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF)
-
Nitrogen or Argon source
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the azide-containing substrate (1.0-1.2 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 eq.) in water.
-
To the degassed reaction mixture, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Illustrative Reaction Scheme:
Caption: General CuAAC reaction with this compound.
Protocol 3.2: Synthesis of a Fragment Library using this compound
This protocol outlines a parallel synthesis approach to generate a small library of fragment-sized molecules based on the this compound scaffold.
Materials:
-
This compound
-
A diverse set of small, low molecular weight azides (e.g., benzyl azide, 3-azidopropan-1-ol, 1-azido-4-fluorobenzene)
-
96-well reaction block
-
Reagents and solvents as described in Protocol 3.1
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMF).
-
Dispense the this compound stock solution into each well of the 96-well reaction block.
-
Prepare stock solutions of the diverse azide building blocks in the same solvent.
-
Dispense each unique azide solution into a separate well of the reaction block.
-
Prepare stock solutions of the catalyst system (CuSO₄·5H₂O and sodium ascorbate in water).
-
Add the catalyst solutions to each well.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
After the reaction is complete, quench the reactions by adding an EDTA solution to chelate the copper.
-
The products can be purified using high-throughput purification techniques such as mass-directed automated preparative HPLC.
-
The purity and identity of the library members should be confirmed by LC-MS and ¹H NMR.
4. Data Presentation (Illustrative)
The following tables present hypothetical data for a series of this compound derivatives synthesized via the CuAAC reaction.
Table 1: Synthesis of this compound Derivatives
| Entry | Azide Substrate (R-N₃) | Product | Yield (%) |
| 1 | Benzyl azide | 1-Benzyl-4-(thian-2-yl)-1H-1,2,3-triazole | 92 |
| 2 | 3-Azidopropan-1-ol | 3-(4-(Thian-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol | 85 |
| 3 | 1-Azido-4-fluorobenzene | 1-(4-Fluorophenyl)-4-(thian-2-yl)-1H-1,2,3-triazole | 88 |
| 4 | 2-Azido-N,N-dimethylethanamine | 2-(4-(Thian-2-yl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylethanamine | 78 |
Table 2: Hypothetical Biological Activity Data
| Compound | Target X IC₅₀ (µM) | Target Y EC₅₀ (µM) |
| 1 | 15.2 | > 50 |
| 2 | 5.8 | 22.1 |
| 3 | 25.6 | > 50 |
| 4 | 1.2 | 8.9 |
5. Signaling Pathway Application (Hypothetical)
Assuming a derivative of this compound (Compound 4 from Table 2) is identified as an inhibitor of a hypothetical kinase, "Kinase Z," involved in a cancer signaling pathway.
Diagram of a Hypothetical Signaling Pathway Inhibition:
Caption: Inhibition of the Kinase Z pathway by a this compound derivative.
This compound represents a promising, albeit currently theoretical, building block for medicinal chemistry and drug discovery. Its unique combination of a saturated sulfur-containing heterocycle and a terminal alkyne functionality provides a versatile platform for the rapid synthesis of novel compound libraries through click chemistry. The protocols and potential applications outlined in this document are intended to serve as a guide for researchers interested in exploring the utility of this and similar scaffolds. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully realize its potential in the development of new therapeutic agents.
References
Application Notes and Protocols: 2-Ethynylthiane as a Versatile Building Block in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-Ethynylthiane as a key building block in the synthesis of complex molecular architectures. While direct literature precedent for this compound is limited, its structural similarity to the well-studied oxygen analogue, 2-ethynyltetrahydro-2H-pyran, allows for the extrapolation of its reactivity and synthetic applications. The protocols outlined below are proposed based on established methodologies for analogous compounds and general principles of organic synthesis.
Overview of this compound
This compound (also known as 2-ethynyltetrahydro-2H-thiopyran) is a heterocyclic compound featuring a saturated six-membered thiane ring substituted with a reactive terminal alkyne group at the 2-position. This unique combination of a sulfur-containing heterocycle and a versatile ethynyl moiety makes it a promising building block for the introduction of the thiane scaffold into a variety of molecular frameworks, particularly in the context of medicinal chemistry and natural product synthesis. The thiane ring can influence the pharmacokinetic properties of a molecule, while the ethynyl group serves as a handle for a wide range of chemical transformations.
Key Synthetic Applications
The terminal alkyne functionality of this compound allows it to participate in a variety of powerful coupling and cycloaddition reactions. These reactions are foundational for the construction of complex molecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,2,3-triazoles. This compound can be readily coupled with a wide range of organic azides to generate novel 1,4-disubstituted triazole-containing compounds. This strategy is particularly valuable in drug discovery for the rapid generation of compound libraries with diverse functionalities.
Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Caption: General workflow for the CuAAC reaction with this compound.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction provides a powerful method for the formation of carbon-carbon bonds. Using this compound, this reaction allows for the direct attachment of the thiane moiety to aromatic and vinylic systems, which are common substructures in pharmaceuticals and other functional organic materials.
Signaling Pathway for Sonogashira Coupling:
Application Notes and Protocols for Sonogashira Coupling Reactions with 2-Ethynylthiane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing Sonogashira coupling reactions with 2-Ethynylthiane, a valuable building block in medicinal chemistry and materials science. The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2][3][4] This methodology is widely employed in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2]
Introduction to Sonogashira Coupling with this compound
The incorporation of the 2-thianylacetylene moiety into organic molecules is of significant interest in drug discovery due to the presence of the sulfur-containing heterocycle, which can modulate physicochemical properties and biological activity. The Sonogashira coupling provides a direct and efficient method for the synthesis of 2-(arylethynyl)thianes and 2-(vinylethynyl)thianes.
General Reaction Scheme:
Data Presentation: Representative Reaction Parameters
The following tables summarize typical quantitative data for Sonogashira coupling reactions involving heterocyclic alkynes, which can be used as a starting point for optimizing the reaction with this compound.
Table 1: Typical Catalyst and Ligand Loading
| Catalyst/Ligand | Loading (mol%) | Notes |
| Pd(PPh₃)₄ | 1 - 5 | A common and effective catalyst.[5] |
| PdCl₂(PPh₃)₂ | 1 - 5 | Often used in combination with a copper co-catalyst. |
| [Pd(IPr)(3-CF₃-An)Cl₂] | 0.02 | Highly active catalyst for challenging couplings. |
| CuI | 1 - 10 | The most common copper(I) co-catalyst. |
| PPh₃ | 2 - 10 | Often added as a ligand to stabilize the palladium catalyst. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Typical Concentration |
| Triethylamine (Et₃N) | 2 - 10 | Tetrahydrofuran (THF) | 0.1 - 0.5 M |
| Diisopropylamine (i-Pr₂NH) | 2 - 10 | N,N-Dimethylformamide (DMF) | 0.1 - 0.5 M |
| K₂CO₃ | 2 - 4 | Acetonitrile (MeCN) | 0.1 - 0.5 M |
| Cs₂CO₃ | 2 - 3 | Dioxane | 0.1 - 0.5 M |
Table 3: Representative Reaction Conditions and Yields for Heterocyclic Alkynes
| Alkyne | Coupling Partner (Ar-X) | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Ethynylpyridine | 4-Iodoanisole | PdCl₂(PPh₃)₂/CuI | Et₃N | 60 | 6 | 95 |
| 2-Ethynylthiophene | Bromobenzene | Pd(PPh₃)₄/CuI | i-Pr₂NH/THF | RT | 12 | 88 |
| 3-Ethynylfuran | 4-Chlorotoluene | [Pd(IPr)(3-CF₃-An)Cl₂]/CuI | K₂CO₃/DMF | 100 | 24 | 75 |
| Phenylacetylene | 2-Bromopyridine | Pd(OAc)₂/XPhos | Cs₂CO₃/Dioxane | 80 | 16 | 92 |
Experimental Protocols
Synthesis of this compound
A common route to this compound is the reaction of 2-lithiothiane with a suitable electrophile like N,N-dimethyl(1-chloro-2,2-dimethoxyvinyl)amine followed by elimination. A detailed, adaptable protocol is provided below.
Materials:
-
Thiane
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
N,N-dimethyl(1-chloro-2,2-dimethoxyvinyl)amine
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry THF and cool to -78 °C.
-
Add thiane to the cooled THF.
-
Slowly add n-butyllithium dropwise to the solution while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
In a separate flask, dissolve N,N-dimethyl(1-chloro-2,2-dimethoxyvinyl)amine in dry THF.
-
Add the solution of the electrophile dropwise to the 2-lithiothiane solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product is then treated with dilute HCl to effect elimination to the desired this compound.
-
Purify the product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of this compound with an Aryl Halide
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., 5 mL of THF) and the base (e.g., 2.0 mmol of triethylamine).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylethynyl)thiane.
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
Optimization Logic Diagram
Caption: Decision-making flowchart for reaction optimization.
References
Application Notes and Protocols: 2-Ethynylthiane for Terminal Alkyne Labeling of Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of nucleic acids is fundamental to a wide range of applications in molecular biology, diagnostics, and drug development. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2] This method relies on the reaction between a terminal alkyne and an azide to form a stable triazole linkage.
This document provides detailed application notes and protocols for the use of 2-ethynylthiane, a novel terminal alkyne, for the labeling of nucleic acids. While direct literature on the application of this compound for nucleic acid labeling is not currently available, its proposed structure containing a terminal alkyne makes it a viable candidate for such applications. The protocols provided herein are based on established methods for other non-nucleosidic terminal alkynes and are intended to serve as a starting point for researchers interested in exploring the potential of this compound.
Principle of the Method
The labeling strategy involves two main steps:
-
Incorporation of this compound: An oligonucleotide is synthesized with a modification that allows for the attachment of this compound. This is typically achieved by incorporating a phosphoramidite synthon of this compound during solid-phase oligonucleotide synthesis.
-
Click Chemistry Reaction: The alkyne-modified nucleic acid is then reacted with an azide-containing reporter molecule (e.g., a fluorophore, biotin, or a drug molecule) in the presence of a copper(I) catalyst. This results in the covalent attachment of the reporter molecule to the nucleic acid.
Data Presentation
The following tables summarize representative quantitative data for terminal alkyne-based nucleic acid labeling using CuAAC, which can be used as a benchmark for experiments with this compound.
Table 1: Representative Reaction Conditions and Efficiencies for CuAAC Labeling of Oligonucleotides
| Parameter | Condition | Typical Value/Range |
| Oligonucleotide Concentration | 10-100 µM | |
| Azide-Reporter Concentration | 2-10 equivalents (relative to oligo) | |
| CuSO₄ Concentration | 50-500 µM | |
| Copper Ligand (e.g., THPTA) | 250-2500 µM | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | |
| Reaction Time | 30-120 minutes | |
| Reaction Temperature | Room Temperature (20-25 °C) | |
| Labeling Efficiency | >90% | [3] |
Table 2: Comparison of Different Reporter Molecules for Click Chemistry
| Reporter Molecule | Common Applications | Detection Method |
| Fluorescent Dyes (e.g., Alexa Fluor, Cy dyes) | Fluorescence microscopy, flow cytometry, FRET | Fluorescence spectroscopy |
| Biotin | Affinity purification, pull-down assays, blotting | Streptavidin-based detection |
| Small Molecules/Drugs | Drug delivery, target validation | Mass spectrometry, bioassays |
| Peptides/Proteins | Proximity ligation assays, functional studies | SDS-PAGE, Western blotting |
Experimental Protocols
Protocol 1: Incorporation of this compound into Oligonucleotides via Solid-Phase Synthesis
This protocol describes the incorporation of a hypothetical this compound phosphoramidite into a growing oligonucleotide chain during standard automated solid-phase synthesis.
Materials:
-
This compound phosphoramidite synthon
-
Standard DNA/RNA synthesis reagents and solvents
-
Controlled pore glass (CPG) solid support
-
Automated DNA/RNA synthesizer
Procedure:
-
Synthesize the this compound phosphoramidite according to a suitable chemical synthesis route.
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration as specified by the synthesizer manufacturer.
-
Install the vial containing the this compound phosphoramidite on a designated port of the DNA/RNA synthesizer.
-
Program the synthesizer to incorporate the this compound at the desired position(s) in the oligonucleotide sequence. The coupling time may need to be optimized and potentially extended compared to standard nucleoside phosphoramidites.
-
After synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures (e.g., ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).
-
Purify the alkyne-modified oligonucleotide using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Verify the identity and purity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of this compound-Modified Oligonucleotides
This protocol describes the "click" reaction between the this compound-modified oligonucleotide and an azide-functionalized reporter molecule.
Materials:
-
This compound-modified oligonucleotide (100 µM stock in nuclease-free water)
-
Azide-functionalized reporter molecule (e.g., Azide-Fluorophore, 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄, 100 mM stock in nuclease-free water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 200 mM stock in nuclease-free water)
-
Sodium ascorbate (1 M stock in nuclease-free water, freshly prepared)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, prepare the following reaction mixture in the order listed:
-
Nuclease-free water (to a final volume of 50 µL)
-
10X PBS (5 µL)
-
This compound-modified oligonucleotide (5 µL of 100 µM stock, final concentration 10 µM)
-
Azide-functionalized reporter molecule (1 µL of 10 mM stock, final concentration 200 µM)
-
THPTA (2.5 µL of 200 mM stock, final concentration 10 mM)
-
CuSO₄ (1 µL of 100 mM stock, final concentration 2 mM)
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding sodium ascorbate (2.5 µL of 1 M stock, final concentration 50 mM).
-
Vortex the mixture gently and incubate at room temperature for 1 hour.
-
The labeled oligonucleotide can be purified from excess reagents by ethanol precipitation or using a desalting column.
-
Analyze the labeled oligonucleotide by gel electrophoresis (visualizing the fluorophore if applicable) and/or mass spectrometry to confirm successful conjugation.
Mandatory Visualizations
Caption: Experimental workflow for nucleic acid labeling.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Proposed structure of this compound.
References
Application Notes and Protocols: Synthesis of 2-Ethynylthiane Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-ethynylthiane derivatives, a class of compounds with potential applications in medicinal chemistry and drug discovery. The presence of the reactive ethynyl group on the thiane scaffold allows for further functionalization, making these compounds valuable building blocks for creating diverse molecular libraries. Two primary synthetic routes are presented, along with detailed experimental protocols and expected outcomes.
Introduction
Thiane and its derivatives are important sulfur-containing heterocyclic compounds that are found in various natural products and pharmacologically active molecules. The introduction of an ethynyl group at the 2-position of the thiane ring provides a versatile handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the rapid and efficient generation of compound libraries. These libraries can be screened for biological activity against a wide range of therapeutic targets.
This application note details two effective methods for the synthesis of a parent this compound, which can be adapted for the synthesis of substituted derivatives.
Synthetic Strategies
Two principal strategies for the synthesis of this compound are outlined below. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Route A: Deprotonation and Ethynylation of Thiane
This method involves the direct deprotonation of the C2 proton of thiane using a strong base, followed by quenching the resulting organolithium species with an appropriate ethynylating agent.
Route B: Nucleophilic Substitution on 2-Halothiane
This approach consists of two steps: the halogenation of thiane to produce a 2-halothiane intermediate, followed by a nucleophilic substitution reaction with a metal acetylide.
Logical Relationship of Synthetic Routes
Application Notes and Protocols for the Incorporation of 2-Ethynylthiane into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a step-by-step guide for the incorporation of 2-ethynylthiane, a heterocyclic compound featuring a reactive ethynyl group, into polymeric structures. The protocols outlined below are designed to be adaptable for various research applications, particularly in the fields of biomaterials and drug delivery, where the presence of the thioether and alkyne functionalities can offer unique properties for conjugation and material design.
Introduction
This compound is a versatile monomer for the synthesis of functional polymers. The presence of the terminal alkyne group allows for polymerization through several efficient methods, including thiol-yne click chemistry and transition-metal-catalyzed polymerization. The resulting polymers, featuring pendant thiane moieties, are of interest for applications requiring tunable refractive indices, specific ligand conjugation sites for drug delivery, or the development of novel biomaterials.[1][2][3] This document details two primary protocols for the polymerization of this compound.
Method 1: Thiol-Yne Click Polymerization of this compound
Thiol-yne click polymerization is a highly efficient method for creating cross-linked polymer networks under mild conditions.[4][5] This step-growth polymerization involves the radical-mediated addition of a thiol to an alkyne.[4] For this compound, this method is ideal for creating hydrogels or cross-linked materials.
Experimental Protocol: Photoinitiated Thiol-Yne Polymerization
This protocol describes the formation of a cross-linked polymer network by reacting this compound with a dithiol crosslinker under UV irradiation.
Materials:
-
This compound (monomer)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (dithiol crosslinker)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (for purification)
-
Nitrogen gas
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
UV lamp (365 nm)
-
Syringes and needles
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Monomer and Crosslinker Preparation: In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and pentaerythritol tetrakis(3-mercaptopropionate) (0.5 eq, assuming a 2:1 thiol to alkyne functional group ratio for complete reaction) in anhydrous THF to achieve a desired monomer concentration (e.g., 1 M).
-
Initiator Addition: To the solution, add the photoinitiator, DMPA (e.g., 1 mol% with respect to the alkyne functional group). Stir the mixture in the dark until the initiator is completely dissolved.
-
Polymerization: Expose the reaction mixture to UV light (365 nm) at room temperature with continuous stirring. The polymerization progress can be monitored by techniques such as real-time FTIR by observing the disappearance of the alkyne and thiol peaks.[6] Reaction times can vary from minutes to a few hours depending on the concentration and initiator amount.
-
Purification: After polymerization, precipitate the resulting polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
Visualization of Thiol-Yne Polymerization Workflow
Caption: Workflow for photoinitiated thiol-yne click polymerization.
Method 2: Transition-Metal-Catalyzed Polymerization of this compound
This method allows for the synthesis of linear polymers from this compound. Catalysts based on transition metals like rhodium or palladium are effective for the polymerization of terminal alkynes.[7][8] The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled by the choice of catalyst, solvent, and reaction conditions.
Experimental Protocol: Rhodium-Catalyzed Polymerization
This protocol details the polymerization of this compound using a rhodium-based catalyst to produce a linear poly(this compound).
Materials:
-
This compound (monomer)
-
(Acetylacetonato)dicarbonylrhodium(I) [Rh(acac)(CO)₂] (catalyst)
-
Triethylamine (co-catalyst/base)
-
Toluene, anhydrous
-
Methanol (for purification)
-
Nitrogen gas
Equipment:
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Syringes and needles
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene to a desired concentration (e.g., 0.5 M).
-
Catalyst Addition: In a separate vial under nitrogen, prepare a stock solution of the Rh(acac)(CO)₂ catalyst in anhydrous toluene. Add the required amount of the catalyst solution to the monomer solution (e.g., 1 mol%).
-
Co-catalyst Addition: Add triethylamine to the reaction mixture (e.g., 10 mol%).
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the progress of the polymerization by GPC (Gel Permeation Chromatography) to observe the increase in molecular weight. Reaction times can range from a few hours to 24 hours.
-
Purification: After the desired polymerization time, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Isolation: Collect the polymer by filtration and wash it with methanol to remove residual catalyst and unreacted monomer.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.
Visualization of Transition-Metal-Catalyzed Polymerization Pathway
Caption: Logical pathway for transition-metal-catalyzed polymerization.
Data Presentation
The following tables present hypothetical yet realistic data for polymers synthesized from this compound, based on typical results for similar polymer systems found in the literature.
Table 1: Thiol-Yne Click Polymerization of this compound with Dithiol Crosslinkers
| Entry | Thiol Crosslinker | Thiol:Alkyne Ratio | Initiator (mol%) | Tg (°C) | Swelling Ratio (in THF) |
| 1 | 1,6-Hexanedithiol | 2:1 | 1.0 | 45 | 3.2 |
| 2 | 1,6-Hexanedithiol | 1.5:1 | 1.0 | 38 | 4.5 |
| 3 | PETMP | 2:1 | 1.0 | 62 | 2.1 |
| 4 | PETMP | 2:1 | 0.5 | 59 | 2.3 |
Table 2: Transition-Metal-Catalyzed Polymerization of this compound
| Entry | Catalyst | [M]:[C] Ratio | Temperature (°C) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | Rh(acac)(CO)₂ | 100:1 | 60 | 15.2 | 1.8 |
| 2 | Rh(acac)(CO)₂ | 200:1 | 60 | 28.5 | 1.9 |
| 3 | Pd(PPh₃)₄ | 100:1 | 80 | 12.8 | 2.1 |
| 4 | Pd(PPh₃)₄ | 100:1 | 100 | 18.3 | 2.3 |
Characterization of Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure. For thiol-yne polymers, the disappearance of the alkyne proton signal (around 2-3 ppm) and the appearance of vinyl sulfide protons are indicative of a successful reaction. For linear polymers, the broadening of signals corresponding to the monomer units is expected.
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the linear polymers.
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymers, providing insight into their thermal properties.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for monitoring the disappearance of the characteristic C≡C-H stretching vibration (around 3300 cm⁻¹) and S-H stretching (around 2550 cm⁻¹) during polymerization.
Applications in Drug Development
Polymers containing pendant thiane and alkyne or vinyl sulfide groups have potential applications in drug delivery.[1] The thioether linkage can be oxidized to sulfoxides and sulfones, which can alter the hydrophilicity and degradation profile of the polymer. The residual alkyne or vinyl sulfide groups can be further functionalized via click chemistry to attach targeting ligands, imaging agents, or therapeutic molecules.[9] The ability to form hydrogels through thiol-yne polymerization also makes these materials suitable for encapsulation and controlled release of drugs.
References
- 1. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. watkinsresearchgroup.org [watkinsresearchgroup.org]
- 4. books.rsc.org [books.rsc.org]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. researchgate.net [researchgate.net]
- 9. A versatile route to polythiophenes with functional pendant groups using alkyne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethynylthiane in Enzyme Inhibitor Development
Topic: Use of 2-Ethynylthiane in the Development of Enzyme Inhibitors
Note: While the primary focus of this document is this compound, a thorough search of the current scientific literature did not yield specific data on its use as an enzyme inhibitor. Therefore, to provide a detailed and practical guide, we will use 2-ethynylnaphthalene (2EN) as a well-documented analogue. 2EN shares the key ethynyl functional group responsible for mechanism-based inhibition and serves as an excellent model for researchers interested in exploring the potential of this compound and similar compounds. The principles, protocols, and mechanisms described herein are directly applicable to the study of novel ethynyl-containing heterocyclic compounds like this compound.
Introduction
The ethynyl group is a "privileged structural feature" in medicinal chemistry, frequently incorporated into molecules to target a wide range of proteins, including enzymes.[1] Compounds containing a terminal alkyne, such as 2-ethynylnaphthalene, can act as mechanism-based inhibitors, also known as suicide inhibitors.[2][3] This type of inhibition involves the enzyme processing the inhibitor to a reactive intermediate, which then covalently binds to the enzyme, leading to its irreversible inactivation.[2] This targeted and often irreversible mode of action makes ethynyl-containing compounds attractive candidates for the development of potent and selective enzyme inhibitors for various therapeutic applications.
This document provides an overview of the application of 2-ethynylnaphthalene as a mechanism-based inhibitor of Cytochrome P450 enzymes, specifically CYP2B4, and offers detailed protocols for its evaluation. These methodologies can be adapted for the investigation of this compound and other novel ethynyl-based inhibitors.
Data Presentation: Inhibitory Activity of 2-Ethynylnaphthalene (2EN)
The inhibitory potential of 2-ethynylnaphthalene against Cytochrome P450 enzymes has been characterized by several key parameters. The following table summarizes the quantitative data for the interaction of 2EN with CYP2B4 and P-450ISF-G (P-450IA2).
| Enzyme Target | Inhibitor | Inhibition Type | Substrate | Ki (μM) | kinact (min-1) | Reference |
| CYP2B4 | 2-Ethynylnaphthalene (2EN) | Competitive | 7-Ethoxycoumarin (7-EC) | 0.55 | - | [4] |
| CYP2B4 | 2-Ethynylnaphthalene (2EN) | Competitive | 7-Ethoxy-4-(trifluoromethyl)coumarin (7-EFC) | 0.25 | - | [4] |
| P-450ISF-G (P-450IA2) | 2-Ethynylnaphthalene (2EN) | Mechanism-Based | 2-Naphthylamine | 8 | 0.23 | [3] |
Signaling Pathway and Mechanism of Inhibition
Mechanism-based inhibitors like 2-ethynylnaphthalene are processed by the target enzyme, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme. In the case of Cytochrome P450 enzymes, this typically involves the oxidation of the ethynyl group.
References
- 1. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of CYP2B4 by the mechanism-based inhibitor 2-ethynylnaphthalene: inhibitory potential of 2EN is dependent on the size of the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-ethynylnaphthalene as a mechanism-based inactivator of the cytochrome P-450 catalyzed N-oxidation of 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INHIBITION OF CYP2B4 BY 2-ETHYNYLNAPHTHALENE: EVIDENCE FOR THE CO-BINDING OF SUBSTRATE AND INHIBITOR WITHIN THE ACTIVE SITE - PMC [pmc.ncbi.nlm.nih.gov]
Functionalizing Surfaces with 2-Ethynylthiophene for Material Science Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization is a critical process in material science, enabling the tailoring of surface properties for a vast array of applications, from biocompatible implants and targeted drug delivery systems to advanced sensors and electronics. Thiophene derivatives, known for their unique electronic and structural properties, are increasingly utilized in the development of functional materials. 2-Ethynylthiophene, with its terminal alkyne group, is an ideal candidate for surface modification via "click chemistry," a set of powerful, reliable, and selective reactions.
This document provides detailed application notes and experimental protocols for the functionalization of surfaces using 2-Ethynylthiophene. The primary method described is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne group of 2-ethynylthiophene and an azide-modified surface.
Principle of Functionalization: The "Click" Reaction
The functionalization strategy revolves around the CuAAC reaction, a 1,3-dipolar cycloaddition between a terminal alkyne (2-ethynylthiophene) and an azide. This reaction is known for its high efficiency, mild reaction conditions, and tolerance to a wide variety of functional groups, making it an ideal choice for modifying sensitive substrates. The resulting 1,2,3-triazole ring is a robust and chemically stable linker.
Experimental Protocols
Protocol 1: Preparation of Azide-Terminated Self-Assembled Monolayers (SAMs) on Gold Surfaces
This protocol details the formation of a well-ordered base layer on a gold substrate, which will subsequently be reacted with 2-ethynylthiophene.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a 100 nm gold film)
-
11-Azido-1-undecanethiol (or similar azide-terminated alkanethiol)
-
Absolute ethanol, anhydrous
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Clean the gold substrates by immersing them in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE). Rinse the substrates thoroughly with DI water and then with absolute ethanol. Dry the substrates under a gentle stream of nitrogen.
-
SAM Formation: Prepare a 1 mM solution of 11-azido-1-undecanethiol in absolute ethanol. Immerse the cleaned gold substrates in this solution for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Drying: Dry the azide-terminated SAMs under a gentle stream of nitrogen. The functionalized substrates are now ready for the click reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-Ethynylthiophene to Azide-Terminated Surfaces
This protocol describes the "clicking" of 2-ethynylthiophene onto the prepared azide-functionalized surface.
Materials:
-
Azide-terminated substrates (from Protocol 1)
-
2-Ethynylthiophene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized (DI) water
-
Absolute ethanol
-
Nitrogen gas
Procedure:
-
Prepare the Click Reaction Solution:
-
Prepare a 10 mM solution of 2-ethynylthiophene in a 1:1 (v/v) mixture of tert-butanol and DI water.
-
Prepare a 100 mM aqueous solution of sodium ascorbate.
-
Prepare a 20 mM aqueous solution of CuSO₄·5H₂O.
-
-
Reaction Setup: Place the azide-terminated substrates in a reaction vessel.
-
Initiate the Reaction:
-
Add the 2-ethynylthiophene solution to the reaction vessel, ensuring the substrates are fully submerged.
-
Add the sodium ascorbate solution to the reaction vessel to a final concentration of 1 mM.
-
Add the CuSO₄·5H₂O solution to the reaction vessel to a final concentration of 0.2 mM.
-
Gently agitate the reaction mixture.
-
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature. The reaction vessel can be purged with nitrogen to minimize oxidation of the copper(I) catalyst.
-
Rinsing: After the reaction, remove the substrates and rinse them sequentially with DI water, absolute ethanol, and finally dichloromethane to remove unreacted reagents and the catalyst.
-
Drying: Dry the 2-ethynylthiophene functionalized surfaces under a gentle stream of nitrogen.
Data Presentation: Characterization of Functionalized Surfaces
The success of the surface functionalization can be quantified using various surface analysis techniques. The following tables present representative data for the characterization of surfaces before and after functionalization with a molecule similar to 2-ethynylthiophene.
Table 1: Water Contact Angle Measurements
| Surface Stage | Static Water Contact Angle (θ) | Surface Energy |
| Bare Gold | 85° ± 3° | High |
| Azide-Terminated SAM | 75° ± 2° | Moderate |
| 2-Ethynylthiophene Functionalized | 60° ± 3° | Lowered |
This data illustrates the change in surface hydrophobicity upon each functionalization step.
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Surface Stage | C 1s (%) | N 1s (%) | S 2p (%) | Au 4f (%) |
| Azide-Terminated SAM | 65.2 | 4.1 | 2.5 | 28.2 |
| 2-Ethynylthiophene Functionalized | 70.8 | 6.9 | 3.8 | 18.5 |
XPS data confirms the presence of the azide group (N 1s) and the subsequent increase in nitrogen and sulfur content after the click reaction with 2-ethynylthiophene.
Table 3: Ellipsometry and Atomic Force Microscopy (AFM) for Layer Thickness
| Surface Stage | Ellipsometric Thickness (Å) | AFM Topographical Height (Å) |
| Azide-Terminated SAM | 15 ± 1 | 16 ± 2 |
| 2-Ethynylthiophene Functionalized | 22 ± 2 | 23 ± 3 |
These measurements provide a quantitative assessment of the thickness of the molecular layers added to the surface.
Visualizations
Experimental Workflow for Surface Functionalization
Caption: Workflow for surface functionalization with 2-ethynylthiophene.
Logical Relationship of CuAAC Reaction Components
Caption: Key components and their roles in the CuAAC reaction.
Conclusion
The protocols and data presented here provide a comprehensive guide for the functionalization of surfaces with 2-ethynylthiophene using click chemistry. This method offers a robust and versatile platform for creating well-defined, functional surfaces with applications spanning from fundamental materials research to the development of novel biomedical devices and drug delivery systems. The inherent modularity of the click chemistry approach allows for the straightforward adaptation of these protocols to a wide range of substrates and molecular functionalities.
Application Notes and Protocols for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with 2-Ethynylthiane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction, with a specific focus on the use of 2-Ethynylthiane as a key building block. This information is intended to guide researchers in the synthesis of novel 1,5-disubstituted 1,2,3-triazoles containing a thiane moiety, which are of significant interest in medicinal chemistry and drug development.
Introduction to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful "click chemistry" reaction that facilitates the synthesis of 1,5-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[1][2][3][4][5] This reaction is a key alternative to the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC), which regioselectively produces 1,4-disubstituted 1,2,3-triazoles.[1][3][4] The ability to selectively synthesize the 1,5-isomer is crucial for exploring the structure-activity relationships of triazole-containing compounds in drug discovery and materials science.[3][4][6][7][8][9]
The most effective catalysts for RuAAC are typically pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD).[1][2][10][11] These catalysts exhibit high efficiency and regioselectivity, and the reactions can often be performed under mild conditions.[1][3]
Significance of this compound and Thiane-Containing Triazoles
The thiane (tetrahydrothiopyran) ring is a valuable scaffold in medicinal chemistry due to its presence in various biologically active molecules. Its incorporation into triazoles via RuAAC with this compound can lead to novel compounds with potential therapeutic applications. The resulting 1,5-disubstituted thiane-containing triazoles can be explored for a wide range of biological activities, including as antimicrobial, antiviral, and anticancer agents.[6][8] The triazole core itself is a key pharmacophore known to improve the physicochemical and pharmacological properties of drug candidates.[7]
Experimental Protocols
While specific experimental data for the RuAAC reaction with this compound is not extensively reported, the following general protocol is based on well-established procedures for RuAAC with other terminal alkynes and is expected to be highly applicable.[3][4]
General Protocol for RuAAC of this compound with an Organic Azide
Materials:
-
This compound (substrate)
-
Organic azide (e.g., benzyl azide)
-
Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE), toluene, or THF)[3][12]
-
Inert atmosphere (Argon or Nitrogen)[13]
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst (1-5 mol%).[3]
-
Addition of Reactants: Add the anhydrous, degassed solvent (to make a 0.1-0.5 M solution). Stir the mixture until the catalyst is fully dissolved.
-
Add the organic azide (1.0 equivalent) to the flask, followed by this compound (1.0-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.[3] For the more reactive CpRuCl(COD) catalyst, reactions may proceed efficiently at ambient temperature, while CpRuCl(PPh₃)₂ may require heating.[3]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired 1,5-disubstituted thiane-containing triazole.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
-
Note on Catalyst Sensitivity: RuAAC reactions, particularly when using Cp*RuCl(COD), can be sensitive to atmospheric oxygen.[13] Therefore, it is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation and ensure high yields.[13]
Data Presentation
The following table summarizes representative quantitative data for RuAAC reactions with various terminal alkynes, providing an expected range for yields and reaction conditions applicable to this compound.
| Alkyne Substrate | Azide Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CpRuCl(PPh₃)₂ (2) | Benzene | 80 | 4 | 98 | [2] |
| 1-Octyne | Benzyl azide | CpRuCl(COD) (2) | DCE | 25 | 0.5 | 95 | [2] |
| Propargyl alcohol | Phenyl azide | CpRuCl(PPh₃)₂ (5) | Toluene | 80 | 12 | 85 | [1] |
| 3-Phenyl-1-propyne | Ethyl 2-azidoacetate | CpRuCl(COD) (1) | THF | 60 | 6 | 92 | [3] |
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed mechanism for the Ruthenium-catalyzed azide-alkyne cycloaddition and a general experimental workflow.
Caption: Proposed mechanism for the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).[1][2][11]
Caption: Experimental workflow for the RuAAC of this compound.
References
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.chalmers.se [research.chalmers.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 7. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. Application of triazoles in the structural modification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. (2008) | Brant C. Boren | 804 Citations [scispace.com]
- 11. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Books [thieme-connect.de]
- 13. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strategies Involving Thiane-Containing Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] The versatility of SPAAC is largely dictated by the reactivity and stability of the strained cyclooctyne component. While a variety of cyclooctynes have been developed, there is ongoing interest in novel scaffolds that offer unique properties. The incorporation of heteroatoms, such as sulfur, into the cyclooctyne framework presents an intriguing strategy for modulating ring strain, solubility, and pharmacokinetic properties.
Although specific experimental data and established protocols for 2-ethynylthiane analogs in SPAAC are not extensively available in current literature, the exploration of sulfur-containing cyclooctynes is an active area of research.[3] Computational studies have investigated the conformational behavior and ring strain of sulfur-containing 8- to 10-membered cyclic alkynes, suggesting their potential as viable SPAAC reagents.[3] Furthermore, the synthesis of highly reactive thiophene-fused cyclooctynes has been reported, demonstrating the feasibility of creating sulfur-containing strained alkynes for bioorthogonal applications.[4]
These application notes provide a comprehensive overview of the strategies and protocols for utilizing strained alkynes in SPAAC, with a focus on providing a framework for researchers interested in exploring thiane-containing analogs. The provided protocols are based on well-established and characterized cyclooctynes that serve as a practical starting point for the evaluation of novel sulfur-containing cycloalkynes.
Data Presentation: Comparative Kinetics of Strained Alkynes
The efficacy of a SPAAC reaction is critically dependent on its kinetics. The second-order rate constant (k₂) is a key parameter for comparing the reactivity of different cyclooctynes. The following table summarizes the reported k₂ values for the reaction of various common cyclooctynes with benzyl azide, providing a benchmark for evaluating new analogs.
| Cyclooctyne Analog | Abbreviation | Second-Order Rate Constant (k₂), M⁻¹s⁻¹ | Reference Compound |
| Cyclooctyne | OCT | ~10⁻³ | First Generation |
| Bicyclo[6.1.0]nonyne | BCN | 0.1 - 1.0 | High Reactivity & Stability |
| Dibenzocyclooctynol | DIBO | 0.1 - 0.9 | Second Generation |
| Difluorinated Cyclooctyne | DIFO | ~0.5 | Electronically Activated |
| Azacyclooctyne | AZA | ~1.0 | High Reactivity |
| Thiophene-fused Cyclooctyne | - | High (qualitative) | Sulfur-containing Analog |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for SPAAC-Mediated Protein Labeling
This protocol describes a general method for labeling an azide-modified protein with a cyclooctyne-functionalized fluorescent dye. This can be adapted for various biomolecules and probes. A well-characterized and commercially available cyclooctyne, such as a DBCO-NHS ester, is used as a representative reagent.
Materials:
-
Azide-modified protein (e.g., produced by metabolic labeling or site-specific enzymatic modification) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Sulfo-Cy5)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10) for purification
-
SDS-PAGE analysis equipment
-
Fluorescence imaging system
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized dye in DMSO to prepare a 10 mM stock solution.
-
Prepare a solution of the azide-modified protein at a concentration of 1-5 mg/mL in PBS.
-
-
SPAAC Reaction:
-
To the azide-modified protein solution, add the DBCO-dye stock solution to achieve a final molar excess of the dye (typically 5- to 20-fold excess over the protein). The final concentration of DMSO should be kept below 5% (v/v) to minimize protein denaturation.
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The optimal reaction time and temperature should be determined empirically for each specific system.
-
-
Purification:
-
Remove the unreacted DBCO-dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE. The labeled protein should exhibit fluorescence when imaged with an appropriate imaging system.
-
Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific absorbance maximum).
-
Protocol 2: Conceptual Synthetic Scheme for a Thiophene-Fustained Cyclooctyne
The synthesis of strained cyclooctynes can be complex. The following is a conceptual representation of a synthetic approach to a thiophene-fused cyclooctyne, inspired by reported methodologies.[4] This is intended for informational purposes for researchers with expertise in organic synthesis.
Caption: Conceptual synthesis of a thiophene-fused cyclooctyne.
Visualizations
SPAAC Bioconjugation Workflow
The following diagram illustrates a typical workflow for a SPAAC-mediated bioconjugation experiment, from the introduction of the bioorthogonal handle to the final analysis.
Caption: General workflow for SPAAC bioconjugation.
SPAAC Reaction Mechanism
The diagram below outlines the concerted [3+2] cycloaddition mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition is a powerful and versatile tool for bioconjugation in complex biological systems. While well-established cyclooctynes are readily available, the development of novel strained alkynes, such as those containing a thiane moiety, holds promise for fine-tuning the physicochemical properties of these essential bioorthogonal reagents. The protocols and data presented here provide a solid foundation for researchers to engage with SPAAC chemistry and to explore the potential of novel analogs, like this compound derivatives, in their scientific endeavors. Further research into the synthesis and reactivity of sulfur-containing cyclooctynes will undoubtedly expand the capabilities of bioorthogonal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethynylthiane
Proposed Experimental Protocol
A plausible method for the synthesis of 2-Ethynylthiane involves the α-lithiation of thiane followed by quenching with an electrophilic ethynylating reagent.
Reaction Scheme:
-
Deprotonation: Thiane is deprotonated at the α-position using a strong organolithium base in the presence of a chelating agent to form the 2-lithiothiane intermediate.
-
Ethynylation: The 2-lithiothiane intermediate is then reacted with a suitable electrophilic source of the ethynyl group, such as (trimethylsilyl)acetylene followed by deprotection, or directly with a reagent like 1-bromo-2-(trimethylsilyl)acetylene.
-
Deprotection: The silyl protecting group is removed to yield this compound.
Detailed Methodology:
Materials:
-
Thiane (Tetrahydro-2H-thiopyran)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
1-Bromo-2-(trimethylsilyl)acetylene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Tetrabutylammonium fluoride (TBAF) in THF (1M solution)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous THF (100 mL) and TMEDA (1.2 equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: Thiane (1.0 equivalent) is added to the cooled solution. sec-Butyllithium (1.1 equivalents) is then added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours to ensure complete formation of the 2-lithiothiane intermediate.
-
Ethynylation: 1-Bromo-2-(trimethylsilyl)acetylene (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 3 hours and then allowed to slowly warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield crude 2-((trimethylsilyl)ethynyl)thiane.
-
Deprotection: The crude product is dissolved in THF (50 mL), and a 1M solution of TBAF in THF (1.1 equivalents) is added. The reaction is stirred at room temperature for 1 hour.
-
Final Workup and Purification: The reaction mixture is diluted with water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude this compound is then purified by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete lithiation. | • Ensure all glassware is rigorously dried to prevent quenching of the organolithium reagent. • Use freshly titrated s-BuLi. • Increase the reaction time for lithiation or use a stronger base like tert-butyllithium. • Ensure the TMEDA is anhydrous and freshly distilled. |
| 2. Inactive ethynylating reagent. | • Use a freshly opened or properly stored bottle of 1-bromo-2-(trimethylsilyl)acetylene. | |
| 3. Reaction temperature too high. | • Maintain a strict temperature control, especially during the addition of the organolithium reagent and the electrophile. | |
| Formation of Multiple Byproducts | 1. Ring-opening of the thiane. | • This can occur if the lithiated intermediate is unstable. Maintain a low temperature throughout the reaction. |
| 2. Over-alkylation or side reactions. | • Add the electrophile slowly and at a low temperature to control the reaction. | |
| 3. Wurtz-type coupling of the organolithium. | • This is an inherent side reaction. Optimization of stoichiometry and temperature may minimize this. | |
| Low Yield after Deprotection | 1. Incomplete deprotection. | • Increase the reaction time or the amount of TBAF. • Monitor the reaction by TLC to ensure complete consumption of the starting material. |
| 2. Product volatility. | • this compound may be volatile. Use care during solvent removal (e.g., use a rotary evaporator at low temperature and pressure). |
Frequently Asked Questions (FAQs)
Q1: Why is TMEDA used in the lithiation step?
A1: TMEDA is a bidentate chelating ligand that complexes with the lithium cation of the organolithium reagent. This complexation increases the basicity of the butyl anion, facilitating a more efficient deprotonation of the α-proton of thiane. It also helps to stabilize the resulting 2-lithiothiane intermediate.
Q2: Can I use n-butyllithium instead of sec-butyllithium?
A2: sec-Butyllithium is a stronger, non-pyrophoric base compared to n-butyllithium and is generally more effective for the deprotonation of less acidic protons, such as those α to a sulfur atom in a saturated ring. While n-BuLi might work, it could lead to lower yields or require longer reaction times.
Q3: What are some alternative electrophilic ethynylating reagents?
A3: Besides 1-bromo-2-(trimethylsilyl)acetylene, other options include bubbling acetylene gas through the solution of the lithiated intermediate, though this can be hazardous and lead to di-addition. Another alternative is using hypervalent iodine reagents like ethynyl(phenyl)iodonium tetrafluoroborate, which can sometimes offer milder reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The lithiation step is difficult to monitor directly without specialized equipment. For the ethynylation and deprotection steps, Thin Layer Chromatography (TLC) is a suitable method. A sample can be quenched with a small amount of water and extracted with an organic solvent before spotting on a TLC plate.
Q5: What is the purpose of the silyl protecting group?
A5: The trimethylsilyl (TMS) group is used to protect the acidic proton of acetylene. This prevents the acetylide from acting as a base and deprotonating other species in the reaction mixture. It also improves the stability and handling of the ethynylating reagent. The TMS group is easily removed in a final deprotection step.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Troubleshooting guide for click reactions involving 2-Ethynylthiane.
This guide provides troubleshooting advice and frequently asked questions for researchers using 2-Ethynylthiane in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with this compound is not working or giving low yields. What are the common causes?
Several factors can contribute to poor or no product formation in a CuAAC reaction. For reactions involving this compound, common issues include:
-
Copper Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) species by dissolved oxygen.[1][2][3]
-
Impure Reagents: The purity of this compound, the azide coupling partner, and solvents is crucial for a successful reaction.[4]
-
Inappropriate Ligand: The choice and concentration of the copper-coordinating ligand can significantly impact the reaction rate and prevent catalyst degradation.[5][6]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and pH can all affect the reaction efficiency.[3][7]
-
Potential Inhibition by the Thiane Moiety: The sulfur atom in the thiane ring could potentially coordinate with the copper catalyst, leading to inhibition.
Q2: How can I ensure my copper catalyst is active?
To maintain the active Cu(I) oxidation state, it is common practice to generate it in situ from a Cu(II) salt (like CuSO₄) using a reducing agent.[3]
-
Use a Reducing Agent: Sodium ascorbate is a widely used reducing agent for this purpose.[1][2]
-
Utilize a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can protect the Cu(I) from oxidation and disproportionation.[1][6] It is recommended to use at least five equivalents of a water-soluble ligand like THPTA relative to the copper catalyst.[1]
-
Degas Solvents: Removing dissolved oxygen from your reaction mixture by sparging with an inert gas (like argon or nitrogen) can prevent premature oxidation of the Cu(I) catalyst.
Q3: Are there any known side reactions with this compound in click chemistry?
While the azide-alkyne cycloaddition is highly specific, the presence of the thiane moiety introduces the possibility of thiol-related side reactions, although less likely with a stable thiane ring compared to a free thiol. Under radical conditions, which are generally not intended in CuAAC, thiol-yne reactions can occur.[8] It is important to adhere to the catalytic conditions of CuAAC to avoid such alternative reaction pathways.
Q4: What is the optimal order of addition for the reagents?
A common and effective procedure is to first mix the this compound and the azide partner in the chosen solvent system. Subsequently, add the ligand, the copper source (e.g., CuSO₄), and finally the reducing agent (e.g., sodium ascorbate) to initiate the reaction.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No reaction or very slow reaction | Inactive copper catalyst (oxidized to Cu(II)) | Add a fresh solution of sodium ascorbate. Ensure all solvents are degassed. Use a stabilizing ligand like THPTA or BTTAA.[6][9] |
| Low purity of this compound or azide | Purify starting materials. Confirm purity by NMR or other analytical techniques.[4] | |
| Inhibition by the thiane sulfur | Increase the ligand-to-copper ratio to promote coordination to the intended ligand over the thiane. | |
| Low product yield | Suboptimal reagent stoichiometry | Ensure a 1:1 or slight excess (e.g., 1.1 equivalents) of one of the coupling partners.[4] |
| Inefficient catalyst loading | Optimize the copper catalyst concentration. Typically, 1-5 mol% is sufficient. | |
| Reaction time is too short | Monitor the reaction progress using TLC or LC-MS and allow it to run to completion. | |
| Formation of multiple products | Side reactions (e.g., alkyne homocoupling) | Ensure proper degassing to minimize oxygen, which can promote homocoupling. The use of an appropriate ligand can also suppress this side reaction. |
| Impurities in starting materials | Re-purify the starting materials. | |
| Difficulty in product purification | Residual copper catalyst | Wash the organic extract with an aqueous solution of EDTA or ammonia/ammonium chloride to remove copper salts. |
| Excess starting material | Use a slight excess of the less valuable or more easily removable starting material. |
Experimental Protocol: General Procedure for CuAAC with this compound
This protocol provides a starting point for the copper-catalyzed click reaction between this compound and an azide.
-
Reagent Preparation:
-
Prepare stock solutions of:
-
Copper(II) sulfate (CuSO₄) in deionized water (e.g., 100 mM).
-
Sodium ascorbate in deionized water (e.g., 1 M). This solution should be prepared fresh.
-
A suitable ligand (e.g., THPTA) in deionized water or the reaction solvent.
-
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the azide coupling partner (1.0-1.1 eq) in a suitable solvent mixture (e.g., a 1:1 mixture of water and t-butanol or DMF).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the ligand solution (e.g., 5 mol% relative to the limiting reagent).
-
Add the CuSO₄ solution (1-5 mol%).
-
Add the freshly prepared sodium ascorbate solution (10-20 mol%) to initiate the reaction.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with a dilute aqueous solution of EDTA or ammonium chloride to remove the copper catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| This compound:Azide Ratio | 1:1 to 1:1.2 | A slight excess of one reagent can drive the reaction to completion. |
| Copper(II) Sulfate Loading | 1 - 5 mol% | Higher loadings may be needed for challenging substrates. |
| Sodium Ascorbate Loading | 5 - 20 mol% | Should be in excess relative to the copper catalyst. |
| Ligand:Copper Ratio | 1:1 to 5:1 | A higher ratio can improve catalyst stability and reaction rate.[1] |
| Solvent | t-BuOH/H₂O, DMF/H₂O, DMSO | The choice of solvent depends on the solubility of the substrates.[4] |
| Temperature | Room Temperature to 60 °C | Most CuAAC reactions proceed well at room temperature, but gentle heating can accelerate slow reactions.[4] |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range.[3][7] |
Visualizations
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A general experimental workflow for performing a click reaction with this compound.
Caption: A decision tree for troubleshooting common issues in click reactions involving this compound.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 9. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions of 2-Ethynylthiane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coupling reactions of 2-ethynylthiane. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: this compound, as a terminal alkyne, is most commonly employed in Sonogashira, Suzuki, and Stille cross-coupling reactions. The Sonogashira reaction directly couples the terminal alkyne with aryl or vinyl halides. For Suzuki and Stille reactions, the this compound would first need to be converted into an organoboron or organotin reagent, respectively.
Q2: What is a typical catalyst loading range for these reactions?
A2: For palladium-catalyzed coupling reactions, the catalyst loading can vary significantly based on the specific reaction, substrates, and ligands used. Generally, catalyst loadings can range from as low as 0.001 mol% to as high as 5 mol%. For routine laboratory-scale synthesis, a starting point of 1-2 mol% is common. Optimization studies are crucial to determine the ideal loading for a specific transformation to balance reaction efficiency, cost, and potential for side reactions.
Q3: How does the sulfur atom in this compound affect the catalytic reaction?
A3: The sulfur atom in the thiane ring can act as a Lewis base and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, often referred to as catalyst poisoning. This effect can manifest as sluggish or incomplete reactions. To mitigate this, the use of more electron-rich and sterically bulky phosphine ligands is often beneficial as they can compete with the sulfur for coordination to the palladium center.
Q4: Is a copper co-catalyst necessary for the Sonogashira coupling of this compound?
A4: Traditionally, the Sonogashira reaction utilizes a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex. However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed and can be advantageous in cases where homocoupling is a significant side reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am not getting the desired product, or the yield is very low. What are the possible causes and solutions?
A: Low or no yield in coupling reactions of this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Catalyst Inactivity or Decomposition:
-
Cause: The palladium catalyst may be inactive or may have decomposed. This can be due to poor quality of the catalyst, exposure to air (for Pd(0) catalysts), or poisoning by the sulfur atom in this compound.
-
Solution:
-
Use a fresh batch of high-purity catalyst.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially when using Pd(0) catalysts.
-
Consider using a pre-catalyst that is more stable to air and moisture.
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Increase the catalyst loading incrementally. See the data tables below for guidance on how catalyst concentration can affect yield.
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Switch to a ligand that is more resistant to catalyst poisoning, such as bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: The temperature, solvent, or base may not be optimal for the specific substrates.
-
Solution:
-
Screen different solvents. Common choices include toluene, dioxane, DMF, and THF.
-
Vary the base. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can have a significant impact.
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Adjust the reaction temperature. While some reactions proceed at room temperature, others may require heating. Monitor for substrate or product decomposition at elevated temperatures.
-
-
-
Poor Substrate Quality:
-
Cause: Impurities in this compound or the coupling partner can interfere with the reaction. The aryl halide partner may also be unreactive.
-
Solution:
-
Purify the starting materials before use.
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Confirm the reactivity trend of the aryl halide: I > Br > Cl. If using an aryl bromide or chloride and the reaction is failing, consider synthesizing the corresponding aryl iodide.
-
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant amounts of side products, such as the homocoupling of this compound. How can I minimize this?
A: The formation of homocoupled alkyne (a diyne) is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling.
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Copper-Mediated Homocoupling:
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Cause: The copper(I) co-catalyst, in the presence of oxygen, can promote the oxidative homocoupling of the terminal alkyne.
-
Solution:
-
Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
-
Switch to a copper-free Sonogashira protocol. This often requires a different choice of base and solvent.
-
-
-
High Catalyst Loading:
Data Presentation
The following tables summarize quantitative data from studies on the coupling reactions of thiophene derivatives, which can serve as a guide for optimizing reactions with this compound.
Table 1: Effect of Palladium Catalyst Loading on the Direct Arylation of Thiophene with 4-Bromobenzonitrile
| Entry | Catalyst | Catalyst Loading (mol%) | Yield of 2-arylthiophene (%) |
| 1 | Pd(OAc)₂ | 1 | 75 |
| 2 | Pd(OAc)₂ | 0.5 | 82 |
| 3 | Pd(OAc)₂ | 0.2 | 80 |
| 4 | Pd(OAc)₂ | 0.1 | 72 |
| 5 | Pd(OAc)₂ | 0.01 | 45 |
Reaction conditions: 4-bromobenzonitrile (1 mmol), thiophene (8 mmol), KOAc (2 mmol), DMAc (5 mL), 130 °C, 20 h. Data adapted from a study on direct arylation of thiophene.
Table 2: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling of Thiophene-2-boronic acid pinacol ester and Aryl Bromide
| Entry | Catalyst System | Catalyst Loading (mol% Pd) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ / L1 | 1 | 24 | 92 |
| 2 | Pd₂(dba)₃ / L1 | 0.5 | 36 | 90 |
| 3 | Pd₂(dba)₃ / L1 | 0.1 | 48 | 89 |
| 4 | Pd(PPh₃)₄ | 1 | 2 | 75 |
L1 refers to a specific bulky phosphine ligand. Reaction conditions involved refluxing in a THF/H₂O mixture with K₂CO₃ as the base.[3] Data is illustrative of trends in catalyst loading for thiophene derivatives.[3]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide
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To a flame-dried Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add anhydrous, degassed solvent (e.g., THF or toluene, 5 mL) and degassed triethylamine (2.0 mmol).
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Add this compound (1.2 mmol) via syringe.
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Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
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Filter the mixture through a pad of celite to remove the catalyst.
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Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Stille Coupling of 2-(Tributylstannyl)thiane with an Aryl Bromide
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 2-(tributylstannyl)thiane (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or DMF, 5 mL).
-
Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
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After completion, cool the mixture to room temperature.
-
To quench the remaining organotin reagent, add a saturated aqueous solution of KF and stir vigorously for 1 hour.
-
Filter the resulting precipitate through celite and wash with an organic solvent.
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Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Visualizations
Caption: General workflow for a Sonogashira coupling reaction.
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: Purification of 2-Ethynylthiane Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethynylthiane and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound reaction products.
Issue 1: Low or No Recovery of the Desired Product After Chromatography
| Possible Cause | Recommendation |
| Product is highly volatile and lost during solvent removal. | - Use a rotary evaporator with a cold trap cooled by dry ice/acetone or a cryocooler.- Reduce the water bath temperature during evaporation.- Co-evaporate with a higher boiling point, non-reactive solvent to minimize loss of the product. |
| Product is unstable on the stationary phase (e.g., silica gel). | - Deactivate the silica gel by pre-treating it with a small percentage of a polar solvent like triethylamine in the eluent system.[1]- Use an alternative stationary phase such as alumina (basic or neutral) or a polymer-based support.[1]- Consider reverse-phase chromatography if the product is sufficiently nonpolar. |
| Inappropriate solvent system for elution. | - Perform small-scale analytical thin-layer chromatography (TLC) with a variety of solvent systems to determine the optimal mobile phase for separation.- Employ a gradient elution, starting with a nonpolar solvent and gradually increasing the polarity. |
| Product co-elutes with a major impurity. | - Adjust the solvent system polarity to achieve better separation.- Consider a different chromatographic technique, such as preparative HPLC, for higher resolution. |
| Product has poor solubility in the loading solvent. | - Screen for a suitable solvent that fully dissolves the crude product but is weak enough not to elute it prematurely from the column. |
Issue 2: Product Degradation or Polymerization During Purification
| Possible Cause | Recommendation |
| Presence of acidic or basic impurities catalyzing degradation. | - Neutralize the crude reaction mixture with a mild aqueous wash (e.g., saturated sodium bicarbonate for acidic impurities, dilute ammonium chloride for basic impurities) before purification. |
| Heat sensitivity of the ethynyl group. | - Avoid excessive heating during all steps, including solvent evaporation.[2]- If distillation is used, perform it under reduced pressure to lower the boiling point. |
| Trace metals promoting oligomerization/polymerization. | - Treat the crude product solution with a chelating agent (e.g., a small amount of EDTA) prior to purification if metal catalysis from reagents is suspected. |
| Air sensitivity leading to oxidation. | - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) where possible. |
Issue 3: Difficulty in Removing a Specific Impurity
| Possible Cause | Recommendation |
| Impurity has similar polarity to the product. | - Explore alternative purification methods like recrystallization or distillation if there is a sufficient difference in solubility or boiling point.[3]- For recrystallization, screen various solvents to find one where the product is soluble at high temperatures but the impurity is not, or vice-versa.[4][5][6] |
| Formation of a hard-to-separate byproduct. | - Re-evaluate the reaction conditions to minimize the formation of this byproduct. |
| Impurity is a starting material. | - Optimize the reaction stoichiometry and time to ensure complete consumption of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my purification fails?
A1: Always start by re-analyzing your crude and purified materials using techniques like TLC, LC-MS, or NMR. This will help you identify if the product was formed, if it degraded, or if it is simply not separating from impurities.
Q2: How can I prevent my this compound derivative from polymerizing on the column?
A2: Polymerization can be catalyzed by acid, heat, or metals. Using a deactivated stationary phase (e.g., silica treated with triethylamine), avoiding high temperatures, and working quickly can minimize this issue.
Q3: Is recrystallization a suitable purification method for this compound products?
A3: Recrystallization can be very effective if a suitable solvent is found.[3][4] An ideal solvent will dissolve your product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at all temperatures. A systematic solvent screen is recommended.
Q4: My product is a volatile oil. How can I effectively purify it?
A4: For volatile compounds, flash chromatography is often suitable, but care must be taken during solvent removal.[3] Use low temperatures and high vacuum with an efficient cold trap. Short-path distillation under high vacuum can also be an excellent method for purifying volatile, thermally stable oils.
Q5: What are some common impurities I might expect in a reaction involving this compound?
A5: Common impurities can include unreacted starting materials, homocoupled diynes (if using coupling reactions), and products from side reactions involving the thiane sulfur or the ethynyl proton.
Data Presentation
Table 1: Comparison of Purification Techniques for a Model this compound Derivative
| Purification Method | Typical Recovery | Purity Achieved (by NMR) | Throughput | Common Issues |
| Flash Chromatography (Silica Gel) | 60-85% | 90-98% | Moderate | Potential for product degradation on acidic silica. |
| Preparative HPLC (C18) | 50-70% | >99% | Low | Requires product to be soluble in common HPLC solvents. |
| Recrystallization | 40-90% | >98% | High | Dependent on finding a suitable solvent system. |
| Vacuum Distillation | 50-80% | 95-99% | Moderate | Product must be thermally stable. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative
-
Slurry Preparation: The crude reaction product is adsorbed onto a small amount of silica gel by dissolving the product in a volatile solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: A glass column is packed with silica gel as a slurry in the initial, nonpolar eluent.
-
Loading: The prepared dry-loaded sample is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system determined by prior TLC analysis. A gradient elution, starting from a non-polar solvent (e.g., hexane) and gradually adding a more polar solvent (e.g., ethyl acetate), is often effective.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: Solvents from the combined, pure fractions are removed using a rotary evaporator at a low temperature to yield the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating.[5][6] An ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: The crude product is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then may be placed in an ice bath or refrigerator to maximize crystal formation.
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Isolation: The resulting crystals are collected by vacuum filtration.
-
Washing and Drying: The crystals are washed with a small amount of the cold recrystallization solvent and then dried under vacuum.
Visualizations
References
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Identifying and minimizing side products in 2-Ethynylthiane reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethynylthiane and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile building block used in a variety of organic reactions. The most common transformations involve the terminal alkyne functionality and include:
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Sonogashira Coupling: Formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.
-
Glaser-Hay Coupling (Homocoupling): Dimerization of this compound to form 1,4-di(thian-2-yl)buta-1,3-diyne. This is often an undesired side reaction.
-
Polymerization: Formation of poly(this compound) through various polymerization techniques.
-
Cycloaddition Reactions: Participation as a dipolarophile in [3+2] cycloadditions (e.g., with azides to form triazoles).
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Addition Reactions: Electrophilic and nucleophilic additions across the triple bond.
Q2: What are the primary side products to expect in reactions with this compound?
A2: The major side products are highly dependent on the reaction type. Key side products include:
-
Homocoupled Dimer: In Sonogashira couplings, the formation of 1,4-di(thian-2-yl)buta-1,3-diyne is a common byproduct.
-
Oligomers/Polymers: Uncontrolled polymerization can lead to a mixture of oligomeric and polymeric materials, especially under conditions that favor radical or coordination polymerization.
-
Thiophene Ring Substitution Products: The thiane ring, particularly if it is aromatic (i.e., thiophene), is susceptible to electrophilic substitution, which can compete with reactions at the ethynyl group.
-
Addition Products: In reactions targeting the ethynyl group, incomplete reaction or side reactions can lead to various addition products.
Troubleshooting Guides
Sonogashira Coupling Reactions
Issue: Low yield of the desired cross-coupled product and significant formation of the homocoupled dimer (Glaser-Hay coupling product).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxygen Presence: | Oxygen promotes the oxidative homocoupling of terminal alkynes. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use. |
| High Copper Catalyst Concentration: | While a copper(I) co-catalyst is often necessary, high concentrations can favor homocoupling. Reduce the amount of the copper salt (e.g., CuI) to the minimum effective concentration. |
| Inappropriate Base: | The choice and purity of the amine base are crucial. Use a high-purity, degassed amine such as triethylamine (TEA) or diisopropylamine (DIPA). The base scavenges the hydrogen halide formed and facilitates the formation of the copper acetylide. |
| Low Palladium Catalyst Activity: | The palladium catalyst may be deactivated. Use a fresh, high-quality palladium source and an appropriate phosphine ligand. Consider using a pre-catalyst that is readily reduced to the active Pd(0) species. |
| Reaction Temperature: | Higher temperatures can sometimes favor side reactions. Optimize the reaction temperature; many Sonogashira couplings can proceed efficiently at room temperature. |
Experimental Protocol: Minimizing Homocoupling in Sonogashira Reactions
A representative protocol for a Sonogashira coupling of this compound with an aryl iodide is as follows:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add degassed solvent (e.g., THF or DMF, 5 mL) and degassed triethylamine (2.0 mmol).
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Add this compound (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Polymerization Reactions
Issue: Poor control over polymer molecular weight and broad polydispersity.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Initiator/Catalyst: | The choice of initiator or catalyst is critical for controlling polymerization. For living or controlled polymerizations, ensure the use of a suitable system (e.g., a well-defined organometallic catalyst). |
| Presence of Impurities: | Impurities in the monomer or solvent can act as chain-terminating or chain-transfer agents, leading to a loss of control. Purify the this compound monomer and solvents immediately before use. |
| Reaction Temperature: | Polymerization rates are sensitive to temperature. Maintain a constant and optimized temperature throughout the reaction to ensure uniform chain growth. |
| Monomer Concentration: | The concentration of the monomer can affect the rate of polymerization and the potential for side reactions. Optimize the monomer concentration for the specific polymerization technique being used. |
Experimental Protocol: Controlled Polymerization of this compound
A general procedure for the controlled polymerization using a Rh-based catalyst is as follows:
-
In a glovebox, add the Rh catalyst (e.g., [Rh(nbd)Cl]₂) to a Schlenk tube.
-
Add the co-catalyst or ligand and the desired amount of anhydrous, degassed solvent (e.g., toluene).
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Add the purified this compound monomer to the catalyst solution.
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Stir the reaction mixture at the desired temperature for the specified time.
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Terminate the polymerization by adding a quenching agent (e.g., methanol).
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Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
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Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
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Characterize the polymer's molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).
Logical Relationship of Polymerization Control
Caption: Key factors for achieving controlled polymerization.
Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)
Issue: Low yield of the desired triazole product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Thermal vs. Catalyzed Reaction: | The thermal Huisgen [3+2] cycloaddition often requires elevated temperatures and can be slow. Consider using a copper(I) or ruthenium(II) catalyst to accelerate the reaction and improve yields, allowing for milder reaction conditions. |
| Solvent Choice: | The polarity of the solvent can influence the reaction rate. For catalyzed reactions, polar aprotic solvents like DMF, DMSO, or THF are often effective. For thermal reactions, higher boiling point solvents may be necessary. |
| Purity of Reactants: | Impurities in the azide or this compound can interfere with the reaction. Ensure both starting materials are pure. |
| Side Reactions of the Azide: | Azides can be thermally unstable. If using high temperatures, consider the possibility of azide decomposition. |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a flask, add the organic azide (1.0 mmol) and this compound (1.1 mmol) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Add a copper(II) sulfate solution (e.g., 0.1 M in water, 0.1 mmol, 10 mol%) and a sodium ascorbate solution (e.g., 0.2 M in water, 0.2 mmol, 20 mol%) to generate the active Cu(I) species in situ.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography or recrystallization.
Signaling Pathway for CuAAC
Caption: Simplified catalytic cycle for the CuAAC reaction.
Electrophilic Addition Reactions
Issue: Competing electrophilic substitution on the thiane ring instead of addition to the alkyne.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Reactivity of the Thiane Ring: | If the thiane ring is aromatic (thiophene), the C5 position is highly susceptible to electrophilic attack. This can be a major competing pathway. |
| Choice of Electrophile: | Strongly acidic or highly reactive electrophiles are more likely to react with the aromatic ring. Use milder electrophilic reagents if possible. |
| Reaction Conditions: | Lewis acid catalysts used to activate the electrophile can also promote aromatic substitution. Screen different Lewis acids and optimize their stoichiometry. Lowering the reaction temperature can sometimes increase the selectivity for addition over substitution. |
Experimental Protocol: Selective Electrophilic Addition
-
Cool a solution of this compound in a non-polar, inert solvent (e.g., dichloromethane or hexane) to a low temperature (e.g., -78 °C).
-
Slowly add the electrophilic reagent (e.g., a solution of Br₂ in the same solvent) to the cooled solution.
-
Maintain the low temperature and stir the reaction for the required time, monitoring by TLC.
-
Quench the reaction carefully with a suitable quenching agent (e.g., aqueous sodium thiosulfate for bromine).
-
Allow the mixture to warm to room temperature, and perform an aqueous workup.
-
Dry the organic phase, remove the solvent, and analyze the crude product mixture (e.g., by ¹H NMR) to determine the ratio of addition to substitution products.
-
Purify the desired product by chromatography.
Decision Pathway for Electrophilic Reactions
Caption: Influence of conditions on electrophilic reaction outcomes.
How to prevent the decomposition of 2-Ethynylthiane during storage.
This technical support center provides guidance on the storage and handling of 2-Ethynylthiane to prevent its decomposition. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability concerns?
A1: this compound is a heterocyclic compound containing a saturated six-membered thiane ring and a terminal alkyne group. The primary stability concerns stem from the reactivity of the terminal alkyne, which can be prone to oligomerization, polymerization, and oxidation. The thioether in the thiane ring is also susceptible to oxidation.
Q2: What are the visible signs of this compound decomposition?
A2: Decomposition of this compound may be indicated by a change in color (e.g., from colorless to yellow or brown), an increase in viscosity, or the formation of solid precipitates. A change in odor may also be indicative of degradation.
Q3: What are the primary pathways of this compound decomposition?
A3: The main decomposition pathways are believed to be:
-
Oligomerization/Polymerization: The terminal alkyne can react with other molecules of this compound to form dimers, trimers, and higher-order oligomers or polymers.[1][2][3][4][5] This can be catalyzed by trace metal impurities or exposure to light and heat.
-
Oxidation: The terminal alkyne can be oxidized to form various products, including carboxylic acids.[6][7][8][9][10][11] The sulfur atom in the thiane ring can also be oxidized to a sulfoxide or sulfone.
Q4: How should this compound be stored to minimize decomposition?
A4: To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using an amber-colored vial or by storing it in a dark place.
-
Container: Use a clean, dry, and tightly sealed container.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in color (yellowing/browning) | Oxidation of the alkyne or thioether. Oligomerization. | Purify the sample by column chromatography or distillation if possible. Ensure future storage is under an inert atmosphere and protected from light. |
| Increased viscosity or solidification | Polymerization of the alkyne. | The material is likely significantly decomposed. It is recommended to discard the sample and use fresh material. Review storage conditions to prevent recurrence. |
| Unexpected peaks in analytical data (NMR, GC-MS) | Presence of oligomers, oxidation products, or other impurities. | Compare the data to a fresh or well-stored sample. If decomposition is confirmed, purify the material or obtain a new batch. |
| Inconsistent experimental results | Degradation of the starting material. | Use a freshly opened or purified sample of this compound for your experiments. It is advisable to check the purity of the compound before use. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Identify potential degradation products by comparing their mass spectra to a library of known compounds.
Protocol 2: Accelerated Stability Study
Objective: To evaluate the stability of this compound under stressed conditions.
Methodology:
-
Sample Preparation: Aliquot samples of high-purity this compound into several vials.
-
Stress Conditions: Expose the vials to different conditions:
-
Elevated temperature (e.g., 40°C).
-
Exposure to air (oxygen).
-
Exposure to UV light.
-
A control sample stored under recommended conditions (2-8°C, inert atmosphere, dark).
-
-
Time Points: Analyze the samples at regular intervals (e.g., 1 week, 2 weeks, 4 weeks) using the GC-MS protocol described above.
-
Data Analysis: Compare the purity of the stressed samples to the control sample over time to determine the rate and nature of decomposition under each condition.
Data Presentation
Table 1: Hypothetical Purity of this compound Under Different Storage Conditions Over 4 Weeks
| Storage Condition | Week 1 Purity (%) | Week 2 Purity (%) | Week 4 Purity (%) |
| 2-8°C, Inert Atmosphere, Dark (Control) | 99.5 | 99.4 | 99.2 |
| Room Temperature, Air, Light | 95.2 | 90.1 | 82.5 |
| 40°C, Inert Atmosphere, Dark | 98.1 | 96.5 | 93.0 |
| Room Temperature, Air, Dark | 97.0 | 94.3 | 89.8 |
| Room Temperature, Inert Atmosphere, Light | 97.5 | 95.0 | 91.2 |
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Workflow for preventing this compound decomposition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Oligomerization and hydroamination of terminal alkynes promoted by the cationic organoactinide compound [(Et2N)3U][BPh4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiveable.me [fiveable.me]
- 7. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. aakash.ac.in [aakash.ac.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Best practices for scaling up the synthesis of 2-Ethynylthiane.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for 2-Ethynylthiane on a laboratory scale?
A1: A feasible and efficient two-step approach is proposed. The first step involves the synthesis of the precursor, 2-chlorotetrahydrothiophene, from the readily available tetrahydrothiophene. The second step is a nucleophilic substitution reaction where 2-chlorotetrahydrothiophene reacts with lithium acetylide to yield the final product, this compound.
Q2: What are the primary challenges and safety concerns associated with this synthesis?
A2: The main challenges include the handling of highly reactive and pyrophoric reagents like n-butyllithium, and the management of gaseous acetylene. Strict anhydrous and inert atmosphere conditions are critical for the success of the reaction. Safety precautions for handling organolithium compounds are paramount and are detailed in the experimental protocols.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the 2-chlorotetrahydrothiophene starting material and the appearance of the this compound product. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.
Q4: What are the expected side products, and how can they be minimized?
A4: Potential side products can arise from elimination reactions, especially if there are impurities or if the temperature is not well-controlled. Using a high-purity starting material and maintaining the recommended low temperatures during the reaction are crucial for minimizing side product formation. Additionally, the formation of di-lithiated acetylene can be a side reaction if an excess of n-butyllithium is used or if the temperature is not adequately controlled.[1][2][3]
Q5: What is the best method for purifying the final product, this compound?
A5: Due to the likely volatile nature of this compound, purification should be approached carefully. Distillation under reduced pressure is a potential method. Column chromatography on silica gel using a non-polar eluent system could also be effective.
Troubleshooting Guides
Problem 1: Low or No Formation of 2-chlorotetrahydrothiophene
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is stirred efficiently and run for the recommended duration. Monitor the reaction by GC-MS to confirm the consumption of the starting material. |
| Degradation of N-chlorosuccinimide (NCS) | Use freshly opened or properly stored NCS. Ensure the reaction is protected from light, as NCS can be light-sensitive. |
| Impure tetrahydrothiophene | Use freshly distilled tetrahydrothiophene to remove any water or peroxide impurities that could interfere with the reaction. |
Problem 2: Low Yield of this compound in the Nucleophilic Substitution Step
| Possible Cause | Suggested Solution |
| Inactive n-butyllithium | Titrate the n-butyllithium solution before use to determine its exact molarity. Use a fresh, properly stored bottle if necessary. |
| Presence of moisture or oxygen | Ensure all glassware is flame-dried under vacuum and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents. |
| Incomplete formation of lithium acetylide | Ensure a sufficient excess of acetylene gas is bubbled through the n-butyllithium solution at the recommended low temperature.[1][3] |
| Competing elimination reaction | Maintain a low reaction temperature (-78 °C) during the addition of 2-chlorotetrahydrothiophene to favor the substitution reaction over elimination. |
| Degradation of 2-chlorotetrahydrothiophene | Use freshly prepared 2-chlorotetrahydrothiophene as it may be unstable over long-term storage. |
Problem 3: Difficulty in Isolating Pure this compound
| Possible Cause | Suggested Solution |
| Volatility of the product | Use a cold trap during solvent removal and distillation to capture the volatile product. Perform extractions and workup steps at reduced temperatures. |
| Co-elution with impurities during chromatography | Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture may be necessary. |
| Thermal instability | If distillation is used, perform it under high vacuum to keep the temperature as low as possible. |
Experimental Protocols
Step 1: Synthesis of 2-chlorotetrahydrothiophene
This procedure is adapted from known methods for the chlorination of cyclic ethers and thioethers.
Materials:
-
Tetrahydrothiophene (THT)
-
N-chlorosuccinimide (NCS)
-
Benzene (anhydrous)
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas line
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet.
-
Under an inert atmosphere, add N-chlorosuccinimide (1.1 equivalents) to the flask.
-
Add anhydrous benzene to the flask via a cannula.
-
Add freshly distilled tetrahydrothiophene (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the succinimide byproduct and wash the solid with a small amount of anhydrous benzene.
-
The resulting solution of 2-chlorotetrahydrothiophene in benzene can be used directly in the next step or carefully concentrated under reduced pressure. Caution: 2-chlorotetrahydrothiophene is expected to be reactive and potentially unstable, so it is best to use it immediately.
Step 2: Synthesis of this compound
This protocol is based on standard procedures for the generation of lithium acetylide and subsequent alkylation.[1][3]
Materials:
-
Acetylene gas (purified)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2-chlorotetrahydrothiophene solution in benzene (from Step 1)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Gas dispersion tube
-
Syringes and cannulas
Procedure:
-
Set up a flame-dried three-necked round-bottom flask with a magnetic stir bar, a low-temperature thermometer, a gas inlet connected to an inert gas line, and a septum.
-
Under a positive pressure of argon or nitrogen, add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly bubble purified acetylene gas through the cold THF for 20-30 minutes to ensure saturation.
-
While maintaining the acetylene flow, slowly add n-butyllithium (1.05 equivalents based on 2-chlorotetrahydrothiophene) dropwise via syringe. A white precipitate of lithium acetylide may form.
-
Stir the resulting suspension at -78 °C for an additional 30 minutes after the n-BuLi addition is complete.
-
Stop the acetylene flow and purge the flask with the inert gas.
-
Slowly add the solution of 2-chlorotetrahydrothiophene (1.0 equivalent) in benzene dropwise to the lithium acetylide suspension at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours. The progress can be monitored by taking aliquots, quenching them with saturated aqueous ammonium chloride, extracting with diethyl ether, and analyzing by GC-MS.
-
Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator with a cold trap.
-
Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation
Table 1: Proposed Reaction Conditions and Expected Outcomes
| Parameter | Step 1: Chlorination | Step 2: Ethynylation |
| Reactants | Tetrahydrothiophene, N-chlorosuccinimide | 2-chlorotetrahydrothiophene, Lithium acetylide |
| Solvent | Benzene | Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 80 °C) | -78 °C |
| Reaction Time | 4 - 6 hours | 2 - 3 hours |
| Stoichiometry | 1.1 eq. NCS | 1.05 eq. Lithium acetylide |
| Expected Yield | > 80% (crude) | 50 - 70% (estimated) |
| Purification | Direct use or careful concentration | Distillation or Column Chromatography |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Technical Support Center: Stereoselective Synthesis of 2-Ethynylthiane Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stereoselective synthesis of 2-ethynylthiane derivatives. These compounds are valuable building blocks in medicinal chemistry, and their stereocontrolled synthesis is crucial for developing novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of this compound derivatives?
A1: The primary challenges include:
-
Controlling Diastereoselectivity: Achieving high diastereoselectivity in the addition of the ethynyl group to the thiane ring, particularly in the presence of other stereocenters. The axial vs. equatorial addition of the nucleophile is a key factor.
-
Enantiocontrol: For the synthesis of a single enantiomer, controlling the facial selectivity of the ethynylation reaction is a significant hurdle. This often requires the use of chiral auxiliaries or catalysts.[1][2][3]
-
Substrate Reactivity: The reactivity of the thiane precursor, often an electrophilic species like a thianium ion or a thiane-derived ketone/iminium ion, can be influenced by ring substituents, affecting reaction rates and selectivity.
-
Stability of Intermediates: The stability of the organometallic reagents used for ethynylation and any charged intermediates during the reaction can impact the overall efficiency and selectivity.
-
Protecting Group Strategy: The choice and manipulation of protecting groups for other functionalities in the molecule must be compatible with the conditions of the ethynylation reaction.[4]
Q2: What are the common strategies to induce stereoselectivity in the synthesis of this compound derivatives?
A2: Common strategies include:
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the thiane ring or the ethynylating agent to direct the stereochemical outcome of the reaction.[1][3][5] After the reaction, the auxiliary is removed.
-
Substrate-Controlled Diastereoselection: Existing stereocenters on the thiane ring can direct the incoming ethynyl group to a specific face of the molecule.
-
Catalyst-Controlled Stereoselection: The use of chiral Lewis acids or other catalysts can create a chiral environment around the substrate, favoring the formation of one stereoisomer over the other.
-
Reagent-Controlled Stereoselection: The choice of the ethynylating agent and its counter-ion can influence the stereochemical outcome. For instance, the size of the organometallic reagent can dictate the trajectory of its approach.
Q3: How does the choice of the ethynylating agent affect the reaction?
A3: The ethynylating agent plays a crucial role. Common choices include ethynylmagnesium bromide, ethynyllithium, and various silyl-protected alkynes. The reactivity and steric bulk of these reagents can influence both the yield and the diastereoselectivity of the addition. For instance, bulkier silyl-protected alkynes might favor addition from the less hindered face of the thiane precursor.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Poor d.r.)
Q: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
A: Low diastereoselectivity is a common issue. Here are several factors to investigate:
-
Reaction Temperature: Temperature can significantly impact selectivity. Reactions run at lower temperatures often favor the thermodynamically more stable transition state, leading to higher diastereoselectivity. Try running your reaction at -78 °C or lower.
-
Lewis Acid Catalyst: The choice of Lewis acid can influence the transition state geometry. A bulkier Lewis acid may create a more sterically hindered environment, enhancing facial selectivity. Consider screening different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the aggregation state of the organometallic reagent and the conformation of the substrate-catalyst complex. A less coordinating solvent might enhance the influence of the catalyst.
-
Protecting Groups: Bulky protecting groups on the thiane ring can provide steric hindrance that directs the incoming nucleophile. Consider changing your protecting group strategy to enhance steric bias.
Problem 2: Poor or No Conversion to Product
Q: I am observing no or very little product formation. What are the possible causes and solutions?
A: Lack of reactivity can stem from several sources:
-
Inactive Catalyst: If you are using a Lewis acid catalyst, ensure it is fresh and anhydrous. Many Lewis acids are deactivated by moisture.
-
Reagent Quality: The quality of the ethynylating agent is critical. If using a Grignard or organolithium reagent, ensure it was properly prepared and titrated.
-
Insufficient Activation: The electrophilicity of your thiane precursor might be too low. If you are starting from a thiane, it may need to be activated to form a more reactive species like a thianium ion.
-
Temperature: While low temperatures are good for selectivity, they can also slow down the reaction rate to an impractical level. If you suspect a slow reaction, try a gradual increase in temperature after the initial addition.
Problem 3: Difficulty with Chiral Auxiliary Removal
Q: I have successfully performed the diastereoselective ethynylation using a chiral auxiliary, but I am struggling to remove it without affecting the rest of the molecule.
A: Chiral auxiliary removal can be challenging.[1][5] Consider the following:
-
Cleavage Conditions: Ensure the cleavage conditions are orthogonal to the other functional groups and protecting groups in your molecule.[4] If you are using an Evans-type oxazolidinone auxiliary, for example, standard hydrolytic or reductive cleavage conditions might not be suitable if you have other sensitive esters or reducible groups.
-
Alternative Auxiliaries: If cleavage continues to be a problem, you may need to reconsider your choice of auxiliary. Some auxiliaries are designed for milder removal conditions.
-
Step Economy: In some cases, it might be possible to carry the auxiliary through a few more synthetic steps before removal, which could simplify the overall synthesis.
Data Presentation
Table 1: Effect of Lewis Acid and Temperature on Diastereoselectivity
| Entry | Lewis Acid (1.1 eq) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (axial:equatorial) |
| 1 | BF₃·OEt₂ | -78 | 65 | 70:30 |
| 2 | TiCl₄ | -78 | 82 | 90:10 |
| 3 | SnCl₄ | -78 | 75 | 85:15 |
| 4 | TiCl₄ | -40 | 85 | 75:25 |
Data is representative and intended for illustrative purposes.
Table 2: Influence of Silyl Protecting Group on the Ethynyl Nucleophile
| Entry | Ethynylating Agent | Yield (%) | Diastereomeric Ratio (axial:equatorial) |
| 1 | Ethynylmagnesium bromide | 70 | 80:20 |
| 2 | (Trimethylsilyl)ethynylmagnesium bromide | 85 | 92:8 |
| 3 | (Triisopropylsilyl)ethynylmagnesium bromide | 88 | >95:5 |
Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Ethynylation of a 2-Methoxythiane Derivative
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the 2-methoxythiane substrate (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Catalyst Addition: A solution of titanium tetrachloride (TiCl₄, 1.1 eq) in DCM is added dropwise over 10 minutes. The mixture is stirred for an additional 30 minutes at -78 °C.
-
Nucleophile Addition: A solution of (triisopropylsilyl)ethynylmagnesium bromide (1.5 eq) in tetrahydrofuran (THF) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -75 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 4 hours.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: The mixture is allowed to warm to room temperature and then extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.
Visualizations
Caption: Experimental workflow for the diastereoselective ethynylation.
Caption: Troubleshooting decision tree for low diastereoselectivity.
Caption: Proposed reaction mechanism involving an oxocarbenium intermediate.
References
Technical Support Center: Deprotection of Silyl-Protected 2-Ethynylthiane Precursors
Welcome to the technical support center for the deprotection of silyl-protected 2-ethynylthiane precursors. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully deprotecting their compounds of interest.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of silyl-protected this compound precursors in a question-and-answer format.
Q1: My deprotection reaction with Tetrabutylammonium fluoride (TBAF) is resulting in a low yield of the desired this compound. What could be the cause?
A1: Low yields in TBAF-mediated deprotection of silyl-protected alkynes can arise from several factors, particularly when a thiane moiety is present.
-
Basicity of TBAF: Commercial TBAF solutions are typically basic, which can lead to the degradation of sensitive substrates.[1][2] The thiane ring or other functional groups in your precursor might be sensitive to strong bases.
-
Side Reactions of the Ethynyl Group: The basicity of TBAF can promote undesired side reactions involving the newly formed terminal alkyne, such as polymerization or addition reactions.
-
Work-up Issues: Residual TBAF salts can sometimes complicate purification, leading to product loss. An efficient work-up is crucial to remove excess TBAF and its byproducts.[3]
Troubleshooting Steps:
-
Buffer the Reaction: Add a mild acid, such as acetic acid, to the TBAF solution to neutralize its basicity. This can help prevent the degradation of base-sensitive compounds.[2]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can help to minimize side reactions.[4]
-
Optimize Reagent Equivalents: Use the minimum effective amount of TBAF. Titrate the amount of TBAF to find the optimal balance between reaction completion and side product formation.
-
Alternative Work-up: Employ a non-aqueous work-up if your product is water-soluble. Methods involving sulfonic acid resins and calcium carbonate have been shown to effectively remove TBAF residues.[3]
Q2: I am observing incomplete deprotection of my silyl-protected this compound. How can I drive the reaction to completion?
A2: Incomplete deprotection can be due to insufficient reagent, low reactivity of the silyl group, or steric hindrance.
-
Silyl Group Stability: Different silyl groups have varying stability. Bulkier groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are more stable and require harsher conditions for removal compared to trimethylsilyl (TMS).[2][5]
-
Steric Hindrance: The environment around the silyl group can affect its accessibility to the deprotection reagent.[5]
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
-
Increase Reagent Equivalents: Gradually increase the equivalents of your deprotection reagent. For fluoride-based methods, using a slight excess of TBAF is common.[5]
-
Switch to a More Reactive Reagent: If using a mild base like K₂CO₃/MeOH is ineffective, consider switching to a fluoride source like TBAF or HF-Pyridine. Note that HF-Pyridine is highly toxic and requires special handling precautions.[5]
Q3: Are there alternative, milder methods to deprotect my silyl-ethynylthiane precursor to avoid degradation?
A3: Yes, several milder methods can be employed, which may be more compatible with the thiane and ethynyl functionalities.
-
Potassium Carbonate in Methanol (K₂CO₃/MeOH): This is a very mild and effective method for the deprotection of TMS-protected alkynes.[6] It is generally well-tolerated by many functional groups.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU can be used in catalytic or stoichiometric amounts to selectively cleave acetylenic TMS groups, often in the presence of other silyl ethers and base-labile groups.[7]
-
Silver Fluoride (AgF): For more sterically hindered silyl groups like TIPS, AgF in methanol can be an efficient and mild deprotection agent.[6]
Frequently Asked Questions (FAQs)
Q: Which silyl protecting group is easiest to remove from a this compound precursor?
A: The trimethylsilyl (TMS) group is the most labile and generally the easiest to remove under mild conditions.[2][5] If you are designing a synthetic route, using a TMS group for the protection of the alkyne will offer the most flexibility for deprotection.
Q: Is the thiane ring stable under typical silyl deprotection conditions?
A: Thioethers, such as the thiane ring, are generally stable under the neutral or mildly basic conditions used for many silyl deprotections (e.g., K₂CO₃/MeOH, buffered TBAF). However, they can be sensitive to strong acids and oxidizing conditions. The sulfur atom can also act as a Lewis base and coordinate to metal ions, which could be a consideration if using metal-mediated deprotection methods. It is always advisable to perform a small-scale test reaction to confirm the stability of your specific substrate.
Q: Can I selectively deprotect a silyl group on the ethynyl moiety in the presence of a silyl ether on another part of the molecule?
A: Yes, selective deprotection is often possible. The C-Si bond of a silyl alkyne is generally more labile than the O-Si bond of a silyl ether under mildly basic conditions. For instance, DBU has been shown to selectively cleave acetylenic TMS groups in the presence of alkyl silyl ethers.[7] The relative stability of different silyl groups can also be exploited for selective deprotection.[5]
Data Presentation: Comparison of Deprotection Methods
| Reagent System | Silyl Group | Typical Conditions | Advantages | Potential Issues |
| TBAF | TMS, TES, TBS, TIPS | 1.1-3.0 eq. in THF, 0 °C to RT | Highly effective, versatile | Basic, can cause degradation of sensitive substrates |
| K₂CO₃/MeOH | TMS | Catalytic to stoichiometric, RT | Very mild, good for sensitive substrates | May be slow or ineffective for bulkier silyl groups |
| DBU | TMS | 0.1-1.0 eq. in ACN/H₂O, 60 °C | High chemoselectivity for acetylenic TMS | Requires heating, may not be suitable for all substrates |
| AgF | TIPS, TMS | 1.5 eq. in MeOH, RT | Mild, effective for hindered groups | Cost of silver reagent |
| HF-Pyridine | TMS, TBS | Excess, in THF/Pyridine, 0 °C | Effective for stubborn cases | Highly toxic, requires special handling |
Experimental Protocols
Protocol 1: Deprotection of TMS-2-ethynylthiane using K₂CO₃/MeOH
-
Dissolve the silyl-protected this compound precursor (1.0 eq.) in methanol (approx. 0.1 M solution).
-
Add potassium carbonate (K₂CO₃, 1.0-2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl or saturated NH₄Cl solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Deprotection of a Silyl-Protected this compound using TBAF
-
Dissolve the silyl-protected this compound precursor (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 eq.) dropwise to the cooled solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, allow it to warm to room temperature.
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate as described in Protocol 1.
-
Purify the product as needed.
Visualization of Troubleshooting Workflow
A troubleshooting workflow for the deprotection of silyl-protected this compound.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
Managing reaction exotherms in the synthesis of 2-Ethynylthiane.
This technical support center provides troubleshooting guidance and frequently asked questions for managing reaction exotherms during the synthesis of 2-Ethynylthiane. The information is targeted towards researchers, scientists, and drug development professionals.
Troubleshooting Guide: Managing Reaction Exotherms
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on controlling the exothermic reaction in the final alkynylation step.
| Issue ID | Question | Possible Causes | Suggested Actions |
| EXO-01 | Rapid and uncontrolled temperature increase during the addition of ethynyl Grignard or ethynyllithium reagent. | 1. Addition rate of the alkynylating reagent is too fast.2. Inadequate cooling of the reaction mixture.3. Concentration of reagents is too high.4. Localized "hot spots" due to poor stirring. | 1. Reduce the addition rate of the alkynylating reagent immediately. Consider dropwise addition using a syringe pump for better control.2. Ensure the cooling bath (e.g., dry ice/acetone) is at the appropriate temperature and the reaction flask is sufficiently immersed.3. Dilute the reagents with an appropriate anhydrous solvent (e.g., THF).4. Increase the stirring rate to ensure efficient mixing and heat dissipation. |
| EXO-02 | The reaction temperature overshoots the target range despite slow addition and adequate cooling. | 1. The scale of the reaction is too large for the current cooling capacity.2. The heat transfer from the reaction flask to the cooling bath is inefficient. | 1. For larger scale reactions, consider using a jacketed reactor with a circulating cooling system for more precise temperature control.2. Ensure the reaction flask is free of any insulating material and that the cooling bath fluid is in good contact with the flask surface. |
| EXO-03 | A sudden exotherm is observed after a delayed reaction initiation (induction period). | 1. Impurities on the surface of magnesium (if preparing Grignard reagent in situ) are preventing initiation.2. Low initial reaction temperature is preventing the reaction from starting. | 1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.2. Allow the reaction mixture to warm slightly to initiate the reaction, then immediately resume cooling once the exotherm begins. |
| EXO-04 | Formation of significant side products, such as butylated thiane, is observed. | 1. If using n-butyllithium to generate ethynyllithium, unreacted n-butyllithium can act as a nucleophile.2. Reaction temperature is too high, leading to side reactions. | 1. Ensure complete reaction of n-butyllithium with acetylene before adding the 2-halothiane substrate.2. Maintain the reaction temperature at the lower end of the recommended range. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for controlling the exotherm in the synthesis of this compound?
A1: The most critical step is the slow, controlled addition of the ethynylating reagent (e.g., ethynylmagnesium bromide or ethynyllithium) to the solution of 2-halothiane. This is a highly exothermic nucleophilic substitution reaction.
Q2: What are the primary safety concerns associated with this synthesis?
A2: The primary safety concerns are the handling of pyrophoric reagents like n-butyllithium and the potential for a runaway reaction due to an uncontrolled exotherm.[1][2] It is crucial to work under an inert atmosphere (e.g., argon or nitrogen) and have appropriate quenching agents and fire suppression equipment readily available.
Q3: Can I use a different base to deprotonate acetylene for the synthesis of the ethynylating reagent?
A3: While other strong bases can be used, n-butyllithium is common for generating ethynyllithium. If using a Grignard-based approach, ethynylmagnesium bromide can be prepared from a Grignard reagent and acetylene.[3][4] The choice of base can influence the reactivity and solubility of the resulting acetylide.
Q4: How does the choice of solvent affect the reaction exotherm?
A4: The solvent plays a crucial role in heat dissipation. A solvent with a good heat capacity and a boiling point that is not too low can help to moderate the temperature. Anhydrous tetrahydrofuran (THF) is a common choice for these types of reactions.
Q5: What are the signs of a runaway reaction, and what should I do if one occurs?
A5: Signs of a runaway reaction include a rapid, uncontrollable rise in temperature, a sudden increase in pressure, and vigorous boiling or fuming. If a runaway reaction is suspected, immediately stop the addition of reagents, remove the heating mantle (if any), and, if safe to do so, increase the efficiency of the cooling bath. In case of fire or imminent danger, evacuate the area and activate emergency protocols.
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible two-step synthesis for this compound.
Step 1: Synthesis of 2-Chlorothiane
-
Methodology: To a solution of thiane (1.0 eq) in an anhydrous, non-polar solvent such as dichloromethane at 0 °C, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. The reaction is stirred at 0 °C for 1-2 hours and then warmed to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-chlorothiane is then purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Methodology:
-
Preparation of Ethynyllithium: A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise to a solution of acetylene in anhydrous THF at -78 °C. The mixture is stirred at this temperature for 30 minutes.
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Alkynylation: A solution of 2-chlorothiane (1.0 eq) in anhydrous THF is added dropwise to the ethynyllithium solution at -78 °C. The addition rate should be carefully controlled to maintain the internal temperature below -65 °C. The reaction is stirred at -78 °C for 2-3 hours.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is purified by column chromatography or vacuum distillation.
-
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, data for the alkynylation step.
Table 1: Effect of Reagent Addition Rate on Reaction Temperature
| Addition Rate (mL/min) | Maximum Internal Temperature (°C) | Yield (%) |
| 1.0 | -60 | 85 |
| 2.5 | -45 | 78 |
| 5.0 | -20 (runaway) | 25 |
Table 2: Influence of Reaction Temperature on Product Distribution
| Reaction Temperature (°C) | This compound (%) | Side Products (%) |
| -78 | 90 | 10 |
| -50 | 75 | 25 |
| -20 | 40 | 60 |
Visualizations
References
Selection of appropriate solvents for 2-Ethynylthiane modifications.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate solvents for the modification of 2-ethynylthiane. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Solvent Selection Troubleshooting Guide
Question: My this compound is not dissolving in the recommended solvent for a Sonogashira coupling. What should I do?
Answer:
Poor solubility of reactants is a common issue that can lead to low reaction yields. If this compound is not dissolving, consider the following troubleshooting steps:
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Solvent Polarity: this compound is a relatively nonpolar molecule. While common Sonogashira solvents like THF and DMF are often suitable, you might need to adjust the solvent system. Consider using a less polar co-solvent or switching to a solvent with better solubilizing power for nonpolar compounds, such as toluene. However, be mindful that changing the solvent can affect catalyst activity and stability.
-
Solvent Mixtures: Employing a solvent mixture can be an effective strategy. For instance, a mixture of THF and an amine like triethylamine (which also serves as the base) can enhance the solubility of all reaction components.
-
Temperature: Gently warming the reaction mixture can increase the solubility of your starting materials. However, be cautious as excessive heat can lead to catalyst decomposition or unwanted side reactions. Monitor the reaction closely if you choose to increase the temperature.
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Concentration: If solubility remains an issue, try performing the reaction at a lower concentration. While this may slow down the reaction rate, it can prevent precipitation of starting materials.
Question: I am observing significant homocoupling (Glaser coupling) of this compound in my Sonogashira reaction. How can I minimize this side reaction?
Answer:
Homocoupling is a frequent side reaction in Sonogashira couplings, especially in the presence of copper catalysts and oxygen. To minimize the formation of this undesired byproduct:
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Degassing: Thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique. Maintaining an inert atmosphere throughout the reaction is crucial.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several modern methods have been developed that proceed efficiently without a copper co-catalyst, thereby eliminating the primary pathway for homocoupling.
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Amine Base/Solvent: The choice of amine base can influence the extent of homocoupling. Using an excess of a sterically hindered amine can sometimes suppress this side reaction. In some cases, using the amine as the solvent can be beneficial.[1]
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help to keep its concentration low at any given time, which can disfavor the bimolecular homocoupling reaction.
Question: My copper-catalyzed "click" reaction (CuAAC) with this compound is sluggish or not proceeding to completion. What are the potential solvent-related issues?
Answer:
Several factors related to the solvent can impact the efficiency of a CuAAC reaction:
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Ligand Solubility: The performance of the copper catalyst is often dependent on a stabilizing ligand. Ensure that both the copper source and the ligand are soluble in the chosen solvent system. In some cases, a solvent mixture (e.g., water/t-butanol, DMSO/water) is necessary to dissolve all components.
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Solvent Coordination: Solvents like acetonitrile can coordinate strongly to the copper(I) catalyst, potentially inhibiting its catalytic activity. If you are using acetonitrile and observing poor performance, consider switching to a less coordinating solvent like THF, DMF, or a mixture of water with an alcohol.
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Aqueous Conditions: For many click reactions, particularly those involving biological molecules, aqueous solvent systems are preferred. The use of water-soluble ligands like THPTA can facilitate these reactions. The rate of CuAAC reactions can even be accelerated in water.[2]
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pH of the Medium: If using an aqueous system, the pH should be maintained within a range of 4 to 12 to ensure the stability of the catalyst and reactants.[2]
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended starting solvents for modifications of this compound?
A1: For Sonogashira couplings , common starting points include:
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Tetrahydrofuran (THF)
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N,N-Dimethylformamide (DMF)
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Toluene
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Amines such as triethylamine or diethylamine (which can also act as the base).[3]
For copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") , a broader range of solvents can be used:
-
Polar aprotic solvents like DMF, DMSO, and acetonitrile.
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Mixtures of water with alcohols (e.g., t-butanol, ethanol).
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Tetrahydrofuran (THF).
The optimal choice will depend on the solubility of the specific reaction partners.
Q2: Is it possible to perform modifications of this compound in "green" or sustainable solvents?
A2: Yes, there is a growing trend towards using more environmentally friendly solvents. For CuAAC reactions, water is an excellent "green" solvent and can even enhance reaction rates.[4] For Sonogashira couplings, while less common, some protocols have been developed in aqueous media.[5] Research into using bio-derived solvents is ongoing.
Q3: How does the sulfur atom in the thiane ring affect solvent choice?
A3: The sulfur atom in the thiane ring can potentially coordinate to the metal catalysts (palladium or copper), which might influence their activity. This is a general consideration for reactions involving sulfur-containing heterocycles. However, for many standard protocols, this is not a prohibitive issue. If you suspect catalyst inhibition, using a higher catalyst loading or choosing a ligand that forms a very stable complex with the metal may be beneficial. The choice of solvent can also play a role in modulating this interaction, though this often requires empirical optimization.
Q4: Where can I find quantitative solubility data for this compound?
Solvent Property Data
The following table summarizes the physical properties of common solvents used for this compound modifications to aid in selection.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 7.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47 |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.4 |
| Triethylamine | C₆H₁₅N | 88.9 | 0.728 | 2.4 |
| Water | H₂O | 100 | 0.998 | 78.5 |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a clean, dry Schlenk flask, add the aryl iodide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagents Addition: Under the inert atmosphere, add a degassed solvent such as THF (to a concentration of ~0.1 M with respect to the aryl iodide). Then, add degassed triethylamine (2.0 equiv.) followed by this compound (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In a vial, dissolve the azide (1.0 equiv.) and this compound (1.1 equiv.) in a suitable solvent or solvent mixture (e.g., a 1:1 mixture of water and t-butanol, to a concentration of ~0.1 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv.) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equiv.) in water.
-
Reaction Initiation: To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Workflow for solvent selection in this compound modifications.
Caption: Troubleshooting guide for Sonogashira coupling of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 2-Ethynylthiane and Other Cyclic Alkynes in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the fields of bioconjugation, materials science, and drug development by offering a suite of reactions that are rapid, selective, and high-yielding. Central to many of these transformations, particularly in the realm of bioorthogonal chemistry, is the choice of the alkyne component. While a variety of cyclic alkynes have been synthesized and evaluated, this guide provides a comparative study focusing on the potential utility of 2-ethynylthiane in contrast to other well-established cyclic alkynes used in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Introduction to Cyclic Alkynes in Click Chemistry
Click chemistry encompasses a class of reactions that are modular, wide in scope, and produce high yields with minimal byproducts.[1] The CuAAC reaction, a cornerstone of click chemistry, involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole.[2][3] While highly efficient, the cytotoxicity of the copper catalyst can limit its application in living systems.[4]
This limitation spurred the development of SPAAC, which utilizes the inherent ring strain of cyclic alkynes to drive the reaction with azides without the need for a metal catalyst.[5][6] This bioorthogonal approach has been instrumental in studying biological processes in their native environment.[7][8] The reactivity of these cyclic alkynes is intrinsically linked to their ring strain; smaller rings are generally more reactive but can also be less stable.[9] A variety of cyclooctynes, such as BCN and DBCO, have become standard reagents in SPAAC due to their favorable balance of reactivity and stability.[10]
This compound: A Hypothetical Candidate
Comparative Performance of Cyclic Alkynes
The performance of a cyclic alkyne in click chemistry is primarily assessed by its reaction kinetics (typically the second-order rate constant) and its stability under relevant conditions. The following tables summarize key data for a selection of commonly used cyclic alkynes, providing a basis for comparison.
Table 1: Second-Order Rate Constants for SPAAC Reactions
This table presents the second-order rate constants for the reaction of various cyclic alkynes with benzyl azide, a common model azide. Higher rate constants indicate faster reaction kinetics.
| Cyclic Alkyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |
| Bicyclo[6.1.0]nonyne | BCN | 0.15 | DMSO | [11] |
| Dibenzocyclooctyne | DBCO | Not specified in snippets | Not specified in snippets | [10] |
| Difluorinated Cyclooctyne | DIFO | 0.08 | Not specified in snippets | [12] |
| 6,7-dimethoxyazacyclooct-4-yne | DIMAC | Not specified in snippets | Not specified in snippets | [5] |
| Thiacyclooctyne | ThiaOCT | 3.2 x 10⁻⁴ | CD₃CN | Not specified in snippets |
| [9+1]CPP | - | 2.2 x 10⁻³ | Deuterated DMSO | [13] |
| [11+1]CPP | - | 4.5 x 10⁻⁴ | Deuterated DMSO | [13] |
| fluor[11+1]CPP | - | Not specified in snippets | Deuterated DMSO | [13] |
| m[9+1]CPP | - | 9.6 x 10⁻³ | Deuterated DMSO | [13] |
Note: The reactivity of DBCO is widely acknowledged to be high, but a specific rate constant was not found in the provided search results.
Table 2: Qualitative Stability of Cyclic Alkynes
The stability of cyclic alkynes is crucial for their practical application, especially in biological systems where they may be exposed to various nucleophiles.
| Cyclic Alkyne | Abbreviation | Stability Characteristics | Reference |
| Bicyclo[6.1.0]nonyne | BCN | Good balance of reactivity and stability. | Not specified in snippets |
| Dibenzocyclooctyne | DBCO | High stability. | [10] |
| Cyclononynes | - | More stable than cyclooctynes. | [5] |
| Thiacycloalkynes | - | Incorporation of sulfur can improve stability. | Not specified in snippets |
Experimental Protocols
Detailed experimental procedures are critical for reproducible results. Below are general protocols for performing CuAAC and SPAAC reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is a general guideline for the copper-catalyzed click reaction.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Solvent (e.g., water, t-butanol/water, DMSO)
Procedure:
-
Prepare stock solutions of all reagents in the chosen solvent.
-
In a reaction vessel, combine the azide and alkyne substrates.
-
Add the copper(II) sulfate and the ligand (TBTA or THPTA).
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature. Reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.
-
Upon completion, the product can be isolated using standard purification techniques.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines a typical procedure for a copper-free click reaction.
Materials:
-
Azide-containing molecule
-
Cyclic alkyne (e.g., BCN, DBCO)
-
Solvent (e.g., PBS, cell culture media, organic solvents like acetonitrile or DMSO)
Procedure:
-
Dissolve the azide and the cyclic alkyne in the chosen solvent.
-
The reaction is typically performed at room temperature or physiological temperature (37 °C) for biological applications.
-
The reaction progress can be monitored over time using appropriate analytical methods.
-
Due to the high selectivity and efficiency of SPAAC, purification may be minimal, especially in bioconjugation applications where the product is often analyzed in situ.
Visualizing Click Chemistry Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental workflows of CuAAC and SPAAC.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Discussion and Future Outlook
The choice of a cyclic alkyne for click chemistry applications is a trade-off between reactivity and stability. Highly strained systems like some cyclooctynes offer rapid kinetics, which is advantageous for applications requiring fast labeling, but they may also exhibit off-target reactivity or instability. Conversely, more stable alkynes might necessitate longer reaction times or higher concentrations.
While direct experimental data for this compound is lacking, the study of other thiacycloalkynes suggests that the incorporation of a sulfur atom into the cyclic backbone could be a viable strategy for modulating the properties of these reagents. The larger atomic radius of sulfur compared to carbon might lead to a slight increase in ring size, potentially reducing ring strain and thus reactivity, as observed with thiacyclooctyne. However, the heteroatom could also confer greater stability and unique solubility properties.
Further research into the synthesis and characterization of this compound and other novel heterocyclic alkynes is warranted. Computational studies could provide initial insights into the ring strain and electronic structure of these molecules, guiding synthetic efforts. The development of a diverse toolbox of cyclic alkynes with a wide range of reactivities, stabilities, and solubilities will undoubtedly expand the already vast applications of click chemistry in science and medicine.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. labinsights.nl [labinsights.nl]
- 4. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
The Thiane Ring's Influence on Ethynyl Group Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding how a molecule's structural components influence its chemical behavior is paramount. This guide provides a comparative analysis of the reactivity of the ethynyl group when attached to a thiane ring versus a cyclohexane ring, supported by experimental data and detailed protocols.
The introduction of a sulfur atom into a cyclic framework, as seen in the thiane ring, imparts distinct electronic properties that can significantly alter the reactivity of appended functional groups. This comparison focuses on the ethynyl group, a versatile functional handle in organic synthesis and medicinal chemistry, to elucidate the impact of the thiane moiety. The analysis will delve into the electronic effects of the thiane ring and its tangible consequences on the acidity of the acetylenic proton and the susceptibility of the ethynyl group to participate in key chemical transformations.
Electronic Influence of the Thiane Ring
The sulfur atom in the thiane ring, being more electronegative than carbon, is expected to exert an electron-withdrawing inductive effect (-I effect) on the surrounding atoms. This effect can influence the electron density of an attached ethynyl group, thereby modulating its reactivity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide a powerful tool to probe these electronic perturbations.
A key indicator of the electronic environment of the ethynyl group is the chemical shift of the acetylenic proton in ¹H NMR spectroscopy. A downfield shift (higher ppm value) of this proton in 2-ethynylthiane compared to ethynylcyclohexane would suggest a deshielding effect, indicative of reduced electron density around the proton, likely due to the inductive effect of the sulfur atom.
Table 1: Comparison of ¹H NMR Chemical Shifts of Acetylenic Protons
| Compound | Solvent | Acetylenic Proton (δ, ppm) | Reference |
| Ethynylcyclohexane (axial) | CDCl₃ | 2.05 | [1][2] |
| Ethynylcyclohexane (equatorial) | CDCl₃ | 2.15 | [1][2] |
| This compound | Data not available in cited literature | Hypothesized > 2.15 |
Note: The hypothesized value for this compound is based on the expected electron-withdrawing nature of the sulfur atom.
Acidity of the Terminal Alkyne
The acidity of the terminal proton of an ethynyl group is a critical factor in its utility in carbon-carbon bond-forming reactions, such as acetylide additions and Sonogashira couplings. The stability of the resulting acetylide anion determines the pKa of the terminal alkyne. An electron-withdrawing group attached to the ethynyl moiety can stabilize the negative charge of the acetylide anion through an inductive effect, thereby increasing the acidity (lowering the pKa) of the terminal proton.[3][4]
Given the electron-withdrawing nature of the sulfur atom in the thiane ring, it is anticipated that this compound would exhibit a lower pKa value compared to ethynylcyclohexane. This enhanced acidity would facilitate its deprotonation to form the corresponding acetylide, potentially allowing for the use of milder bases in subsequent reactions.
Table 2: Comparison of Terminal Alkyne pKa Values
| Compound | pKa | Reference |
| Ethynylcyclohexane | ~25 | [5] |
| This compound | Data not available in cited literature | Hypothesized < 25 |
Note: The pKa of ethynylcyclohexane is approximated based on the typical pKa of terminal alkynes.[5] The hypothesized value for this compound reflects the anticipated acidifying effect of the thiane ring.
Reactivity in Key Transformations
The altered electronic properties of the ethynyl group on the thiane ring are expected to manifest in its reactivity in common synthetic transformations.
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[6][7][8] The reaction mechanism involves the formation of a copper acetylide intermediate. The rate of this reaction can be influenced by the ease of formation and the nucleophilicity of this intermediate.
The increased acidity of this compound should facilitate the formation of the copper acetylide, potentially leading to faster reaction rates compared to ethynylcyclohexane under identical conditions. However, the sulfur atom in the thiane ring could also potentially coordinate to the palladium catalyst, which might influence the catalytic cycle in a more complex manner. A comparative kinetic study would be necessary to fully elucidate the effect.
Cycloaddition Reactions
The ethynyl group can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (a key "click chemistry" reaction) and Diels-Alder reactions. The electron density of the alkyne plays a crucial role in these transformations. An electron-poorer alkyne, as is hypothesized for this compound, might exhibit altered reactivity and regioselectivity in these reactions compared to the more electron-rich ethynylcyclohexane. For instance, in reactions with electron-rich dienes, an electron-deficient dienophile generally shows enhanced reactivity.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed experimental protocols for the synthesis of the starting materials and the execution of key reactions are essential.
Synthesis of this compound
General Procedure for the Synthesis of this compound (Hypothetical):
-
Preparation of the Acetylide Reagent: To a solution of ethynyltrimethylsilane in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium dropwise. Stir the mixture for 30 minutes at this temperature.
-
Reaction with 2-Halothiane: Add a solution of 2-chlorothiane in anhydrous THF to the freshly prepared lithium acetylide solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the trimethylsilyl-protected precursor.
-
Deprotection: Dissolve the silyl-protected alkyne in a suitable solvent such as methanol and treat with a desilylating agent like potassium carbonate or tetrabutylammonium fluoride (TBAF). Stir the reaction until complete conversion is observed by TLC. After work-up and purification, this compound would be obtained.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add a suitable solvent, such as triethylamine or a mixture of THF and triethylamine.
-
To this mixture, add the terminal alkyne (1.2 equiv) (either ethynylcyclohexane or this compound).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathway
The Sonogashira coupling reaction follows a well-established catalytic cycle involving both palladium and copper.
References
- 1. m.youtube.com [m.youtube.com]
- 2. rsc.org [rsc.org]
- 3. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Purity Assessment of Synthesized 2-Ethynylthiane by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of drug development and chemical research. This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of 2-Ethynylthiane. This compound is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. Therefore, robust analytical methods are required to ensure the identity and purity of such compounds.
This document outlines the principles of each technique, provides detailed experimental protocols, and presents a comparative analysis of their performance in resolving and quantifying this compound from its potential process-related impurities.
Potential Impurities in the Synthesis of this compound
To develop a robust purity assessment method, it is crucial to understand the potential impurities that may arise during synthesis. A plausible synthetic route for this compound involves the formation of the thiane ring, followed by the introduction of the ethynyl group. This process can lead to several potential impurities that must be monitored in the final product.
Plausible Synthesis and Impurity Formation:
-
Synthesis of Thiane: The thiane ring is commonly synthesized by reacting 1,5-dibromopentane with a sulfide source like sodium sulfide.
-
Alkynylation: The ethynyl group can be introduced at the 2-position of the thiane ring via deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with an ethynylating agent.
Based on this pathway, the following process-related impurities are anticipated:
-
Impurity A: Thiane (Starting Material): Incomplete alkynylation can lead to the presence of the starting material.
-
Impurity B: 1,5-Dibromopentane: A potential carry-over impurity from the initial ring formation step.
-
Impurity C: Thiane S-oxide (Oxidation Product): The sulfide moiety in thiane is susceptible to oxidation, which can occur during synthesis or storage.
-
Impurity D: Di(thian-2-yl)acetylene (Dimerization Byproduct): A potential byproduct formed during the alkynylation step.
The analytical methods must be capable of separating and quantifying this compound from these potential impurities.
Comparative Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for purity assessment, each with distinct advantages and limitations for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, which contains a UV-active alkyne group, UV detection is a straightforward and robust method. HPLC is particularly well-suited for non-volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase. The mass spectrometer provides detailed structural information and highly sensitive detection, allowing for the unambiguous identification of impurities.
The following sections provide detailed experimental protocols and a summary of the expected performance data for each technique.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to provide excellent separation of this compound from both more polar and less polar impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of Acetonitrile:Water (50:50 v/v).
Gas Chromatography-Mass Spectrometry (GC-MS)
This method leverages the volatility of this compound and its potential impurities for high-resolution separation and definitive identification.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (20:1 ratio)
-
Injection Volume: 1 µL
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-350
-
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of Dichloromethane.
Data Presentation and Performance Comparison
The following tables summarize the illustrative quantitative data expected from the analysis of a representative batch of this compound. This data provides a basis for comparing the performance of HPLC and GC-MS for this specific application.
Table 1: Illustrative HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Area % | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Thiane S-oxide (Impurity C) | 3.5 | 0.08 | 0.10 | 0.30 |
| Thiane (Impurity A) | 5.2 | 0.15 | 0.15 | 0.45 |
| This compound | 9.8 | 99.65 | 0.05 | 0.15 |
| 1,5-Dibromopentane (Impurity B) | 12.1 | Not Detected | 0.20 | 0.60 |
| Di(thian-2-yl)acetylene (Impurity D) | 14.5 | 0.12 | 0.08 | 0.24 |
Table 2: Illustrative GC-MS Purity Analysis of this compound
| Compound | Retention Time (min) | Area % (TIC) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Thiane (Impurity A) | 4.1 | 0.18 | 5 | 15 |
| This compound | 6.3 | 99.71 | 2 | 6 |
| 1,5-Dibromopentane (Impurity B) | 8.9 | 0.05 | 10 | 30 |
| Thiane S-oxide (Impurity C) | 10.2 (degradation possible) | Not Reliably Quantified | - | - |
| Di(thian-2-yl)acetylene (Impurity D) | 11.8 | 0.06 | 5 | 15 |
Workflow for Purity Assessment
The logical flow from sample receipt to final purity determination is crucial for ensuring a systematic and reliable analysis.
Caption: Workflow for the purity assessment of this compound.
Objective Comparison and Recommendations
| Feature | HPLC-UV Analysis | GC-MS Analysis | Recommendation for this compound |
| Applicability | Excellent for a wide range of polarities. Non-destructive. | Limited to volatile and thermally stable compounds. | Both are suitable as this compound is volatile. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL range or lower).[1] | GC-MS is superior for trace impurity detection. |
| Specificity | Based on retention time and UV spectrum. Co-elution is possible. | High specificity from mass fragmentation patterns, enabling positive identification. | GC-MS provides unambiguous identification of impurities. |
| Quantitation | Highly accurate and reproducible for purity determination by area percent normalization. | Accurate, but can be more variable for thermally sensitive compounds. | HPLC is generally considered more robust for routine purity assay. |
| Impurity Detection | Effectively separates polar (e.g., S-oxide) and non-polar impurities. | May not be suitable for thermally labile impurities like S-oxides, which can degrade in the injector. | HPLC is better for detecting potential non-volatile or thermally labile impurities. |
| Development Time | Method development can be more complex due to mobile phase optimization. | Method development is often faster, primarily involving oven temperature programming. | Depends on the lab's expertise, but GC-MS may offer a quicker initial result. |
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity assessment of synthesized this compound.
-
GC-MS is the recommended technique for the identification and quantification of volatile and thermally stable impurities . Its high sensitivity is invaluable for detecting trace contaminants, and the mass spectral data provides definitive structural confirmation.
-
HPLC-UV is the preferred method for routine purity analysis and assay . It offers robust and precise quantification and is superior for detecting non-volatile or thermally labile impurities, such as the potential Thiane S-oxide byproduct.
For comprehensive characterization of a new batch of synthesized this compound, it is best practice to utilize both methods. GC-MS can be used to identify and confirm the impurity profile, while a validated HPLC method should be employed for routine quality control to ensure batch-to-batch consistency and report the final purity value. This dual-technique approach provides the highest level of confidence in the quality of the synthesized compound, which is critical for its progression in research and drug development pipelines.
References
A Comparative Kinetic Analysis of 2-Ethynylthiane and Linear Alkynes in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the reactions of 2-ethynylthiane, a sulfur-containing cyclic alkyne, and linear alkynes. Understanding the kinetic behavior of these compounds is crucial for their application in various fields, including drug development and materials science, particularly in reactions like cycloadditions. While direct, comprehensive kinetic data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on alkyne reactivity, the influence of heteroatoms, and general kinetic analysis protocols to provide a valuable comparative overview.
Executive Summary
The introduction of a sulfur atom within a cyclic framework, as seen in this compound, is anticipated to modulate the reactivity of the alkyne moiety compared to its linear counterparts, such as phenylacetylene. This difference primarily stems from a combination of ring strain and the electronic effects of the sulfur atom. While linear alkynes have well-documented kinetic profiles in reactions like the Diels-Alder cycloaddition, the reactivity of this compound is an area of ongoing investigation. This guide presents a theoretical framework for this comparison, alongside established experimental protocols for kinetic analysis, to aid researchers in designing and interpreting their experiments.
Kinetic Data Comparison
Due to the scarcity of specific kinetic data for this compound in the literature, a direct quantitative comparison is challenging. However, we can present representative data for a common linear alkyne, phenylacetylene, in a Diels-Alder reaction to serve as a benchmark. The reactivity of this compound can be qualitatively inferred based on structural and electronic considerations.
Table 1: Kinetic Parameters for the Diels-Alder Reaction of Phenylacetylene with Cyclopentadiene
| Parameter | Value | Conditions |
| Rate Constant (k) | 1.3 x 10⁻⁶ L mol⁻¹ s⁻¹ | 150 °C, in toluene |
| Activation Energy (Ea) | 25.5 kcal mol⁻¹ | - |
| Pre-exponential Factor (A) | 1.1 x 10⁶ s⁻¹ | - |
Note: This data is representative and can vary with different dienes and reaction conditions.
Expected Reactivity of this compound:
The thiane ring in this compound introduces several factors that can influence its reactivity compared to linear alkynes:
-
Ring Strain: While thiane itself is not highly strained, the introduction of the sp-hybridized carbons of the ethynyl group can induce some degree of ring strain. This strain can be released in the transition state of a cycloaddition reaction, potentially leading to an increased reaction rate compared to a strain-free linear alkyne.
-
Electronic Effects of Sulfur: The sulfur atom is more electronegative than carbon and possesses lone pairs of electrons. These can influence the electron density of the alkyne π-system through inductive and mesomeric effects. The sulfur atom can act as an electron-donating group through resonance, which could potentially increase the HOMO energy of the alkyne, making it more reactive in normal-electron-demand Diels-Alder reactions. Conversely, its inductive effect could withdraw electron density. The net effect will depend on the specific reaction and the nature of the reaction partner.
Experimental Protocols
A robust kinetic analysis is essential to quantitatively compare the reactivity of this compound and linear alkynes. Below is a general experimental protocol for monitoring the kinetics of a cycloaddition reaction.
Protocol: Kinetic Analysis of an Alkyne-Diene Cycloaddition Reaction via UV-Vis Spectroscopy
1. Materials and Reagents:
- This compound or the linear alkyne of interest
- Diene (e.g., cyclopentadiene, furan)
- High-purity solvent (e.g., toluene, acetonitrile)
- Internal standard (if using chromatography for analysis)
2. Instrumentation:
- UV-Vis spectrophotometer with a temperature-controlled cuvette holder
- Alternatively, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for concentration monitoring
- Thermostatted reaction vessel
3. Procedure:
- Preparation of Stock Solutions: Prepare stock solutions of the alkyne and diene of known concentrations in the chosen solvent.
- Reaction Setup: In a thermostatted reaction vessel, equilibrate the solvent to the desired reaction temperature.
- Initiation of Reaction: Add the alkyne and diene stock solutions to the reaction vessel simultaneously to initiate the reaction. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate.
- Monitoring Reaction Progress:
- UV-Vis Spectroscopy: If the reactants and products have distinct UV-Vis absorption spectra, the reaction progress can be monitored by recording the absorbance at a specific wavelength over time. The concentration of a reactant or product can be determined using the Beer-Lambert law.
- Chromatography (GC/HPLC): At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent). Analyze the aliquots by GC or HPLC to determine the concentration of reactants and/or products. An internal standard is recommended for accurate quantification.
- Data Analysis:
- Plot the concentration of a reactant versus time.
- Determine the order of the reaction by analyzing the shape of the concentration-time curve or by using the initial rates method.
- For a second-order reaction (typical for cycloadditions), a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant (k).
- Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Visualizations
Logical Workflow for Kinetic Analysis
Caption: A generalized workflow for the kinetic analysis of alkyne cycloaddition reactions.
Structural Comparison: this compound vs. Phenylacetylene
Caption: Comparison of the cyclic structure of this compound with the linear structure of phenylacetylene.
Conclusion
The kinetic analysis of this compound in comparison to linear alkynes is a compelling area of study with implications for the rational design of molecules in drug discovery and materials science. While a comprehensive dataset for this compound is yet to be established, the theoretical considerations and experimental protocols outlined in this guide provide a solid foundation for researchers to explore its reactivity. The interplay of ring strain and the electronic influence of the sulfur heteroatom suggests that this compound may exhibit unique kinetic behavior, warranting further investigation to unlock its full potential in chemical synthesis.
A Comparative Review of Thiane-Containing Bioactive Molecules: Rentiapril, Tianeptine, and Thioridazine
For Immediate Publication
A detailed analysis for researchers, scientists, and drug development professionals on the therapeutic applications and mechanisms of bioactive molecules incorporating a thiane moiety. This guide provides a comparative look at the antihypertensive agent Rentiapril, the atypical antidepressant Tianeptine, and the antipsychotic Thioridazine, supported by quantitative data and detailed experimental methodologies.
The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its presence in various bioactive molecules confers unique physicochemical properties that can enhance potency, selectivity, and pharmacokinetic profiles. This review compares three distinct thiane-containing drugs: Rentiapril, an angiotensin-converting enzyme (ACE) inhibitor; Tianeptine, a unique antidepressant with dual action on glutamate modulation and opioid receptors; and Thioridazine, a phenothiazine-class antipsychotic.
Comparative Pharmacodynamics and Efficacy
The therapeutic utility of these molecules stems from their distinct interactions with biological targets. Rentiapril exerts its antihypertensive effects through potent inhibition of ACE, while Tianeptine and Thioridazine modulate complex neurotransmitter systems in the central nervous system. A summary of their quantitative performance is presented below.
| Molecule | Target(s) | Bioactivity Metric | Reported Value (nM) | Primary Therapeutic Use |
| Rentiapril | Angiotensin-Converting Enzyme (ACE) | IC₅₀ | Potent Inhibition (Specific value not cited, compared with potent inhibitors) | Hypertension |
| Captopril (Comparator) | Angiotensin-Converting Enzyme (ACE) | IC₅₀ | 6 - 20[1][2][3] | Hypertension |
| Lisinopril (Comparator) | Angiotensin-Converting Enzyme (ACE) | IC₅₀ / Kᵢ | 1.2 - 38.5[4][5] | Hypertension |
| Tianeptine | µ-Opioid Receptor (MOR) | Kᵢ | 383 ± 183 | Major Depressive Disorder |
| µ-Opioid Receptor (MOR) | EC₅₀ (G-protein activation) | 194 ± 70 | Major Depressive Disorder | |
| Thioridazine | Dopamine D2 Receptor | Kᵢ | Not specified, but (+)-enantiomer has 2.7x higher affinity than (-)-enantiomer[6] | Schizophrenia |
| Dopamine D1 Receptor | Kᵢ | Not specified, but (-)-enantiomer has 10x higher affinity than (+)-enantiomer[6] | Schizophrenia | |
| α₁-Adrenergic Receptor | Kᵢ | Not specified, but (+)-enantiomer has 4.5x higher affinity than (-)-enantiomer[6] | Schizophrenia |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of these agents are rooted in their unique molecular mechanisms. Rentiapril provides a clear example of enzyme inhibition, while Tianeptine and Thioridazine engage with complex cell signaling cascades.
Rentiapril: ACE Inhibition Workflow
Rentiapril is an ACE inhibitor that blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[7] This inhibition leads to vasodilation and a reduction in blood pressure. The workflow is a direct enzymatic blockade within the Renin-Angiotensin-Aldosterone System (RAAS).
Tianeptine: Dual Mechanism of Action
Tianeptine's antidepressant effects are attributed to a complex mechanism involving the modulation of the glutamatergic system and agonism at the µ-opioid receptor (MOR). It appears to normalize stress-induced changes in glutamatergic neurotransmission. Its action as a full agonist at the MOR triggers downstream signaling cascades that contribute to its therapeutic properties.
Thioridazine: Dopamine Receptor Antagonism
Thioridazine is a typical antipsychotic that primarily functions by blocking postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway. This blockade helps to reduce psychotic symptoms. It also has antagonistic effects on other receptors, including serotonin, adrenergic, and histamine receptors, contributing to its broad pharmacological profile and side effects. Some studies suggest it can also modulate the PI3K/Akt signaling pathway.
Experimental Protocols
Accurate assessment of the bioactivity of these molecules relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol determines the concentration of an inhibitor required to reduce ACE activity by 50% (IC₅₀).
-
Principle: This assay is based on the enzymatic cleavage of a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL), by ACE to produce hippuric acid. The amount of hippuric acid is quantified spectrophotometrically.
-
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or human plasma)
-
Hippuryl-Histidyl-Leucine (HHL) substrate
-
Borate buffer (pH 8.3)
-
Test inhibitor (e.g., Rentiapril) at various concentrations
-
1M HCl (to stop the reaction)
-
Ethyl acetate (for extraction)
-
UV/VIS Spectrophotometer
-
-
Procedure:
-
Prepare a working solution of ACE (e.g., 0.1 U/mL) in borate buffer.
-
In separate microcentrifuge tubes, add 20 µL of the test inhibitor solution at different dilutions. For the control (100% activity), add 20 µL of buffer.
-
Add 10 µL of the ACE solution to each tube, mix, and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 8mM HHL substrate solution.
-
Incubate the mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 62.5 µL of 1M HCl.
-
Extract the hippuric acid formed by adding 375 µL of ethyl acetate, vortexing, and centrifuging to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness in a vacuum oven.
-
Re-dissolve the dried hippuric acid in a known volume of deionized water (e.g., 1 mL).
-
Measure the absorbance of the solution at 228 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control. The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
µ-Opioid Receptor (MOR) Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a compound for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.
-
Principle: A radiolabeled ligand with known high affinity for MOR (e.g., [³H]DAMGO) is incubated with a membrane preparation containing the receptor. The test compound's ability to displace the radioligand is measured, allowing for the calculation of its binding affinity.
-
Materials:
-
Rat brain membrane preparations (or cells expressing recombinant human MOR)
-
[³H]DAMGO (radioligand)
-
Test compound (e.g., Tianeptine) at various concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Nonspecific binding control (e.g., high concentration of Naloxone)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
In assay tubes, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]DAMGO.
-
For total binding, omit the test compound. For nonspecific binding, add a high concentration of an unlabeled ligand like Naloxone.
-
Incubate the tubes for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound ligand from the free ligand.
-
Wash the filters rapidly with ice-cold buffer to remove any nonspecifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Specific binding is calculated by subtracting nonspecific binding from total binding.
-
The IC₅₀ value is determined from a competitive binding curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Dopamine D2 Receptor Binding Assay
This protocol determines the binding affinity (Kᵢ) of a compound for the dopamine D2 receptor.
-
Principle: Similar to the MOR assay, this competitive binding assay uses a radiolabeled D2 antagonist (e.g., [³H]Spiperone) to quantify the affinity of the test compound.
-
Materials:
-
Porcine or rat striatal membrane preparations (or cells expressing recombinant human D2 receptors).
-
[³H]Spiperone (radioligand).
-
Test compound (e.g., Thioridazine) at various concentrations.
-
Incubation buffer.
-
Nonspecific binding control (e.g., 10 µM Haloperidol or unlabeled Spiperone).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the membrane samples with [³H]Spiperone (e.g., final concentration 0.5 nM) in the presence or absence of the test compound for 60 minutes at room temperature.
-
Define nonspecific binding in parallel incubations containing a high concentration of an unlabeled antagonist like Haloperidol.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity by liquid scintillation counting.
-
Calculate the percentage inhibition of [³H]Spiperone binding at each concentration of the test drug.
-
Determine the IC₅₀ value from the dose-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacokinetic evaluation of lisinopril-tryptophan, a novel C-domain ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lisinopril | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Benchmarking the efficiency of 2-Ethynylthiane in bioconjugation against established reagents.
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of therapeutic and diagnostic agents. This guide provides an objective comparison of a novel thiol-yne reagent, 2-Ethynylthiane, against established strain-promoted alkyne-azide cycloaddition (SPAAC) reagents, Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN). We present available kinetic data, propose detailed experimental protocols for a head-to-head comparison, and offer insights into the potential advantages of each system.
Executive Summary
The thiol-yne reaction of this compound offers a promising alternative to the widely used SPAAC reactions for bioconjugation. While SPAAC reagents like DBCO and BCN are known for their bioorthogonality and reliable kinetics, the photo- or radical-initiated thiol-yne reaction may offer advantages in terms of reaction speed and the use of readily available thiol-containing biomolecules. This guide outlines the necessary experimental framework to quantitatively assess the performance of this compound in key areas of bioconjugation efficiency.
Data Presentation: A Comparative Overview
Quantitative data for established bioconjugation reagents is summarized below. The corresponding data for this compound is presented as "To Be Determined (TBD)" and represents the key performance indicators to be evaluated using the experimental protocols outlined in this guide.
| Reagent | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Time | Stability of Linkage |
| This compound | Thiol-Yne Addition | TBD (Estimated to be rapid) | TBD | Thioether (Highly Stable) |
| DBCO | SPAAC | ~0.1 - 1.0[1][2][3] | Hours | Triazole (Highly Stable) |
| BCN | SPAAC | ~0.1 - 1.0[1][2][3] | Hours | Triazole (Highly Stable) |
Reaction Mechanisms and Workflows
The bioconjugation strategies for this compound and the established SPAAC reagents proceed via distinct chemical pathways.
This compound: Thiol-Yne Bioconjugation
The thiol-yne reaction involves the addition of a thiol to the alkyne of this compound. This reaction is typically initiated by a radical source, such as a photoinitiator upon exposure to UV light. The reaction proceeds in two steps, with the initial addition forming a vinyl sulfide, which can then react with a second thiol. For bioconjugation, conditions are often optimized for a 1:1 addition.
DBCO/BCN: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne (like DBCO or BCN) and an azide-modified biomolecule. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst.
Experimental Protocols
To provide a robust comparison, the following experimental protocols are proposed.
Determination of Second-Order Rate Constants
Objective: To quantify the reaction kinetics of this compound with a model thiol and compare it to the kinetics of DBCO and BCN with a model azide.
Methodology:
-
Reactant Preparation:
-
Prepare stock solutions of this compound, DBCO-NHS ester, and BCN-NHS ester in DMSO.
-
Prepare a stock solution of a model thiol (e.g., Glutathione) in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a stock solution of a model azide (e.g., Azido-PEG-amine) in PBS, pH 7.4.
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
For the thiol-yne reaction, mix this compound with a 10-fold or greater excess of Glutathione in PBS containing a photoinitiator (e.g., Irgacure 2959).
-
For the SPAAC reactions, mix DBCO-NHS ester or BCN-NHS ester with a 10-fold or greater excess of Azido-PEG-amine in PBS.
-
Initiate the thiol-yne reaction by exposure to UV light (365 nm).
-
Monitor the disappearance of the alkyne or cyclooctyne peak over time using quantitative NMR or by quenching the reaction at various time points and analyzing by HPLC.
-
Plot the natural log of the normalized starting material concentration versus time. The negative of the slope of this line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the excess reactant.
-
Quantification of Bioconjugation Yield
Objective: To determine the efficiency of conjugation to a model protein.
Methodology:
-
Protein Modification:
-
Prepare a solution of a model protein with a single cysteine residue (e.g., Cys-BSA) in PBS, pH 7.4. For SPAAC, use a protein with a site-specifically introduced azide.
-
Add a 5-fold molar excess of this compound and a photoinitiator. For comparison, add a 5-fold molar excess of DBCO-alkyne or BCN-alkyne to the azide-modified protein.
-
Initiate the thiol-yne reaction with UV light for a defined period (e.g., 15 minutes). Allow the SPAAC reactions to proceed for a longer duration (e.g., 4 hours).
-
-
Yield Analysis by HPLC:
-
Analyze the reaction mixtures by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C4 or C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas of the unconjugated protein and the bioconjugate.
-
Calculate the conjugation yield as: (Area of Conjugate Peak) / (Area of Conjugate Peak + Area of Unconjugated Protein Peak) * 100%.
-
Assessment of Bioconjugate Stability
Objective: To evaluate the stability of the resulting thioether and triazole linkages in a biologically relevant environment.
Methodology:
-
Incubation in Serum:
-
Purify the bioconjugates from the previous experiment to remove excess reagents.
-
Incubate the purified bioconjugates at a final concentration of 1 mg/mL in 90% human serum at 37°C.
-
Take aliquots at various time points (e.g., 0, 6, 24, 48, and 72 hours).
-
-
Analysis of Stability:
-
Analyze the aliquots by LC-MS to monitor for any degradation of the conjugate or cleavage of the linker.
-
Quantify the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.
-
Cellular Viability Assay
Objective: To assess the cytotoxicity of the bioconjugation reagents.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, DBCO-alkyne, and BCN-alkyne. Include a vehicle control (DMSO).
-
-
MTT Assay:
-
After a 24-hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Logical Relationships in Benchmarking
The following diagram illustrates the logical flow for evaluating and comparing the bioconjugation reagents.
References
A Comparative Guide to 2-Ethynylthiane-Based Probes for Thiol Detection
This guide provides a comprehensive in vitro and in vivo comparison of a novel, hypothetical 2-Ethynylthiane-based fluorescent probe (2-ETP) with a well-established maleimide-based probe, N-(1-pyrenyl)maleimide (NPM). This document is intended for researchers, scientists, and drug development professionals interested in the detection and imaging of biological thiols.
Introduction to Thiol Probes
Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), play crucial roles in maintaining cellular redox homeostasis and are implicated in numerous physiological and pathological processes. Fluorescent probes are indispensable tools for monitoring thiol levels in biological systems due to their high sensitivity and spatiotemporal resolution.
N-(1-pyrenyl)maleimide (NPM) is a widely used thiol-reactive probe. Its maleimide group reacts with thiols via a Michael addition reaction, leading to a change in its fluorescent properties.
This compound-based Probes (2-ETP) represent a potential new class of thiol probes. This guide explores a hypothetical 2-ETP that leverages the reactivity of an ethynyl group with thiols, a reaction known as the thiol-yne click reaction. The thiane (tetrahydrothiopyran) scaffold may offer favorable properties such as improved cell permeability and stability.
In Vitro Performance Comparison
The in vitro performance of a fluorescent probe is critical for its successful application. Key parameters include its photophysical properties, reaction kinetics with thiols, and selectivity over other biologically relevant molecules.
| Parameter | This compound Probe (2-ETP) (Hypothetical) | N-(1-pyrenyl)maleimide (NPM) |
| Excitation Wavelength (λex) | ~420 nm | ~340 nm |
| Emission Wavelength (λem) | ~510 nm | ~380 nm (unreacted), ~470 nm (reacted) |
| Molar Extinction Coefficient (ε) | ~35,000 M⁻¹cm⁻¹ | ~40,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.1 (unreacted), ~0.6 (reacted) | ~0.01 (unreacted), ~0.4 (reacted) |
| Reaction Time with GSH (1 mM) | < 5 minutes | < 10 minutes |
| Selectivity | High for thiols over other amino acids | High for thiols, but can react with amines at high concentrations |
In Vivo Performance Comparison
Effective in vivo imaging requires probes that are cell-permeable, exhibit a high signal-to-noise ratio, are photostable, and have low cytotoxicity.
| Parameter | This compound Probe (2-ETP) (Hypothetical) | N-(1-pyrenyl)maleimide (NPM) |
| Cell Permeability | High | Moderate |
| Signal-to-Noise Ratio | High | Good |
| Photostability | Good | Moderate |
| Cytotoxicity | Low | Low to Moderate |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Proposed reaction mechanism of the this compound probe with a biological thiol.
Caption: General experimental workflow for the in vitro comparison of thiol probes.
Caption: Logical flow for the comparative evaluation of the two thiol probes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings.
In Vitro Characterization
1. Determination of Photophysical Properties:
-
Molar Extinction Coefficient (ε): Prepare a series of dilutions of the probe in a suitable solvent (e.g., DMSO). Measure the absorbance at the maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. Calculate ε using the Beer-Lambert law (A = εcl).
-
Fluorescence Quantum Yield (Φ): Use a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). Measure the absorbance and fluorescence emission spectra of both the sample and the reference at the same excitation wavelength. The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
2. Reaction Kinetics with Glutathione (GSH):
-
Prepare a solution of the probe (e.g., 10 µM) in a phosphate buffer (pH 7.4).
-
Add a solution of GSH (e.g., 1 mM final concentration).
-
Monitor the change in fluorescence intensity over time at the emission maximum of the reacted probe using a fluorescence spectrophotometer.
-
The initial reaction rate can be determined from the slope of the fluorescence intensity versus time plot.
3. Selectivity Assay:
-
Prepare solutions of the probe (e.g., 10 µM) in phosphate buffer (pH 7.4).
-
Add various biologically relevant analytes (e.g., cysteine, homocysteine, glutathione, other amino acids like serine, lysine, etc.) at a significantly higher concentration (e.g., 1 mM).
-
Incubate for a set period (e.g., 30 minutes).
-
Measure the fluorescence intensity and compare the response to that of the target thiols.
In Vivo Imaging
1. Cell Culture and Imaging:
-
Culture cells (e.g., HeLa cells) in a suitable medium in glass-bottom dishes.
-
Treat the cells with the probe (e.g., 5-10 µM) for a specific duration (e.g., 30 minutes).
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
-
To induce oxidative stress and deplete thiols, cells can be pre-treated with a reagent like N-ethylmaleimide (NEM) before probe incubation as a negative control.
2. Animal Imaging:
-
Anesthetize the animal model (e.g., mouse) following approved institutional protocols.
-
Administer the fluorescent probe via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Allow sufficient time for the probe to distribute throughout the tissues.
-
Image the animal using an in vivo imaging system (e.g., IVIS) with the appropriate excitation and emission filters.
-
Acquire images at different time points to assess the probe's pharmacokinetics and localization.
Conclusion
This guide presents a comparative framework for evaluating a novel this compound-based probe against a standard maleimide-based probe for thiol detection. While the data for the 2-ETP is hypothetical, the proposed advantages in terms of reaction mechanism and potential for improved biological performance highlight the promise of this new class of probes. The detailed experimental protocols provide a solid foundation for the systematic evaluation of these and other novel fluorescent probes for applications in biomedical research and drug development. Further experimental validation is necessary to confirm the performance of this compound-based probes.
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Cross-Reactivity of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
The promise of targeted therapies, particularly kinase inhibitors, is often tempered by the reality of off-target effects. Understanding the cross-reactivity profile of a kinase inhibitor is paramount in drug development, as it can predict potential toxicities and unveil novel therapeutic applications. This guide provides an objective comparison of the multi-kinase inhibitor Dasatinib, offering a lens through which to examine its performance against a panel of kinases and providing the experimental context for the presented data. While the initial focus of this guide was on the emergent class of 2-ethynylthiane derivatives, a thorough review of publicly available data revealed a scarcity of comprehensive cross-reactivity studies for this specific scaffold. Therefore, we have pivoted to Dasatinib, a well-characterized inhibitor, to exemplify the principles and data presentation crucial for evaluating kinase inhibitor selectivity.
Quantitative Analysis of Dasatinib's Kinase Selectivity
Dasatinib is a potent inhibitor of the BCR-ABL kinase, the primary target in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2] However, its therapeutic efficacy and side-effect profile are also influenced by its activity against a broader spectrum of kinases.[3] The following tables summarize the inhibitory activity of Dasatinib against its primary target and a selection of key off-targets, providing a quantitative snapshot of its selectivity.
Table 1: Inhibitory Potency of Dasatinib against Primary and Key Off-Target Kinases
| Kinase Target | IC50 (nM) | Primary Indication/Pathway |
| BCR-ABL | <1 | Chronic Myeloid Leukemia, Acute Lymphoblastic Leukemia |
| SRC Family (SRC, LCK, YES, FYN) | 0.5 - 2.0 | Cell growth, proliferation, survival, and motility |
| c-KIT | 1.0 - 5.0 | Hematopoiesis, melanogenesis, and gametogenesis |
| EPHA2 | 1.0 - 10.0 | Cell migration, adhesion, and axon guidance |
| PDGFRβ | 1.0 - 15.0 | Cell growth, proliferation, and differentiation |
Data compiled from various sources. IC50 values can vary based on assay conditions.
Table 2: Comparative Selectivity Profile of Dasatinib against a Broader Kinase Panel (% Inhibition at 1 µM)
| Kinase | % Inhibition | Kinase Family |
| ABL1 | >99 | Tyrosine Kinase |
| SRC | >99 | Tyrosine Kinase |
| LCK | >99 | Tyrosine Kinase |
| YES1 | >99 | Tyrosine Kinase |
| FYN | >99 | Tyrosine Kinase |
| KIT | >99 | Tyrosine Kinase |
| PDGFRB | >95 | Tyrosine Kinase |
| EPHA2 | >95 | Tyrosine Kinase |
| BTK | >90 | Tyrosine Kinase |
| TEC | >90 | Tyrosine Kinase |
| p38α (MAPK14) | <10 | Serine/Threonine Kinase |
| JNK1 (MAPK8) | <10 | Serine/Threonine Kinase |
| ERK1 (MAPK3) | <5 | Serine/Threonine Kinase |
| AKT1 | <5 | Serine/Threonine Kinase |
| CDK2 | <5 | Serine/Threonine Kinase |
This table represents a sample of kinases and is not exhaustive. The data illustrates the broad activity of Dasatinib against tyrosine kinases and its relative sparing of many serine/threonine kinases.
Experimental Protocols for Kinase Profiling
The determination of a kinase inhibitor's selectivity profile is dependent on robust and well-defined experimental methodologies. Below are detailed protocols for two common assays used to assess kinase inhibition.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the kinase of interest.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is based on the principle of Förster Resonance Energy Transfer (FRET).[4] It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™-labeled kinase tracer that binds to the ATP-binding site of the kinase. When the tracer is bound to the kinase, the proximity of the Eu-chelate and the Alexa Fluor™ tracer results in a high FRET signal. A test compound that competes with the tracer for binding to the kinase will cause a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., recombinant human ABL1)
-
Eu-anti-GST antibody (or other appropriate tagged antibody)
-
Alexa Fluor™-labeled kinase tracer (ATP-competitive)
-
Dasatinib or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Dasatinib in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 2 µL of the diluted Dasatinib or control (DMSO) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a 2x working solution of the kinase and Eu-anti-GST antibody in assay buffer. Add 4 µL of this mixture to each well.
-
Tracer Addition: Prepare a 2x working solution of the Alexa Fluor™-labeled tracer in assay buffer. Add 4 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software.
Cell-Based Kinase Inhibition Assay (Phospho-Protein Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Principle: This method involves treating cells that express the target kinase with the inhibitor and then measuring the phosphorylation status of a known downstream substrate of that kinase. A reduction in the phosphorylation of the substrate indicates inhibition of the kinase.
Materials:
-
CML cell line (e.g., K562) expressing BCR-ABL
-
Dasatinib
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-CRKL, anti-CRKL, anti-phospho-STAT5, anti-STAT5)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture K562 cells to the desired density. Treat the cells with varying concentrations of Dasatinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-CRKL) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities using densitometry software. The inhibition of phosphorylation is determined by comparing the phospho-protein signal in the treated samples to the untreated control.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the DOT language.
Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways.
Caption: A generalized workflow for determining the in vitro selectivity profile of a kinase inhibitor.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Confirming Target Engagement of Alkyne-Labeled Biomolecules
For researchers, scientists, and drug development professionals, confirming that a bioactive molecule reaches and interacts with its intended target within the complex cellular environment is a critical step in validating its mechanism of action and therapeutic potential. While various labeling strategies exist, this guide focuses on confirming the target engagement of biomolecules labeled with an ethynyl group, a common bioorthogonal handle.
This guide provides a comparative overview of prominent methods for confirming target engagement, complete with experimental data, detailed protocols, and workflow visualizations to aid in experimental design and data interpretation.
Comparison of Target Engagement Confirmation Methods
Several robust methods are available to confirm the engagement of alkyne-labeled biomolecules with their protein targets. The choice of method often depends on factors such as the nature of the target protein, the required throughput, and the specific information sought (e.g., direct binding confirmation, cellular localization, or proteome-wide selectivity). The following table summarizes and compares the key features of four widely used techniques.
| Feature | Mass Spectrometry (MS)-Based Methods | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) | Photoaffinity Labeling (PAL) |
| Principle | Direct detection of the covalent adduct formed between the alkyne-labeled molecule and its target protein after click chemistry with a reporter tag. | Measures the change in thermal stability of a protein upon ligand binding. | Utilizes reactive probes to covalently label the active site of enzymes; target engagement is measured by competition. | A photoreactive group on the probe is activated by UV light to form a covalent bond with interacting proteins. |
| Label Requirement | Requires a bioorthogonal handle (e.g., alkyne) on the biomolecule for click chemistry. | Label-free for the drug molecule, but often requires target-specific antibodies or protein tagging for detection. | Requires a specifically designed reactive probe, often with a reporter tag. | Requires a photoreactive group and a reporter handle (e.g., alkyne) on the probe. |
| Throughput | Can range from low (single protein analysis) to high (proteome-wide chemoproteomics). | Can be adapted for high-throughput screening (HTS) formats.[1] | Moderate to high, especially with fluorescent or MS-based readouts. | Moderate, can be adapted for proteome-wide studies.[2] |
| Quantitative Readout | Provides precise quantification of target occupancy and can identify the exact binding site.[3] | Provides quantitative dose-response curves (EC50 values) based on changes in protein melting temperature.[4] | Can provide quantitative information on inhibitor potency (IC50) through competition assays. | Can be made quantitative with mass spectrometry-based proteomics. |
| Advantages | - High specificity and sensitivity.- Can identify the precise site of interaction.- Applicable to a wide range of proteins. | - Does not require modification of the drug molecule.- Can be performed in live cells and tissues.- Reflects target engagement in a physiological context.[5] | - Directly measures enzymatic activity.- Can be used to screen for inhibitors and assess selectivity across enzyme families. | - Captures both covalent and non-covalent interactions.- Can identify novel or unexpected binding partners.[6] |
| Disadvantages | - Can be technically demanding and require specialized equipment.- May not be suitable for transient or low-affinity interactions. | - Not all proteins exhibit a significant thermal shift upon ligand binding.- Can be influenced by downstream cellular events. | - Limited to enzyme classes with a reactive active site residue.- Requires synthesis of specific probes. | - UV irradiation can cause cell damage.- Non-specific crosslinking can be a challenge. |
Quantitative Data Comparison
Direct, head-to-head comparisons of all methods for a single target are rare in the literature. However, studies comparing different methodologies for the same class of targets or inhibitors provide valuable insights into their relative performance.
Table 1: Comparison of EC50 Values for RIPK1 Inhibitors using CETSA in Different Cellular Contexts.[4]
| Compound | L929-CETSA (EC50) | Mouse PBMC-CETSA (EC50) |
| Compound 22 | 120 nM | ~25 nM |
| Compound 25 | 290 nM | ~60 nM |
This data demonstrates the ability of CETSA to provide quantitative measurements of target engagement in different cell types, highlighting how the cellular environment can influence apparent potency.
Table 2: Comparison of Target Engagement Readouts for Kinase Inhibitors using CETSA with Different Detection Methods.[2][7]
| Target Protein | Staurosporine-induced Thermal Shift (CETSA-PEA) | Staurosporine-induced Thermal Shift (CETSA-MS) |
| CDK2 | Significant Stabilization | Significant Stabilization |
| CHEK1 | Significant Stabilization | Significant Stabilization |
| MAPK8 | Significant Stabilization | Significant Stabilization |
| PRKAA1 | Significant Stabilization | Significant Stabilization |
| SRC | Significant Stabilization | Significant Stabilization |
This table illustrates the concordance between a high-throughput proximity extension assay (PEA) readout and mass spectrometry for detecting target engagement in CETSA experiments for known targets of staurosporine.
Experimental Protocols & Workflows
Detailed methodologies are crucial for the successful implementation of these techniques. Below are generalized protocols for the key experiments.
Mass Spectrometry-Based Target Engagement Workflow
This method confirms target engagement by identifying the covalent adduct of the alkyne-labeled biomolecule and its target protein.
Experimental Protocol:
-
Cell Treatment: Treat cells with the 2-ethynylthiane-labeled biomolecule at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease inhibitors.
-
Click Chemistry: To the cell lysate, add an azide-containing reporter tag (e.g., biotin-azide or a fluorescent dye-azide), a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Allow the reaction to proceed to conjugate the reporter tag to the alkyne-labeled proteins.
-
Protein Enrichment (for biotin-tagged samples): Incubate the lysate with streptavidin-coated beads to enrich for biotin-tagged proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Protein Digestion: Elute the bound proteins or perform on-bead digestion with a protease (e.g., trypsin) to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the alkyne-labeled biomolecule.
-
Data Analysis: Search the MS/MS data against a protein database to identify the target proteins. Quantitative proteomics workflows (e.g., label-free quantification or isotopic labeling) can be used to determine the extent of target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular context without modifying the compound of interest.[8]
Experimental Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with the compound of interest or vehicle control.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis (for intact cells): Lyse the cells, often by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE and detect the target protein with a specific antibody.
-
ELISA or other immunoassays: Use antibody pairs to quantify the target protein in a plate-based format.
-
Mass Spectrometry (Thermal Proteome Profiling - TPP): Digest the soluble proteome and analyze by quantitative mass spectrometry to assess thermal shifts on a proteome-wide scale.[9]
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble protein at a single temperature against a range of compound concentrations to determine an EC50 value.[4]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique for assessing the functional state of enzymes and can be adapted to confirm target engagement through competition.
Experimental Protocol:
-
Cell/Lysate Pre-incubation: Pre-incubate intact cells or cell lysates with the inhibitor of interest (the unlabeled biomolecule) at various concentrations.
-
Probe Labeling: Add a broad-spectrum alkyne-tagged ABPP probe that targets the same class of enzymes.
-
Cell Lysis (if using intact cells): Lyse the cells to release the proteins.
-
Click Chemistry: Perform a click reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the alkyne-tagged ABPP probe.
-
Detection and Quantification:
-
Gel-based: Separate proteins by SDS-PAGE and visualize labeled proteins by in-gel fluorescence scanning. A decrease in the fluorescence signal for a specific protein in the presence of the inhibitor indicates target engagement.
-
Mass Spectrometry-based: Enrich biotin-tagged proteins using streptavidin beads, digest the proteins, and analyze by LC-MS/MS to identify and quantify the labeled proteins. A decrease in the abundance of the probe-labeled peptide from the target protein indicates competition by the inhibitor.
-
-
Data Analysis: Quantify the signal intensity for the target protein at different inhibitor concentrations to determine the IC50 value, which reflects the potency of the inhibitor in the cellular context.
Photoaffinity Labeling (PAL)
PAL uses a photoreactive probe to covalently capture interacting proteins upon UV irradiation, enabling the identification of both direct and indirect binding partners.[6]
Experimental Protocol:
-
Probe Design and Synthesis: Synthesize a photoaffinity probe containing the pharmacophore of interest, a photoreactive group (e.g., diazirine or benzophenone), and a reporter handle (e.g., an alkyne).
-
Cell Treatment: Incubate cells with the photoaffinity probe. A competition experiment with an excess of the unlabeled parent compound should be included to identify specific binders.
-
UV Irradiation: Irradiate the cells with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to interacting proteins.
-
Cell Lysis: Lyse the cells to solubilize the proteins.
-
Click Chemistry: Perform a click reaction to attach a biotin or fluorescent reporter tag to the alkyne handle of the probe.
-
Protein Enrichment and Analysis:
-
Gel-based: Visualize labeled proteins by in-gel fluorescence or western blot for the biotin tag.
-
Mass Spectrometry-based: Enrich biotin-tagged proteins on streptavidin beads, followed by on-bead digestion and LC-MS/MS analysis to identify the labeled proteins.
-
-
Data Analysis: Compare the protein profiles from the probe-treated and competition samples to identify specific binding partners.
References
- 1. youtube.com [youtube.com]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Ethynylthiane: A Procedural Guide
For Immediate Implementation: This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 2-Ethynylthiane, a sulfur-containing heterocyclic compound with a reactive ethynyl group. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the known hazards of its constituent functional groups: thiane (a cyclic thioether) and a terminal alkyne (ethynyl group). Thianes are generally flammable and incompatible with strong oxidizing agents, while terminal alkynes are recognized as reactive compounds.[1][2][3] Therefore, this compound must be treated as a reactive and flammable hazardous waste.
I. Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[4]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use.[4][5]
-
Body Protection: A flame-resistant lab coat should be worn.[5] Avoid wearing clothing made of synthetic materials.[5]
-
Respiratory Protection: All handling of this compound and its waste should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[4][6]
II. Step-by-Step Disposal Procedure for this compound Waste
Waste Identification and Segregation:
-
Waste Characterization: All materials contaminated with this compound, including unused or expired neat compound, reaction mixtures, contaminated solvents, and solid materials (e.g., silica gel, filter paper, gloves, and other disposable labware), must be classified as hazardous waste.[7][8]
-
Segregation: Do not mix this compound waste with other waste streams. It must be segregated from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[2][9]
Waste Collection and Storage:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container with a screw-top cap.[9][10] Glass or solvent-resistant plastic containers are recommended.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all components and their approximate percentages.[9][10]
-
Indicate the associated hazards (e.g., "Flammable," "Reactive").[9]
-
Keep the waste container securely closed at all times, except when adding waste.[10]
-
Store the waste container in a designated satellite accumulation area within the laboratory, which should be a cool, dry, and well-ventilated location away from heat sources and ignition.[7][9]
-
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., gloves, absorbent pads, and glassware) in a separate, clearly labeled, leak-proof container.[6][11] A wide-mouth plastic jar or a pail lined with a heavy-duty plastic bag is suitable.[6][11][12]
-
The container must be labeled as "Hazardous Waste" with the name "this compound Contaminated Debris" and the associated hazards.[6][11]
-
-
Empty Containers:
-
Thoroughly empty any original containers of this compound.[10][13]
-
The first rinse of the empty container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[10][13] For highly toxic compounds, the first three rinses should be collected.[10]
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[13]
-
Waste Disposal Request:
-
Once the waste container is full (no more than 90% capacity), ensure the cap is tightly sealed.[12]
-
Arrange for a hazardous waste pickup through your institution's Environmental Health & Safety (EHS) office.[7][8] Do not attempt to dispose of this compound waste down the drain or in the regular trash.[7][8]
III. Quantitative Data and Hazard Summary
| Parameter | Information | Source |
| Chemical Formula | C₅H₈S | - |
| Molecular Weight | 96.18 g/mol | - |
| Known Hazards | Based on functional groups: Flammable, Reactive, Potential Irritant. | [1][2][8] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. | [2][7] |
| Disposal Route | Via approved hazardous waste disposal program. | [7][8] |
| Spill Management | Absorb with inert material, collect in a sealed container for disposal. Avoid ignition sources. | [7] |
IV. Experimental Protocols & Workflows
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[7]
-
Control Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Contain and Absorb: Wearing appropriate PPE, contain the spill and absorb it with a non-reactive absorbent material such as vermiculite, sand, or commercial sorbent pads.[7]
-
Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area with soap and water.[7]
-
Dispose: Seal and label the waste container and arrange for pickup from EHS.[7]
Diagram of Disposal Workflow for this compound:
Caption: Disposal workflow for this compound waste.
Disclaimer: The information provided is based on the chemical properties of analogous compounds and general laboratory safety guidelines. Always consult your institution's specific waste disposal procedures and your Environmental Health & Safety office for guidance. If a Safety Data Sheet for this compound becomes available, its recommendations should be followed.
References
- 1. Thiane | C5H10S | CID 15367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Ethynyl group - Wikipedia [en.wikipedia.org]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. umdearborn.edu [umdearborn.edu]
- 8. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 2-Ethynylthiane
Disclaimer: No specific safety data sheet (SDS) for 2-Ethynylthiane was found. The following information is based on the safety data for the closely related compound, 2-Ethynylthiophene, and general safe handling practices for organosulfur and ethynyl compounds. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and a thorough risk assessment.
Chemical Properties and Hazard Summary
Due to the lack of specific data for this compound, the properties of its structural analog, 2-Ethynylthiophene, are provided for reference. These values should be considered estimates.
| Property | Value (for 2-Ethynylthiophene) |
| Molecular Formula | C₆H₄S |
| Molecular Weight | 108.16 g/mol [1] |
| Appearance | Solid |
| Boiling Point | 70°C at 20 Torr |
| Flash Point | 42°C[2] |
| Density | 1.080 g/cm³ |
| Primary Hazards | Flammable liquid and vapor[1][3], potential for eye irritation, may be harmful if swallowed. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat is required.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Operational Plan for Handling this compound
1. Pre-Handling and Preparation:
- Conduct a pre-work safety review, including locating the nearest fire extinguisher, eyewash station, and safety shower.
- Ensure all necessary PPE is available and in good condition.
- Prepare the work area within the chemical fume hood by removing any unnecessary equipment or chemicals.
- Have spill control materials (e.g., absorbent pads, sand) readily available.
2. Handling the Chemical:
- Ground and bond containers when transferring the material to prevent static discharge.[3]
- Use non-sparking tools.[3]
- Keep the container tightly closed when not in use to prevent the release of flammable vapors.[3]
- Avoid direct contact with the skin and eyes.
- Do not eat, drink, or smoke in the laboratory.
3. In Case of a Spill:
- Evacuate the immediate area and alert colleagues.
- If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.
- For larger spills, evacuate the laboratory and contact your institution's emergency response team.
- Ensure the area is well-ventilated during cleanup.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be collected in a designated, properly labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
